Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUHXRUVTWBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopropyl 2,4-dichloropyrimidine-5-carboxylate chemical properties
An In-Depth Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate: Properties, Reactivity, and Applications
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. Its pyrimidine core, substituted with two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing isopropyl ester at the C5 position, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, discusses the mechanistic principles governing its reactivity—with a focus on regioselective nucleophilic aromatic substitution (SNAr)—and explores its applications as a key intermediate in the development of targeted therapeutics and other advanced materials.
Introduction
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including several approved pharmaceuticals. The strategic functionalization of this ring system allows for the precise modulation of a compound's physicochemical and pharmacological properties. This compound, hereafter referred to as I24DPC, emerges as a pivotal precursor in this context. The two chlorine atoms serve as excellent leaving groups, enabling sequential and regioselective displacement by a wide range of nucleophiles. The isopropyl ester group at the C5 position not only influences the electronic properties of the pyrimidine ring, thereby directing the regiochemical outcome of substitution reactions, but also offers a handle for further chemical modification. This unique combination of features provides a robust platform for generating libraries of novel compounds for drug discovery and other applications.
Physicochemical and Spectroscopic Properties
The fundamental chemical and physical properties of I24DPC are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 69312-43-2 | [1] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 235.07 g/mol | [1][2] |
| Appearance | Solid, typically a white to light yellow powder or crystal | [3][4] |
| IUPAC Name | propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | [2] |
| Computed XLogP3 | 2.8 | [2] |
| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere | [1] |
Synthesis and Purification
I24DPC is typically synthesized via the esterification of its corresponding carboxylic acid precursor. This process involves a standard acid-catalyzed reaction with isopropanol.
Proposed Synthetic Workflow
Caption: Synthetic route from carboxylic acid to I24DPC.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous isopropanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude I24DPC by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system to afford the final product.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of I24DPC is dominated by the high reactivity of its C2 and C4 positions toward Nucleophilic Aromatic Substitution (SNAr) .
Regioselectivity of SNAr Reactions
The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The two ring nitrogens exert a strong electron-withdrawing effect, particularly at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, this makes both chlorine atoms susceptible to displacement.
A critical factor governing regioselectivity is the nature of the substituent at the C5 position. The isopropyl carboxylate group in I24DPC is strongly electron-withdrawing. This property significantly enhances the electrophilicity of the adjacent C4 position over the C2 position. Consequently, the SNAr reaction of I24DPC with most nucleophiles (e.g., primary and secondary amines, thiols, alkoxides) proceeds with high selectivity at the C4 position.[7] The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Mechanism of C4-selective SNAr reaction on I24DPC.
While C4 substitution is predominant, it has been reported that certain nucleophiles, such as tertiary amines, can reverse this selectivity and favor substitution at the C2 position under specific conditions.[7] This provides an orthogonal strategy for functionalizing the pyrimidine core.
Applications in Synthesis
I24DPC is not an end product but a crucial intermediate for building more complex molecules with desired biological or material properties.
Scaffold for Drug Discovery
The predictable, sequential functionalization of I24DPC makes it an ideal scaffold for medicinal chemistry programs. The first nucleophilic substitution occurs selectively at C4. The remaining chlorine at C2 is less reactive but can be displaced under more forcing conditions (e.g., higher temperatures), allowing for the introduction of a second, different nucleophile. This stepwise approach is a powerful tool for generating molecular diversity. For instance, the closely related ethyl ester has been used to synthesize pyrimidine-5-carboxamide derivatives that act as potent tyrosine kinase inhibitors, a class of drugs widely used in oncology.[8]
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Isopropyl 2,4-dichloropyrimidine-5-carboxylate CAS 69312-43-2
An In-depth Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 69312-43-2), a key heterocyclic intermediate in modern medicinal and agricultural chemistry. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, delve into its characteristic chemical reactivity with a focus on regioselective substitutions, and discuss its applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who utilize functionalized pyrimidines as foundational scaffolds in their synthetic endeavors.
Core Characteristics and Physicochemical Properties
This compound is a functionalized pyrimidine derivative featuring two reactive chlorine atoms, which serve as versatile synthetic handles. The presence of the isopropyl ester at the C5 position modulates the electronic properties of the ring and influences the regioselectivity of subsequent reactions.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 69312-43-2 | [1][2][3] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][4][5] |
| Molecular Weight | 235.07 g/mol | [1][4] |
| Appearance | White to yellow solid | [1][6] |
| Boiling Point | 317.8 ± 22.0 °C (Predicted) | [1][6] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | -4.42 ± 0.29 (Predicted) | [1][7] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | [1][3][7] |
| Purity | Typically ≥98% | [3][5] |
While specific, experimentally-derived spectroscopic data for this exact isopropyl ester is not widely published, analysis can be inferred from its constituent functional groups and related structures like its ethyl ester analog.[8] In an ¹H NMR spectrum, one would expect to see signals corresponding to the isopropyl methine proton (a septet) and the two methyl groups (a doublet), along with a singlet for the C6 proton on the pyrimidine ring. The ¹³C NMR would show distinct signals for the carbonyl carbon, the pyrimidine ring carbons (with C2 and C4 being significantly downfield due to the attached chlorines), and the isopropyl carbons.[9] Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.[10]
Synthesis Methodologies
The synthesis of this compound typically involves a two-step process: the formation of the pyrimidine ring followed by chlorination. A common and efficient route starts from readily available precursors and culminates in the target molecule. The causality behind this choice is the robust nature of pyrimidine ring formation from 1,3-dicarbonyl compounds and the high-yielding conversion of the resulting dihydroxy-pyrimidine (a uracil derivative) to the dichloro-analogue using standard chlorinating agents.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis from Uracil-5-carboxylic acid
This protocol is a representative procedure based on established methods for synthesizing analogous 2,4-dichloropyrimidine esters.[11][12][13][14]
Part A: Esterification of Uracil-5-carboxylic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Uracil-5-carboxylic acid (1.0 eq).
-
Reagents: Add an excess of isopropanol to act as both solvent and reactant, followed by a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Isolation: Remove the excess isopropanol under reduced pressure. The resulting solid, Isopropyl uracil-5-carboxylate, can be collected by filtration, washed with cold water, and dried. Purity is typically sufficient for the next step without further purification.
Part B: Chlorination to this compound
-
Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with the Isopropyl uracil-5-carboxylate from Part A (1.0 eq).
-
Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine (1.0-1.2 eq) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final white to yellow solid product.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions.[15]
Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The reactivity of the chloro-substituents generally follows the order C4 > C2.[16] This preference is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.
However, this regioselectivity is not absolute and can be influenced by several factors:
-
Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C2 position.
-
Substituents: Electron-donating groups on the ring can alter the electronic distribution, sometimes favoring C2 substitution.[17]
-
Reaction Conditions: The use of Lewis acids can sometimes reverse selectivity by coordinating to the ring nitrogens.[18]
This differential reactivity is a powerful tool, allowing for the sequential and regioselective introduction of different nucleophiles to build molecular complexity. A primary amine, for instance, will typically displace the C4-chloro first, leaving the C2-chloro available for a subsequent, different substitution or a cross-coupling reaction.
Caption: Regioselectivity of SₙAr reactions on the dichloropyrimidine core.
Experimental Protocol: Regioselective Amination at C4
-
Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Add a primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The choice of temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water.
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product, Isopropyl 2-chloro-4-(amino)pyrimidine-5-carboxylate, can be purified by silica gel column chromatography to yield the highly pure, regioselective product.
Role in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antiviral agents.[15][19] this compound serves as a high-value intermediate for several key reasons:
-
Scaffold for Library Synthesis: The ability to perform sequential, regioselective substitutions at the C2 and C4 positions allows for the rapid generation of diverse compound libraries. This is crucial in early-stage drug discovery for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heteroaromatic rings, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.
-
Versatile Intermediate: Beyond SₙAr, the remaining chlorine (typically at C2) can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), further expanding the accessible chemical space.[16][19]
This versatility makes it a critical building block in the synthesis of pharmaceuticals, agrochemicals (like herbicides and fungicides), and dyestuffs.[6][20][21]
Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds, proper safety precautions are mandatory when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [22][23][24] |
| H319 | Causes serious eye irritation | [22][23][24] |
| H335 | May cause respiratory irritation | [22][23][24] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[22][23]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22][25] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][26]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[1][3]
-
Spills: In case of a spill, use appropriate personal protective equipment. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[25]
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Isopropyl 2,4-dichloropyrimidine-5-carboxylate structure
An In-Depth Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate: Structure, Reactivity, and Application in Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its di-halogenated pyrimidine core, featuring chlorine atoms at the C2 and C4 positions, offers differential reactivity that enables sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the compound's structure, physicochemical properties, and core reactivity. We delve into the mechanistic principles and practical execution of key synthetic transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions. Furthermore, this document highlights the compound's strategic importance as a versatile scaffold in the synthesis of targeted therapeutics, particularly protein kinase inhibitors, which are at the forefront of oncology and immunology research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Physicochemical Properties and Structure
This compound is a crystalline solid at room temperature. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The strategic placement of two chlorine atoms and an isopropyl ester group makes it a highly valuable and versatile intermediate in organic synthesis.
The IUPAC name for the compound is propan-2-yl 2,4-dichloropyrimidine-5-carboxylate.[2] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 69312-43-2 | |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2] |
| Molecular Weight | 235.07 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 36-38 °C (for the related ethyl ester) | [4] |
| Boiling Point | ~207 °C (for 2,4-dichloropyrimidine) | [3] |
| Solubility | Soluble in common organic solvents | [3] |
The structure, with standard IUPAC numbering, is shown below. The chlorine atoms at the C2 and C4 positions are the primary sites of reactivity.
Caption: Chemical structure of this compound.
Chemical Reactivity and Regioselectivity
The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms. The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SₙAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5]
Causality of Regioselectivity: The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4 > C2.[5][6] This regioselectivity is governed by electronic effects. The C4 position is situated para to one ring nitrogen and ortho to the other, making it more electron-deficient and thus a more favorable site for both nucleophilic attack and oxidative addition of Pd(0) catalysts compared to the C2 position, which is flanked by both nitrogen atoms.[6] This intrinsic reactivity difference is crucial for synthetic planning, as it allows for the sequential and controlled introduction of different substituents.
Caption: Logical relationship of reactivity at C2 and C4 positions.
While the C4 position is inherently more reactive, recent advances have demonstrated that C2-selective couplings can be achieved. This is typically accomplished by using specialized palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands, which can invert the conventional site selectivity.[7][8] This development has significantly expanded the synthetic possibilities, enabling more flexible and diversity-oriented synthesis strategies.[7]
Key Transformations: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation and are widely applied to functionalize the dichloropyrimidine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups using boronic acids or esters.[9][10] The reaction exhibits high functional group tolerance and typically proceeds with excellent regioselectivity at the C4 position.[6][11]
Mechanistic Insight: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond. This is the rate-determining step and is favored at the more electron-deficient C4 position.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[10]
The choice of catalyst, base, and solvent is critical for achieving high yields.[11] Systems like Pd(PPh₃)₄ with K₂CO₃ in a 1,4-dioxane/water mixture are commonly employed.[6] The use of microwave irradiation can dramatically shorten reaction times from hours to minutes.[6]
Caption: Experimental workflow for a typical C4-selective Suzuki coupling.
Experimental Protocol: C4-Selective Suzuki Coupling
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 15 minutes.[6]
-
After cooling, dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne.[12][13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., diisopropylamine or triethylamine).[14][15]
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[12]
-
Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of Pd(0) to the C4-Cl bond, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium complex.[12]
This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in target molecules.
Experimental Protocol: General Procedure for C4-Selective Sonogashira Coupling
-
To a flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and a copper co-catalyst (e.g., CuI, 0.025 eq).[14]
-
Evacuate and backfill the flask with argon.
-
Add a suitable solvent such as THF (5 mL) and an amine base (e.g., diisopropylamine, 7.0 eq).[14]
-
Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by flash column chromatography to yield the C4-alkynylated product.
Application as a Scaffold in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a cornerstone of modern drug discovery, particularly in the development of protein kinase inhibitors.[1][16][17] Many FDA-approved drugs for cancer feature a 2,4-disubstituted pyrimidine core, which acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site.[8][18]
This compound is an ideal starting material for building libraries of potential kinase inhibitors due to its predictable, sequential reactivity. A common synthetic strategy is outlined below.
Caption: General synthetic route for kinase inhibitors from the title compound.
Logic of the Synthetic Pathway:
-
C4 Functionalization: The more reactive C4-chloro group is typically displaced first, often via an SₙAr reaction with a primary or secondary amine (R¹-NH₂). This amine often serves as the key hinge-binding element.[5]
-
C2 Functionalization: The remaining C2-chloro group is then substituted, commonly through a Suzuki or other cross-coupling reaction, to introduce a second diversity element (R²) that can occupy other pockets in the ATP-binding site.[11]
-
C5-Ester Modification: Finally, the isopropyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines (R³-NH₂) using standard peptide coupling reagents (e.g., HATU, HBTU) to introduce a third point of diversity, often targeting the solvent-exposed region of the kinase.
This modular and reliable approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties against specific kinase targets like ALK, EGFR, and VEGFR.[8][19]
Conclusion
This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The predictable regioselectivity of its C4 and C2 positions enables controlled, sequential functionalization through robust and scalable reactions like Suzuki and Sonogashira couplings. This makes it an indispensable tool for medicinal chemists, particularly in the rational design and synthesis of 2,4,5-trisubstituted pyrimidine scaffolds for targeted therapies. As the demand for novel kinase inhibitors and other complex small molecules continues to grow, the strategic application of this building block will undoubtedly remain a key enabler of innovation in drug discovery.
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Wallace, J. M., & Slaff, A. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(41), 5494-5496. [Link]
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Gontla, R., & Thadkapally, S. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(10), 1210. [Link]
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Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]
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ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... [Link]
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Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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LookChem. (n.d.). Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]
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Wang, F., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 837-853. [Link]
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European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. [Link]
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Al-Warhi, T., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]
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A Comprehensive Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Executive Summary
Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an isopropyl ester, makes it a versatile synthetic intermediate. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential, selective functionalization, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its core reactivity and applications in modern drug discovery.
Physicochemical Properties and Structural Analysis
The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in a research and development setting. The molecule's identity is defined by its precise molecular weight, formula, and registered CAS number.
| Property | Value | Source |
| Molecular Weight | 235.06 g/mol | [1] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2] |
| CAS Number | 69312-43-2 | [2] |
| IUPAC Name | propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | [1] |
| Canonical SMILES | CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl | [1] |
| Appearance | White to off-white powder/solid | Inferred from similar compounds |
| Storage | Store in freezer (-20°C) under an inert atmosphere | [2] |
The structure consists of a central pyrimidine ring, which is an aromatic diazine. The key features for a synthetic chemist are the two chloro-substituents at positions 2 and 4, which are electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). The isopropyl carboxylate group at the 5-position acts as an electron-withdrawing group, further enhancing the reactivity of the chloro-substituents.
Synthesis and Purification Strategy
The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid precursor, 2,4-Dichloropyrimidine-5-carboxylic acid[3]. This reaction is typically performed under acidic conditions, following the principles of Fischer esterification.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Dichloropyrimidine-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous isopropanol (10-15 mL per gram of starting material) to the flask. The carboxylic acid may not fully dissolve initially.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise. The addition is exothermic.
-
Causality Note: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of isopropanol.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up (Quenching): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst and any unreacted carboxylic acid. Perform this step cautiously due to CO₂ evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around δ 9.0 ppm corresponding to the lone proton on the pyrimidine ring (H6).
-
A septet around δ 5.3 ppm corresponding to the methine proton (-CH) of the isopropyl group.
-
A doublet around δ 1.4 ppm corresponding to the six equivalent methyl protons (-CH₃) of the isopropyl group.
-
-
Mass Spectrometry (ESI+): The mass spectrum provides the most direct confirmation of the molecular weight. A key validation feature is the isotopic pattern of the molecular ion peak [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed (M, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A standard method would involve a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% TFA). The purity is determined by the area percentage of the main product peak at a specific wavelength (e.g., 254 nm).
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the C-Cl bonds towards nucleophiles.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This difference is attributed to the greater ability of the adjacent nitrogen at N3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 substitution. This regioselectivity is a powerful tool for synthetic chemists.
For example, reacting the compound with a primary amine (R-NH₂) under mild conditions (e.g., in the presence of a non-nucleophilic base like diisopropylethylamine) will preferentially yield the C4-substituted product[4].
Caption: Regioselective substitution at the C4 position.
Application as a Pharmaceutical Scaffold
This compound is not an end-product but a critical building block. Its ability to undergo sequential substitutions at C4 and then C2 allows for the creation of diverse libraries of disubstituted pyrimidines. These scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies[4]. The ester group can also be hydrolyzed to the carboxylic acid or converted to an amide to introduce another point of diversity. The ethyl ester analog is a known intermediate for pharmaceuticals, agrochemicals, and dyestuffs, highlighting the broad utility of this chemical class[5][6].
Conclusion
This compound is a high-value synthetic intermediate defined by its molecular weight of 235.06 g/mol and its regioselectively reactive chlorine substituents. Its straightforward synthesis from the corresponding carboxylic acid and its versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. The robust analytical methods available for its characterization ensure that it can be reliably produced and utilized in complex, multi-step synthetic campaigns, paving the way for the discovery of novel chemical entities.
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An In-depth Technical Guide to the Solubility Profile of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Executive Summary: Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a key heterocyclic building block utilized in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and, in a pharmaceutical context, for formulation and drug delivery. This guide provides a comprehensive analysis of the compound's physicochemical properties, a detailed multi-solvent solubility profile, and validated experimental protocols for its empirical determination. By integrating theoretical predictions with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals working with this versatile intermediate.
Introduction: The Critical Role of a Solubility Profile
This compound belongs to the dichloropyrimidine class of compounds, which are pivotal intermediates in organic synthesis.[1][2] The reactive chlorine atoms at the C2 and C4 positions are amenable to regioselective nucleophilic substitution, making this scaffold a versatile starting point for creating diverse molecular libraries.[3][4][5] Specifically, these intermediates are instrumental in the synthesis of medicinally important molecules like kinase inhibitors and various 4-aryl-5-pyrimidinylimidazoles.[1][3][5]
The success of any chemical process, from laboratory-scale synthesis to industrial manufacturing and pharmaceutical formulation, is fundamentally governed by the solubility of its components. For a process chemist, selecting an appropriate solvent system is critical for achieving optimal reaction kinetics, managing exotherms, and ensuring a high-purity product through crystallization. For a formulation scientist, poor aqueous solubility can be a major impediment to achieving desired bioavailability for an active pharmaceutical ingredient (API). Therefore, a well-characterized solubility profile is not merely academic; it is a cornerstone of efficient, scalable, and effective chemical and pharmaceutical development.
Foundational Physicochemical Properties
The solubility of a compound is a direct consequence of its inherent physicochemical characteristics. An analysis of these properties provides the theoretical framework for predicting its behavior in various solvent systems.
The properties for this compound (CAS: 69312-43-2) are summarized below.[6]
| Property | Value | Significance in Solubility |
| Molecular Weight | 235.06 g/mol | Influences dissolution rate and diffusion. |
| Calculated logP (XLogP3) | 2.8 | Indicates a predominantly lipophilic (hydrophobic) nature, suggesting preferential solubility in non-polar organic solvents over water.[6] |
| Polar Surface Area (PSA) | 52.1 Ų | A moderate PSA suggests the molecule has polar regions (ester, nitrogen atoms) that can interact with polar solvents, but the overall lipophilicity from the hydrocarbon and chlorinated backbone dominates. |
| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) limits its ability to form strong hydrogen bonds with protic solvents, predicting lower solubility in solvents like water or methanol compared to aprotic solvents of similar polarity.[6] |
| Hydrogen Bond Acceptors | 4 | The presence of four acceptor sites (2 pyrimidine nitrogens, 2 ester oxygens) allows for interaction with protic solvents, contributing to moderate solubility in alcohols.[6] |
| Physical Appearance | White to off-white solid | Inferred from close structural analogs like Ethyl 2,4-dichloropyrimidine-5-carboxylate, which is described as a white powder or crystal.[7][8] |
Expert Insight: The calculated logP of 2.8 is the most telling predictor. Values greater than 2 typically signal potential challenges with aqueous solubility. However, the four hydrogen bond acceptors provide sites for interaction that prevent the molecule from being entirely insoluble in moderately polar or protic systems. This duality is key to understanding its complete profile.
Comprehensive Solubility Profile: Aqueous and Organic Systems
Based on the foundational properties, we can construct a detailed predictive solubility profile.
Aqueous Solubility
The low hydrogen bond donating capacity and a logP of 2.8 strongly indicate that low aqueous solubility is expected . The structural analog, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is described as "slightly soluble in water".[7][9]
Effect of pH: The pyrimidine ring contains two nitrogen atoms which are weakly basic. At a sufficiently low pH (typically pH < 2), protonation of these nitrogens could occur, forming a cationic species and thereby increasing aqueous solubility. However, the pKa of similar pyrimidine structures is very low, meaning a significant increase in solubility would only be observed under highly acidic conditions. Conversely, at high pH, the ester group is susceptible to hydrolysis, a chemical stability issue rather than a solubility enhancement. For most practical applications (pH 2-8), the compound will remain in its neutral, sparingly soluble form.
Organic Solvent Solubility
The principle of "like dissolves like" provides a robust framework for predicting solubility in organic media. The molecule's moderate polarity and lipophilic character define its preferences.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The chlorine atoms on the pyrimidine ring and the overall molecular structure have a similar polarity to these solvents, leading to strong van der Waals interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF is an excellent solvent for moderately polar compounds. The ether oxygen can act as a hydrogen bond acceptor, interacting favorably with the compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents effectively solvate the ester and pyrimidine moieties of the molecule. |
| Esters | Ethyl Acetate | High | The compound's own ester group makes it structurally compatible with ester solvents, leading to favorable dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the compound's four acceptor sites. The ethyl analog is known to be soluble in methanol. Solubility may decrease slightly with increasing alcohol chain length (e.g., higher in methanol than in isopropanol). |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic pyrimidine core can participate in π-stacking interactions with aromatic solvents, though the polar ester group may limit very high solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These non-polar solvents lack the ability to effectively solvate the polar regions of the molecule (ester, pyrimidine nitrogens), leading to poor compatibility. |
Gold-Standard Experimental Protocols
Theoretical predictions must be confirmed by empirical data. The following protocols describe robust, self-validating methods for determining solubility.
Protocol 1: Equilibrium Shake-Flask Solubility in Aqueous Buffer (OECD 105)
This method determines the thermodynamic equilibrium solubility, which is the gold standard for regulatory and formulation purposes.
Causality Behind Choices:
-
Buffer Usage: Using a buffer (e.g., pH 7.4 phosphate-buffered saline) is critical to control the ionization state of the compound and mimic physiological conditions.
-
Equilibration Time: A 24-48 hour agitation period is necessary to ensure the system reaches true thermodynamic equilibrium, avoiding the reporting of artificially high kinetic solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducibility.
-
Filtration: A low-binding syringe filter (e.g., 0.22 µm PVDF) is used to remove undissolved solid particles, ensuring that only the solubilized compound is measured.
Step-by-Step Methodology:
-
Add an excess amount of this compound to a glass vial (e.g., 5-10 mg).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C).
-
Agitate for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Allow the suspension to settle for 30 minutes.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter into a clean analysis vial.
-
Dilute the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the quantifiable range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Protocol 2: Analytical Quantification by HPLC-UV
A reliable analytical method is the backbone of any solubility study. High-Performance Liquid Chromatography with UV detection is a standard and robust choice for chromophore-containing molecules like this pyrimidine derivative.
Self-Validating System: This protocol is inherently self-validating through the generation of a calibration curve. The linearity of this curve (typically requiring an R² > 0.999) confirms that the detector response is proportional to the concentration over the desired range, ensuring trustworthy quantification.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Calibration Curve: Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the solubility samples.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at ~254 nm (or λmax determined by UV scan)
-
Column Temperature: 30°C
-
-
Analysis: Inject the calibration standards in order of increasing concentration to build the calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples from the solubility experiment.
-
Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the linear regression of the calibration curve.
-
Multiply this concentration by the dilution factor used in Protocol 1 (Step 8) to obtain the final solubility value.
Caption: HPLC-UV method for quantification and solubility determination.
Conclusion and Practical Implications
The solubility profile of this compound is characterized by a pronounced lipophilic nature (logP ~2.8), resulting in low intrinsic aqueous solubility but high solubility in a wide range of common aprotic and halogenated organic solvents such as DCM, THF, and Ethyl Acetate. Moderate solubility is achievable in polar protic solvents like methanol and ethanol.
For the Synthetic Chemist:
-
Solvents like THF, DCM, or Toluene are excellent choices for conducting reactions involving this intermediate.
-
Purification by crystallization could be effectively achieved by using a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of DCM or Ethyl Acetate and precipitating it with the addition of a non-polar anti-solvent like hexanes.
For the Pharmaceutical Development Scientist:
-
The low aqueous solubility presents a significant hurdle for developing simple aqueous formulations.
-
Solubilization techniques such as co-solvents, amorphous solid dispersions, or lipid-based formulations would likely be necessary if this compound were to be advanced as a potential API.
This guide provides the foundational knowledge and actionable protocols necessary for any scientist to confidently and accurately work with this compound, enabling more efficient research and development.
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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A Guide to the Spectral Analysis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 2,4-Dichloropyrimidine-5-carboxylates
2,4-Dichloropyrimidine-5-carboxylates are versatile building blocks in medicinal chemistry and materials science. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring serve as reactive sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The carboxylate at the 5-position provides a handle for further derivatization, making these compounds valuable precursors for the synthesis of targeted therapeutic agents and functional materials. Isopropyl 2,4-dichloropyrimidine-5-carboxylate, in particular, is an important intermediate in the development of novel pharmaceuticals and agrochemicals.
Synthesis and Experimental Context
To understand the spectral data, it is crucial to consider the synthetic route, as impurities or side products from the synthesis can influence the interpretation of the spectra. A common method for the preparation of similar esters, such as Ethyl 2,4-dichloropyrimidine-5-carboxylate, involves the reaction of the corresponding carboxylic acid with an alcohol in the presence of a coupling agent or via an acid-catalyzed esterification.
A representative synthesis for the ethyl ester is described in European Patent EP 1 054 004 A1, where Ethyl 2,4-dichloropyrimidine-5-carboxylate was prepared by reacting 2,4-dichloropyrimidine-5-carboxylic acid with ethanol.[1] A similar approach would be employed for the synthesis of the isopropyl ester, using isopropanol instead of ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for its ethyl analog and fundamental NMR principles.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | Singlet | 1H | H-6 (pyrimidine) | The proton on the pyrimidine ring is in a highly deshielded environment due to the two electron-withdrawing nitrogen atoms and the adjacent carbonyl group. |
| ~5.2 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. Its chemical shift is downfield due to the adjacent oxygen atom. |
| ~1.4 | Doublet | 6H | CH₃ (isopropyl) | The six methyl protons of the isopropyl group are equivalent and are coupled to the methine proton, resulting in a doublet. |
Diagram 1: Molecular Structure and ¹H NMR Assignments
Caption: Structure with key proton assignments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~160 | C-2 (pyrimidine) | Carbon attached to two nitrogen atoms and a chlorine atom. |
| ~158 | C-4 (pyrimidine) | Carbon attached to a nitrogen and a chlorine atom. |
| ~155 | C-6 (pyrimidine) | Aromatic carbon adjacent to a nitrogen atom. |
| ~118 | C-5 (pyrimidine) | Carbon attached to the carboxylate group. |
| ~71 | CH (isopropyl) | The methine carbon of the isopropyl group is deshielded by the adjacent oxygen atom. |
| ~22 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |
Diagram 2: Molecular Structure and ¹³C NMR Assignments
Caption: Structure with key carbon assignments.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The molecular weight of this compound (C₈H₈Cl₂N₂O₂) is 235.07 g/mol .[2]
Predicted Mass Spectrum and Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 234 and 236, with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.
Key predicted fragmentation pathways include:
-
Loss of the isopropyl group: A significant fragment would be observed at m/z 191/193, corresponding to the loss of the C₃H₇ radical.
-
Loss of isopropoxy radical: A fragment at m/z 177/179 would result from the loss of the isopropoxy radical (•OCH(CH₃)₂).
-
Loss of CO₂ from the ester: Subsequent loss of CO₂ from the ester-containing fragments.
-
Cleavage of the pyrimidine ring: Fragmentation of the heterocyclic ring can lead to various smaller charged species.
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway
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A Comprehensive Technical Guide to the Safe Handling of Isopropyl 2,4-Dichloropyrimidine-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the safety protocols and handling procedures for Isopropyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 69312-43-2). As a highly reactive halogenated heterocyclic compound, its utility as a building block in pharmaceutical and agrochemical synthesis is significant.[1][2] This potential, however, necessitates a robust understanding of its chemical nature to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on why specific handling practices are imperative.
Compound Profile and Intrinsic Hazards
This compound is a solid, white to off-white crystalline substance.[3] A comprehensive understanding of its chemical and physical properties is the foundation of a reliable safety protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [3][4] |
| Molecular Weight | 235.07 g/mol | [4][5] |
| Appearance | Solid | [3] |
| Purity | ≥ 98% | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |
The primary hazards associated with this compound, and its close structural analogs like Ethyl 2,4-dichloropyrimidine-5-carboxylate, stem from its reactive nature and potential physiological effects upon exposure.[6]
Hazard Identification:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[6][7]
-
Respiratory Irritation (H335): May cause respiratory irritation.[6]
These classifications are not merely labels but are indicative of the compound's ability to react with biological tissues. The electrophilic nature of the pyrimidine ring, enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack by amino and sulfhydryl groups in proteins and other biological macromolecules. This reactivity is the underlying cause of the observed irritation.
The Logic of Safe Handling: A Proactive Approach
A self-validating safety system is one where the procedures inherently minimize risk at every step. This requires not just following rules, but understanding the chemical principles that inform them.
Engineering Controls: The First Line of Defense
The primary directive is to minimize direct exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any fine dust particles or potential vapors, directly addressing the H335 respiratory hazard.
Experimental Workflow: Weighing and Dispensing
Caption: Workflow for weighing this compound.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be deliberate and based on the specific hazards of the compound.
-
Hand Protection: Wear protective gloves.[6] Given the compound's reactivity, nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[6]
-
Eye and Face Protection: Goggles or a face shield are mandatory to protect against accidental splashes or dust dispersion.[6]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is essential to prevent skin contact.[6]
The causality here is direct: this compound is a skin and eye irritant.[7] Therefore, a physical barrier is the most effective means of preventing contact and subsequent irritation.
Chemical Reactivity and Storage Considerations
The stability of this compound is contingent on its storage conditions. As a reactive halogenated heterocycle, improper storage can lead to degradation and the formation of hazardous byproducts.
Stability and Decomposition
The compound is generally stable under normal conditions.[6] However, exposure to excess heat should be avoided.[6] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[6] The generation of HCl upon decomposition underscores the importance of avoiding high temperatures and ensuring adequate ventilation.
Incompatible Materials
While specific incompatibility data for the isopropyl ester is limited, general principles for dichloropyrimidines apply. Strong oxidizing agents and strong acids are generally considered incompatible.[7] The rationale is that these substances can catalyze decomposition or participate in vigorous, exothermic reactions.
Storage Protocol
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6][9]
-
Atmosphere: For long-term storage, an inert atmosphere is recommended, and the compound should be stored in a freezer at temperatures under -20°C.[5] This minimizes degradation from atmospheric moisture and slows down any potential decomposition pathways.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7][10] It is also prudent to store it separately from flammable materials.[10][11]
Logical Relationship: Storage and Stability
Caption: The relationship between storage conditions and compound stability.
Emergency Procedures: A Validated Response Plan
In the event of an accidental release or exposure, a pre-defined and understood emergency plan is critical for minimizing harm.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[6]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
Spill and Leak Containment
For small spills, the following protocol should be followed:
-
Ensure Personal Protection: Don appropriate PPE, including gloves, eye protection, and a lab coat.[12]
-
Containment: Prevent further dispersion of the solid material.[8]
-
Cleanup: Sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid generating dust.[6][8]
-
Decontamination: After the bulk of the material has been removed, decontaminate the area. While specific decontamination procedures for this compound are not widely published, a general approach for reactive halogenated compounds can be adopted. This involves wiping the area with a suitable solvent (e.g., ethanol) to remove residual traces, followed by a wash with soap and water.[13] For spills involving other reactive compounds, a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate is sometimes recommended, but compatibility with the spilled compound and the surface should be verified.[12][14]
Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its reactivity, however, demands a thorough and scientifically-grounded approach to safety and handling. By understanding the chemical principles behind the recommended procedures—from the necessity of engineering controls to the specifics of storage and emergency response—researchers and drug development professionals can mitigate the risks associated with this compound. This proactive and knowledge-based approach to safety is not only best practice but also a cornerstone of scientific integrity and responsibility.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Versatility of 2,5-Dichloropyrimidine in Organic Synthesis and Material Science. Retrieved from [Link]
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Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
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University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
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Labbox. (2024, November 4). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]
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Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. Retrieved from [Link]
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University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]
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PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
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The Strategic Role of Isopropyl 2,4-dichloropyrimidine-5-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and Its Privileged Status in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central framework of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] In drug discovery, the pyrimidine ring is a "privileged scaffold," meaning it can serve as a versatile template for the development of ligands for a wide range of biological targets.[2][3] This guide focuses on a particularly valuable derivative, Isopropyl 2,4-dichloropyrimidine-5-carboxylate , and its strategic application as a key building block in the synthesis of contemporary therapeutics. The two chlorine atoms at the C2 and C4 positions, coupled with the isopropyl ester at the C5 position, provide a unique combination of reactive sites and modulatory groups that medicinal chemists can exploit to fine-tune the pharmacological properties of drug candidates.
Physicochemical Properties and Strategic Reactivity
This compound possesses a molecular formula of C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol .[4] The key to its utility lies in the differential reactivity of the two chlorine atoms, which allows for sequential and regioselective modifications.
The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[4][5] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.[5] However, this regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.[6]
The isopropyl ester at the C5 position serves multiple purposes. It can act as a handle for further chemical modifications, be hydrolyzed to the corresponding carboxylic acid, or be converted to an amide.[7] Furthermore, its steric and electronic properties can influence the reactivity of the adjacent C4-chloro group and the overall conformation of the molecule, which can be crucial for its interaction with a biological target.
Synthesis and Derivatization: A Gateway to Molecular Diversity
The synthesis of this compound can be achieved through several routes, often starting from readily available precursors like uracil or diethyl malonate. A common approach involves the chlorination of a pyrimidine-5-carboxylate precursor.
Illustrative Synthetic Pathway:
A plausible synthetic route starting from uracil is depicted below. The initial step involves the formation of 2,4-dihydroxy-5-pyrimidinecarboxylic acid, which is then chlorinated to yield the dichloro-pyrimidine core. Subsequent esterification with isopropanol provides the target molecule.
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The Synthetic Cornerstone: A Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Abstract
Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a pivotal, multi-functional intermediate in modern medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous bioactive molecules, while the strategically placed chlorine atoms and isopropyl ester moiety offer a versatile toolkit for controlled, regioselective molecular elaboration. This guide provides an in-depth exploration of this intermediate, grounded in established chemical principles and field-proven applications. We will dissect its synthesis, analyze the electronic factors governing its reactivity, present detailed protocols for its strategic deployment, and contextualize its utility through its role in the synthesis of advanced pharmaceutical targets, particularly kinase inhibitors.
Introduction: The Architectural Value of a Dichloropyrimidine Scaffold
In the landscape of heterocyclic chemistry, pyrimidines are royalty. As core components of nucleobases, their biological significance is self-evident. This inherent bio-relevance makes the pyrimidine scaffold a frequent starting point in the design of novel therapeutics.[1][2][3] The value of this compound, however, lies not just in its core but in its deliberate functionalization. The two chlorine atoms are not mere decorations; they are superb leaving groups, activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-deficient nature of the pyrimidine ring.[4]
This dual-chlorination presents a fascinating synthetic challenge and opportunity: how to selectively address one chlorine over the other. The addition of an electron-withdrawing isopropyl carboxylate group at the C5 position is the masterstroke. This substituent profoundly influences the electronic landscape of the ring, establishing a predictable hierarchy of reactivity that is the key to its utility. This guide will illuminate how researchers can harness this built-in control to construct complex molecular architectures with precision.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a synthetic intermediate begins with its fundamental properties.
| Property | Value | Source |
| IUPAC Name | propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | PubChem[1][5] |
| CAS Number | 69312-43-2 | PubChem[1][5] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | PubChem[1][5] |
| Molecular Weight | 235.06 g/mol | PubChem[1][5] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds[6] |
Spectroscopic Characterization (Predicted): While a specific public spectrum for the isopropyl ester is not readily available, its features can be confidently predicted based on analogous structures like its ethyl ester counterpart and the parent 2,4-dichloropyrimidine.[7][8]
-
¹H NMR: Expect a singlet for the C6-proton, a septet for the isopropyl C-H, and a doublet for the isopropyl methyl protons. The chemical shift of the C6-H will be downfield due to the anisotropic effects of the ring nitrogens and the deshielding effect of the adjacent carboxylate.
-
¹³C NMR: Distinct signals are expected for the two chlorinated carbons (C2 and C4), the ester carbonyl carbon, the isopropyl carbons, and the pyrimidine ring carbons (C5 and C6). The carbons bonded to chlorine will exhibit characteristically large chemical shifts.[7]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio), which is a definitive diagnostic feature.
Synthesis Pathway: From Uracil to a Functionalized Intermediate
The synthesis of this compound is a multi-step process that leverages common, robust transformations in heterocyclic chemistry. The most logical pathway begins with a readily available pyrimidine precursor, such as uracil or orotic acid, and proceeds through functionalization at the C5 position followed by chlorination.
Protocol 1: Synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde
This protocol is adapted from established methods for the formylation and subsequent chlorination of uracil derivatives.[6][9]
-
Vilsmeier-Haack Formylation: To a stirred solution of uracil in an appropriate solvent like DMF, slowly add a Vilsmeier reagent (e.g., formed from POCl₃ and DMF) at a controlled temperature (e.g., below 40°C).
-
Reaction Monitoring: The reaction is maintained at a slightly elevated temperature (e.g., 35-40°C) and monitored by HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is carefully quenched by pouring it into ice water, leading to the precipitation of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde. The solid is collected by filtration.
-
Chlorination: The dried 2,4-dihydroxy-5-pyrimidinecarboxaldehyde is heated under reflux in excess phosphorus oxychloride (POCl₃).
-
Isolation: After the reaction is complete, excess POCl₃ is removed under reduced pressure. The residue is again carefully poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield 2,4-dichloro-5-pyrimidinecarboxaldehyde.
Protocol 2: Oxidation and Fischer Esterification
-
Oxidation: The 2,4-dichloro-5-pyrimidinecarboxaldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or hydrogen peroxide in an appropriate solvent system).
-
Esterification: The resulting 2,4-dichloro-5-pyrimidinecarboxylic acid is subjected to Fischer esterification. The acid is dissolved in excess isopropanol, a catalytic amount of a strong acid (e.g., H₂SO₄) is added, and the mixture is heated to reflux.[5]
-
Equilibrium Shift: To drive the reaction to completion, water, the byproduct of the esterification, can be removed, often by using a Dean-Stark apparatus with an azeotroping solvent like toluene.
-
Purification: Upon completion, the reaction is cooled, neutralized (e.g., with a saturated NaHCO₃ solution), and the product is extracted. The final product is purified by column chromatography or recrystallization.
The Core Directive: Understanding and Exploiting Regioselective Reactivity
The synthetic power of this compound stems from the differential reactivity of its two chlorine atoms. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
Causality: This regioselectivity is a direct consequence of the electronic effects within the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens and, crucially, the C5-isopropyl carboxylate group, preferentially stabilizes the negative charge that develops in the Meisenheimer intermediate formed during attack at C4.[10][11][12] Quantum mechanics calculations, such as analysis of the Lowest Unoccupied Molecular Orbital (LUMO), confirm that the largest orbital coefficient is on the C4 carbon, identifying it as the primary site for nucleophilic attack.[13][14]
This predictable reactivity allows for a stepwise functionalization of the pyrimidine core, making it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 3: Regioselective C4-Amination
This protocol demonstrates the typical C4-selective reaction with an amine nucleophile, a common step in the synthesis of kinase inhibitors.[15][16]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF, acetonitrile, or 1-pentanol.
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 120°C), depending on the nucleophilicity of the amine.[15] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the C4-aminated product.
Field-Proven Insight: The choice of solvent and temperature is critical. Less reactive amines (e.g., anilines) may require higher temperatures, while more reactive aliphatic amines can often react at room temperature. The use of microwave irradiation can dramatically shorten reaction times for these SNAr reactions.
| Nucleophile Type | Typical Conditions | Regioselectivity (C4:C2) | Expected Yield | Reference Example |
| Primary/Secondary Aliphatic Amine | Et₃N, THF, rt | >95:5 | Good to Excellent | [15] |
| Aniline | i-Pr₂NEt, BuOH, 125°C | >95:5 | Moderate to Good | [15] |
| Thiol | K₂CO₃, DMF, rt | >90:10 | Good | General SNAr |
| Tertiary Amine | CHCl₃, 40°C | C2 Selective | Moderate to Excellent | [10][12] |
A Note on C2-Selectivity: While C4-substitution is the general rule, it is noteworthy that certain nucleophiles, particularly tertiary amines, can favor substitution at the C2 position.[10][12] This reversal of selectivity provides a powerful, alternative pathway to a different regioisomeric series of compounds from the same starting material.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that serves as a "hinge-binder" in many kinase inhibitors. These compounds mimic the purine core of ATP and form key hydrogen bonds within the ATP-binding pocket of the target kinase. This compound is an ideal precursor for such molecules.
The typical synthetic strategy involves:
-
C4-Substitution: A regioselective SNAr reaction at the C4 position with a primary or secondary amine.
-
C2-Substitution: A second SNAr reaction at the C2 position, often requiring more forcing conditions, with a different amine.
-
Ester Hydrolysis/Amidation: Conversion of the C5-isopropyl ester to a carboxylic acid and subsequent amidation to introduce further diversity and potential interaction points.
This modular approach allows for the rapid synthesis of a diverse library of analogues for biological screening, accelerating the drug discovery process. The pyrimidine core is central to numerous approved and investigational drugs for cancer, inflammation, and other diseases.[1][2][3]
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Hazards: Based on data for the parent 2,4-dichloropyrimidine, the compound should be considered an irritant to the skin, eyes, and respiratory system.[8][17] Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is more than just a chemical; it is a testament to the power of strategic functionalization. The interplay between its pyrimidine core, dual chlorine leaving groups, and the directing influence of the C5-ester creates a highly versatile and predictable synthetic intermediate. Its robust and regioselective reactivity, particularly in SNAr reactions, provides chemists with a reliable platform for constructing complex molecules, most notably the next generation of kinase inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Available at: [Link]
-
Supporting Information. (2019). The Royal Society of Chemistry. Available at: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Available at: [Link]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.). Google Patents.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.). ResearchGate. Available at: [Link]
-
Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). lookchem. Available at: [Link]
- NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. (1998). Google Patents.
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]
-
2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
Reaction scheme for the preparation of derivative with 5‐isopropyl and... (n.d.). ResearchGate. Available at: [Link]
-
ISOPROPYL-2-DIMETHOXYMETHYL-3-METHOXYCARBONYL-6-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-5-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
ethyl 2,4-dichloropyrimidine-5-carboxylate CAS#: 51940-64-8. (n.d.). ChemWhat. Available at: [Link]
- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). PubChem. Available at: [Link]
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- 1. This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Page loading... [guidechem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with Isopropyl 2,4-dichloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] The ability to selectively introduce diverse molecular fragments onto the pyrimidine ring is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds, enabling the synthesis of complex substituted pyrimidines from readily available halogenated precursors.[3]
This application note provides a detailed guide to the Suzuki coupling reaction of Isopropyl 2,4-dichloropyrimidine-5-carboxylate, a versatile building block for the creation of novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting strategies to empower researchers in this critical synthetic transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the dichloropyrimidine substrate. This step forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Coupling of 2,4-Dichloropyrimidines
A critical consideration in the Suzuki coupling of 2,4-dichloropyrimidines is the regioselectivity of the reaction. Generally, the C4 position is more reactive towards oxidative addition of palladium than the C2 position.[3] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[3]
However, the presence of substituents on the pyrimidine ring can influence this selectivity. Notably, bulky or strongly electron-withdrawing groups at the C5 position can lead to exceptions to this general rule.[1] In the case of this compound, the isopropyl carboxylate group is moderately bulky and electron-withdrawing. While a preference for C4-coupling is still anticipated, researchers should be aware that the regioselectivity may be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and temperature. Careful optimization and analysis of the product mixture are therefore essential.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Both conventional and microwave-assisted methods are presented.
Protocol 1: Conventional Heating Method
This protocol is a general procedure that can be optimized for specific boronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired mono-arylated pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[3]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials (10 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial containing a magnetic stir bar, combine this compound (0.5 mmol), the boronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes with stirring.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Key Reaction Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and considerations for the reaction with this compound.
| Parameter | Recommended Conditions & Considerations |
| Catalyst | Pd(PPh₃)₄ is a common and effective choice. Other palladium catalysts with specialized phosphine ligands can also be explored for challenging substrates.[2] |
| Catalyst Loading | Typically 1-5 mol%. Higher loadings may be necessary for less reactive boronic acids. |
| Base | K₂CO₃ is a widely used and effective base. Other bases such as Cs₂CO₃ or K₃PO₄ can be screened for improved results. |
| Solvent | A mixture of an aprotic solvent (e.g., 1,4-dioxane, toluene, DME) and water is standard. The water is crucial for the transmetalation step. |
| Temperature | Conventional heating: 80-110 °C. Microwave: 100-140 °C. |
| Boronic Acid | Electron-rich boronic acids tend to react faster, while electron-deficient ones may require more forcing conditions.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality boronic acid | - Use a fresh batch of catalyst.- Ensure the reaction is conducted under a strict inert atmosphere.- Increase the reaction temperature or switch to microwave heating.- Use a high-purity boronic acid. |
| Formation of Side Products | - Homo-coupling of boronic acid: Presence of oxygen.- Protodeboronation: Decomposition of the boronic acid.- Disubstitution: Reaction at both C2 and C4 positions. | - Thoroughly degas all solvents and maintain a positive pressure of inert gas.- Use the boronic acid as soon as it is weighed.- Carefully control the stoichiometry of the boronic acid (use a slight excess for mono-substitution). To achieve disubstitution, a larger excess of the boronic acid and longer reaction times or higher temperatures may be required. |
| Poor Regioselectivity | - Steric and/or electronic effects of the C5-substituent.- Inappropriate ligand on the palladium catalyst. | - Screen different palladium catalysts with varying phosphine ligands (e.g., bulky ligands like XPhos or SPhos).- Optimize the reaction temperature; lower temperatures may favor the kinetically preferred product.- Vary the base and solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and highly valuable transformation for the synthesis of novel, substituted pyrimidines. By understanding the reaction mechanism, carefully selecting and optimizing reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this powerful synthetic tool in their drug discovery and development endeavors. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important reaction.
References
-
Liptáková, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(1), 18-31. [Link]
-
Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(16), 2134-2137. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6326-6352. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Ahmad, R., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution on Isopropyl 2,4-dichloropyrimidine-5-carboxylate
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Introduction: A Versatile Scaffold in Medicinal Chemistry
Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine ring, amplified by two electron-withdrawing chlorine atoms and a C5-isopropyl carboxylate group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and regioselective introduction of diverse functional groups, making it an invaluable scaffold in drug discovery programs targeting kinases, proteases, and other enzymes.[1][2]
The strategic placement of substituents on the pyrimidine core is paramount for modulating pharmacological activity. Consequently, a deep understanding of the factors governing the regioselectivity of nucleophilic substitution on this substrate is crucial for the efficient synthesis of targeted therapeutic agents. This document provides a comprehensive guide to the principles and protocols for performing nucleophilic substitution reactions on this compound, with a focus on achieving predictable and high-yielding outcomes.
Understanding Regioselectivity: The C4 vs. C2 Position
The pyrimidine ring in this compound possesses two reactive sites for nucleophilic attack: the C2 and C4 positions. Generally, in SNAr reactions on 2,4-dichloropyrimidines, the C4 position is inherently more reactive than the C2 position.[3][4] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the charge can be delocalized onto the adjacent ring nitrogen.[5]
However, the regioselectivity of this reaction is not absolute and can be significantly influenced by several factors:
-
Electronic Effects of Ring Substituents: The presence of the electron-withdrawing isopropyl carboxylate group at the C5 position further enhances the electrophilicity of the C4 position, reinforcing the preference for C4 substitution.[6] Conversely, electron-donating groups at the C6 position can reverse this selectivity, favoring attack at the C2 position.[1][3][7]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an electron-withdrawing group is present at C5.[3][6]
-
Reaction Conditions: The choice of solvent, base, and temperature can play a critical role in directing the regioselectivity. For instance, specific solvent-base systems can be employed to achieve exclusive C4 substitution.[3]
The ability to manipulate these factors provides chemists with a powerful toolkit for controlling the outcome of the substitution reaction and accessing either the C4- or C2-substituted isomer as desired.
Reaction Mechanism: A Stepwise Approach
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
Figure 1: Generalized mechanism for SNAr at the C4 position.
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient C4 (or C2) carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Chloride Elimination: The Meisenheimer complex then rapidly eliminates a chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with common nucleophiles.
Protocol 1: General Procedure for Amination at the C4-Position
This protocol describes a catalyst-free SNAr reaction with a primary or secondary amine, which typically favors substitution at the C4 position.
Materials and Equipment:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or 1,4-dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (e.g., nitrogen or argon)
Figure 2: Experimental workflow for a typical C4-amination reaction.
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Addition of Reagents: To the flask, add this compound (1.0 mmol). Dissolve the substrate in the chosen anhydrous solvent (5-10 mL). Add the desired amine (1.0-1.2 mmol) followed by the base (e.g., DIPEA, 1.5-2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.[8][9]
Data Presentation: Representative C4-Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | Acetonitrile | Reflux | 4 | >90 |
| Morpholine | K₂CO₃ | DMF | 100 | 2 | >95 |
| Benzylamine | Et₃N | 1,4-Dioxane | 100 | 6 | ~85 |
| Piperidine | DIPEA | Acetonitrile | Reflux | 3 | >95 |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates and amines.
Protocol 2: Regioselective C2-Amination using Tertiary Amines
As an exception to the general C4 selectivity, tertiary amines can be used to achieve substitution at the C2 position, especially with a C5-electron-withdrawing group.[6] This reaction often proceeds via an in-situ N-dealkylation of an intermediate.[6]
Materials and Equipment:
-
This compound
-
Tertiary amine (e.g., triethylamine, N-methylmorpholine) (excess)
-
Anhydrous chloroform (CHCl₃) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a fume hood, add this compound (1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add an excess of the tertiary amine, which can also serve as the solvent, or dissolve the substrate in a solvent like chloroform and add the tertiary amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in chloroform).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess amine and solvent. Purify the residue by column chromatography to isolate the C2-aminated product.
-
Characterization: Confirm the structure of the product using NMR and MS.
Product Characterization
Unambiguous characterization of the resulting regioisomers is critical. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between C2 and C4 substituted isomers. The chemical shifts of the remaining pyrimidine proton and the carbons of the pyrimidine ring are diagnostic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
X-ray Crystallography: In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof of the regioisomer.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or purification losses. | Increase reaction time or temperature. Ensure anhydrous conditions. Optimize purification method. |
| Mixture of Regioisomers | Non-optimal reaction conditions or nucleophile. | Screen different solvents, bases, and temperatures.[3] Consider a different synthetic strategy if selectivity cannot be achieved. |
| No Reaction | Deactivated substrate or poor nucleophile. | Use a more forcing reaction condition (higher temperature). Consider palladium-catalyzed cross-coupling reactions for less reactive nucleophiles.[4] |
| Formation of Disubstituted Product | Use of excess nucleophile or prolonged reaction time. | Use stoichiometric amounts of the nucleophile. Carefully monitor the reaction and stop it upon consumption of the starting material. |
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and versatile transformation for the synthesis of functionalized pyrimidines. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can achieve high regioselectivity, preferentially forming either the C4- or C2-substituted product. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocols and discussions herein are synthesized from established chemical principles and best practices in organic synthesis, emphasizing safety, efficiency, and mechanistic understanding.
Introduction and Significance
This compound is a versatile heterocyclic building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[1][2] This differential reactivity, coupled with the C5-ester functionality, makes this molecule an ideal starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.
The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group, although this selectivity can be influenced by the electronic nature of other ring substituents and the reaction conditions.[1] This guide focuses on the foundational step: the efficient and safe synthesis of the dichlorinated pyrimidine precursor itself.
Synthetic Strategy: From Dihydroxy Precursor to Dichlorinated Product
The most direct and widely employed method for synthesizing 2,4-dichloropyrimidines is the chlorination of the corresponding 2,4-dihydroxypyrimidine precursors (which exist predominantly in their tautomeric uracil form). This transformation leverages a potent chlorinating and dehydrating agent to replace the carbonyl oxygens with chlorine atoms.
Core Transformation:
The key reaction involves treating Isopropyl 2,4-dihydroxypyrimidine-5-carboxylate (Isopropyl Orotate) with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).
Caption: General synthetic scheme for the chlorination reaction.
The reaction proceeds via the formation of phosphate ester intermediates, which are subsequently displaced by chloride ions. The process is often catalyzed by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which can facilitate the reaction and neutralize the generated HCl.[3]
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis on a laboratory scale. All operations must be conducted in a certified chemical fume hood due to the hazardous nature of the reagents.
3.1 Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Moles (for 10g scale) | Notes |
| Isopropyl 2,4-dihydroxypyrimidine-5-carboxylate | 69312-42-1 | 198.17 | 0.0505 mol | Starting material. Ensure it is dry. |
| Phosphoryl Chloride (POCl₃) | 10025-87-3 | 153.33 | ~0.53 mol (50 mL) | Reagent and solvent. Use a significant excess. Highly corrosive and water-reactive.[4][5] |
| N,N-Dimethylaniline (optional catalyst) | 121-69-7 | 121.18 | 0.005 mol (0.6 mL) | Catalyst. Can increase reaction rate. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For neutralization. |
| Brine (Saturated NaCl Solution) | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |
3.2 Step-by-Step Procedure
Caption: Experimental workflow for the synthesis protocol.
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube (or connect to an inert gas line). Add Isopropyl 2,4-dihydroxypyrimidine-5-carboxylate (10.0 g, 0.0505 mol) to the flask.
-
Reagent Addition: In the fume hood, carefully add phosphoryl chloride (50 mL, ~0.53 mol). If using a catalyst, add N,N-dimethylaniline (0.6 mL, 0.005 mol). The mixture will be a slurry.
-
Heating and Monitoring: Heat the reaction mixture to reflux (oil bath temperature ~110-120 °C). The solid should gradually dissolve. Maintain reflux for 3-6 hours.[6] Monitor the reaction's progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess phosphoryl chloride by distillation under reduced pressure. This step is crucial for a safer work-up.
-
Quenching: This is the most hazardous step. Prepare a large beaker containing a substantial amount of crushed ice (~500 g). Very slowly and carefully , add the cooled reaction residue dropwise to the crushed ice with vigorous stirring. The reaction is extremely exothermic and will generate HCl gas.[5]
-
Neutralization and Extraction: Once the addition is complete and the ice has melted, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts. Wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: The resulting crude solid or oil can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure this compound.
Critical Safety Considerations
Adherence to strict safety protocols is paramount for this synthesis due to the use of highly hazardous materials.
-
Phosphoryl Chloride (POCl₃):
-
Toxicity and Corrosivity: POCl₃ is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[4] It is a lachrymator.[4]
-
Reactivity: It reacts violently with water, alcohols, amines, and strong bases, liberating toxic hydrogen chloride gas and heat.[5] All glassware must be scrupulously dry.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[4][7]
-
-
Work-up Procedure:
-
The quenching of the reaction mixture is highly energetic. The slow, controlled addition of the reaction residue to a large excess of ice is mandatory to dissipate the heat generated.
-
Neutralization with bicarbonate will produce large volumes of CO₂ gas; perform this step slowly in a vessel with adequate headspace to avoid pressure buildup.
-
-
Waste Disposal:
-
All POCl₃-contaminated waste and aqueous layers from the work-up are considered hazardous. They must be collected and disposed of according to institutional and local environmental regulations.
-
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques, such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and absence of starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
Melting Point: To assess purity. The analogous ethyl ester has a melting point of 36-37 °C.[8]
References
- Google Patents.
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 2022. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- Google Patents. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
European Patent Office. EP 1054004 A1 - NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. [Link]
-
ChemWhat. ethyl 2,4-dichloropyrimidine-5-carboxylate CAS#: 51940-64-8. [Link]
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- 6. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. chemwhat.com [chemwhat.com]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2][3] As a privileged heterocyclic scaffold, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] This therapeutic ubiquity is largely due to the pyrimidine ring's ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets, mimicking the natural nucleobases found in DNA and RNA.[6]
Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a highly versatile and valuable starting material for the synthesis of diverse pyrimidine libraries. Its strategic functionalization allows for the precise installation of various substituents at key positions, enabling systematic exploration of structure-activity relationships (SAR). The molecule possesses three primary reaction sites:
-
C4-Chloride: The most reactive site for nucleophilic aromatic substitution (SNAr).
-
C2-Chloride: A less reactive site for SNAr, allowing for sequential and regioselective functionalization.
-
C5-Isopropyl Ester: Can be hydrolyzed to the corresponding carboxylic acid for further modification, such as amide bond formation.
This guide provides a comprehensive overview of the key synthetic transformations involving this building block, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of chemical biology and drug development.
Pillar 1: The Principle of Regioselectivity in SNAr Reactions
The functionalization of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative nitrogen atoms and the electron-withdrawing isopropyl carboxylate group at the C5 position, renders the chlorinated carbons highly electrophilic.
A critical aspect of working with this substrate is understanding the inherent regioselectivity of nucleophilic attack. The C4 position is significantly more reactive than the C2 position.[7][8][9] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the charge can be delocalized over both ring nitrogens and the C5-ester group.[10] The presence of the C5-ester group strongly directs the initial substitution to the C4 position.[11][12] This predictable reactivity allows for a modular and stepwise approach to building molecular complexity.
While C4-selectivity is the general rule for direct SNAr, C2-selective reactions can be achieved, though they often require specialized conditions, such as palladium-catalyzed cross-coupling reactions with specific ligand systems designed to override the inherent electronic preference.[13][14]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using Isopropyl 2,4-dichloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Pyrimidine Core
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs, particularly in the realm of kinase inhibitors.[1] The strategic functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development. Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a highly versatile building block, offering multiple reaction sites for diversification. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The isopropyl ester at the C5 position not only provides a handle for further chemical modification but also influences the reactivity and regioselectivity of the pyrimidine ring.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in three major classes of palladium-catalyzed C-C bond formation reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols and discussions are designed to provide both the practical "how-to" and the critical "why," empowering researchers to effectively utilize this valuable synthetic intermediate.
Understanding Regioselectivity: The C4 vs. C2 Position
A critical consideration when working with 2,4-dichloropyrimidines is the regioselectivity of substitution. For the majority of palladium-catalyzed cross-coupling reactions, there is a strong and consistent preference for reaction at the C4 position over the C2 position.[1][2][3] This selectivity is primarily governed by electronic effects. The C4 position is more electron-deficient (more electrophilic) than the C2 position due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring. This facilitates the oxidative addition of the palladium(0) catalyst to the C4-Cl bond, which is often the rate-determining step of the catalytic cycle.
The presence of the electron-withdrawing isopropyl carboxylate group at the C5 position is expected to further enhance the electrophilicity of the adjacent C4 position, thereby reinforcing the inherent preference for C4-selective coupling. While methods to achieve C2-selectivity are an area of active research, they often require specialized ligands and conditions and are not the typically observed outcome.[1][4] The protocols described herein are optimized for the generally favored C4-selective functionalization.
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine ring to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (or ester) is activated by a base to form a boronate species. This species then transfers its organic group (R') to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium (the pyrimidine and R') couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: C4-Arylation of this compound
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq), finely powdered
-
Anhydrous 1,4-Dioxane or a mixture of Toluene/Ethanol/Water (e.g., 4:1:1)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For sluggish reactions, microwave irradiation at 100-120 °C for 15-30 minutes can be highly effective.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting pyrimidine is consumed (typically 2-12 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale for Protocol Steps
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is essential for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[5] K₂CO₃ is a common and effective choice.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or solvent mixtures including water can facilitate the dissolution of the base and the boronate species, accelerating the reaction.
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging couplings, other catalyst systems with specialized ligands may be required.
Data Summary Table: Representative Suzuki Couplings
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane | 100 | 12 | 70-80 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | 1,4-Dioxane | 90 | 4 | >90 |
Yields are estimated based on similar reactions reported in the literature and are highly dependent on the specific substrate and reaction scale.[2][3]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in pharmacophores.
Mechanistic Overview
The Sonogashira reaction typically employs a dual-catalyst system, involving both palladium and copper(I).
Caption: Simplified catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the C4-Cl bond.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This is the active species for transmetalation.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center.
-
Reductive Elimination: The pyrimidine and alkynyl groups are reductively eliminated to form the product and regenerate the Pd(0) catalyst.
Experimental Protocol: C4-Alkynylation
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq) or PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.04 - 0.10 eq)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and the amine base (e.g., TEA, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C. The reaction is often complete within a few hours at room temperature but can be gently heated to accelerate the conversion of less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Protocol Steps
-
Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide, which dramatically accelerates the transmetalation step.[6]
-
Amine Base: The amine serves two purposes: it deprotonates the terminal alkyne and acts as a solvent and scavenger for the HX acid formed during the reaction.
-
Solvent: THF and DMF are excellent solvents for Sonogashira couplings as they dissolve both the organic substrates and the catalyst system.
The Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl or vinyl halides with alkenes.[7] This allows for the introduction of vinyl groups, which are valuable synthetic intermediates.
Mechanistic Overview
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Simplified catalytic cycle of the Heck reaction.
-
Oxidative Addition: Pd(0) inserts into the C4-Cl bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-pyrimidine bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.
-
Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Experimental Protocol: C4-Vinylation
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 - 2.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine) (0.04 - 0.10 eq)
-
Inorganic or Organic Base (e.g., Triethylamine (TEA), K₂CO₃) (1.5 - 2.5 eq)
-
High-boiling polar aprotic solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP))
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq), the phosphine ligand (0.06 eq), and the base (e.g., TEA, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.5 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-140 °C. Higher temperatures are often required for the Heck reaction, especially with less reactive chloroarenes.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Rationale for Protocol Steps
-
High Temperature: The activation of aryl chlorides in the Heck reaction is often more challenging than for bromides or iodides, necessitating higher reaction temperatures.[8]
-
Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity.
-
Base: The base is required to neutralize the hydrohalic acid (HCl) generated in the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst.[9]
Conclusion and Future Perspectives
This compound is a powerful and versatile intermediate for the synthesis of complex, functionalized pyrimidines. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and regioselective methods for C-C bond formation, primarily at the more reactive C4 position. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively leverage this building block to accelerate their drug discovery and development programs. The resulting C4-functionalized 2-chloropyrimidine derivatives are themselves valuable intermediates, poised for subsequent diversification at the C2 position, opening the door to a vast and unexplored chemical space.
References
-
Mishra, N. K., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(01), 27-32. [Link]
- Joo, H. Y., et al. (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. U.S. Patent No. 5,744,601. Washington, DC: U.S.
-
Owa, T., et al. (2000). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent No. EP 1054004 A1. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]
-
Handy, S. T., & Anderson, K. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(17), 2044-2046. [Link]
- F Hoffmann-La Roche Ag. (2012). Regioselective preparation of substituted pyrimidines. U.S.
-
Khatoon, B. S., et al. (2024). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]
- Jiangsu Aosaikang Pharmaceutical Co Ltd. (2020). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Liu, J., et al. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 21(39), 7886-7890. [Link]
- Zeneca Ltd. (1996). Process for the preparation of chloropyrimidines. U.S.
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 123-135. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Valente, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(11), 3326. [Link]
-
Cosyn, L., et al. (2010). Microwave-Enhanced Sonogashira Coupling Reaction of Substituted Pyrimidinones and Pyrimidine Nucleosides. European Journal of Organic Chemistry, 2010(28), 5448-5456. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Thompson, A. L., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 689(10), 1833-1841. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Scott, J. S., & Williams, H. D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(19), 6594-6600. [Link]
-
ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Mastering Regioselectivity in Reactions of Isopropyl 2,4-dichloropyrimidine-5-carboxylate: Protocols and Mechanistic Insights
An Application Guide for Drug Development Professionals
Introduction: The Pyrimidine Core and the Regioselectivity Challenge
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous FDA-approved therapeutics, from kinase inhibitors like Gleevec to antivirals such as Zidovudine.[1][2] Its prevalence stems from its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets. Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a particularly valuable and versatile building block for drug discovery, offering two distinct reactive sites—the C2 and C4 chlorine atoms—for synthetic elaboration.
However, the utility of this scaffold is entirely dependent on the chemist's ability to control which of these two positions reacts. The inherent electronic and steric differences between the C2 and C4 positions dictate a "natural" reactivity preference. Cross-coupling and nucleophilic aromatic substitution (SNAr) reactions on 2,4-dihalopyrimidines overwhelmingly favor substitution at the C4 position.[1][3] This guide provides a deep dive into the principles governing this regioselectivity and presents detailed, field-proven protocols for achieving selective functionalization at either the C4 or the more challenging C2 position, thereby unlocking the full synthetic potential of this critical intermediate.
Part 1: The Principles of Regioselectivity
Understanding the underlying electronic factors is paramount to controlling the reaction outcome. The preference for C4 substitution is not arbitrary but is grounded in fundamental principles of physical organic chemistry.
The Inherent C4-Preference
In a standard 2,4-dichloropyrimidine system, the C4 position is the more electrophilic and thus more reactive site for two primary reasons:
-
Frontier Molecular Orbital (FMO) Theory : The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[3][4] Nucleophilic attack preferentially occurs at the site of the largest LUMO coefficient, making C4 the kinetically favored position.[3]
-
Intermediate Stability : During a nucleophilic aromatic substitution (SNAr) reaction, the formation of the negatively charged intermediate (Meisenheimer complex) is the rate-determining step. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogens, resulting in a more stable intermediate compared to attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen.[3]
For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the initial oxidative addition of the Pd(0) catalyst into the carbon-chlorine bond is also favored at the more reactive C4 position.[1][5] The presence of the electron-withdrawing isopropyl carboxylate group at the C5 position further activates the ring towards nucleophilic attack, amplifying the inherent preference for the C4 position.[6][7]
Achieving the "Unconventional" C2-Selectivity
While C4 is the default reactive site, specific strategies can override this inherent preference and direct reactions to the C2 position. This "unconventional" selectivity is highly sought after as it opens up new vectors for molecular design. The key lies in altering the reaction mechanism or the nature of the nucleophile.
-
For SNAr Reactions : A remarkable reversal of selectivity is observed when using tertiary amines as nucleophiles on 2,4-dichloropyrimidines that possess an electron-withdrawing group at the C5 position.[6][7] The reaction proceeds via nucleophilic attack at C2, followed by an in situ N-dealkylation of the resulting quaternary ammonium intermediate. This provides a powerful and counterintuitive method for installing secondary amines at the C2 position.
-
For Cross-Coupling Reactions : Recent advances have shown that the choice of ligand on the palladium catalyst is critical. While traditional phosphine ligands favor C4, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective C-S cross-coupling reactions, challenging long-held assumptions about selectivity.[1][8]
The following diagram illustrates the decision-making process for achieving the desired regiochemical outcome.
Caption: Decision tree for controlling regioselectivity.
Part 2: Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for achieving selective functionalization. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
This protocol leverages the inherent C4-reactivity of the substrate using a standard palladium catalyst. Microwave irradiation is employed to reduce reaction times and improve efficiency.[9][10][11]
Caption: Workflow for C4-selective Suzuki coupling.
Methodology:
-
Reagent Preparation : To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition and Degassing : Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). Seal the vial and briefly degas the mixture by bubbling argon through the solution for 5-10 minutes.
-
Catalyst Addition : Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Microwave Reaction : Place the vial in a microwave reactor and heat to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure C4-arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Standard, reliable catalyst for Suzuki coupling that favors C4.[2][9][10] |
| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | 1,4-Dioxane / H₂O | Common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 100-120 °C (MW) | Accelerates the rate of reaction, often leading to higher yields and cleaner conversions in shorter times.[11] |
Protocol 2: Selective C4-Amination via SNAr
This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine. The reaction typically proceeds smoothly at elevated temperatures.
Methodology:
-
Reagent Setup : In a sealed tube, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Addition of Reagents : Add the desired primary or secondary amine (1.2 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to scavenge the HCl byproduct.
-
Reaction : Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup : Cool the reaction to room temperature and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (EtOAc).
-
Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure C4-amino pyrimidine.
| Parameter | Condition | Rationale |
| Nucleophile | Primary/Secondary Amine | Readily displaces the C4-chloride via a standard SNAr mechanism.[12] |
| Base | DIPEA | Acts as an acid scavenger without competing as a nucleophile. |
| Solvent | DMF or NMP | Polar aprotic solvent stabilizes the charged Meisenheimer intermediate, facilitating the reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction. |
Protocol 3: Selective C2-Amination via Tertiary Amine SNAr and Dealkylation
This advanced protocol leverages the unique reactivity of tertiary amines to achieve substitution at the sterically hindered and less reactive C2 position.[6][7]
Caption: Workflow for unconventional C2-selective amination.
Methodology:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in chloroform (CHCl₃) or acetonitrile.
-
Nucleophile Addition : Add an excess of a tertiary amine such as triethylamine (NEt₃, 3.0-5.0 eq.). For installing a benzyl group, N,N-dibenzylmethylamine can be used, which will dealkylate to give the N-benzyl-N-methylamino product.[6]
-
Reaction : Stir the mixture at a moderate temperature (40-60 °C). The reaction involves the initial SNAr at C2 to form a quaternary ammonium salt, which then undergoes in situ dealkylation. Monitor the reaction carefully by LC-MS for the disappearance of the starting material and the appearance of the desired dealkylated C2-amino product.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess tertiary amine.
-
Purification : Purify the resulting residue directly by flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the pure Isopropyl 2-(dialkylamino)-4-chloropyrimidine-5-carboxylate.
| Parameter | Condition | Rationale |
| Nucleophile | Tertiary Amine (e.g., NEt₃) | Uniquely directs substitution to the C2 position on pyrimidines with a C5-EWG.[6][7] |
| Solvent | CHCl₃ or Acetonitrile | Moderately polar solvents that facilitate the reaction without interfering. |
| Temperature | 40-60 °C | Balances the rate of the initial SNAr with the subsequent dealkylation step. |
Part 3: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of C2/C4 isomers) | Reaction temperature too high; incorrect catalyst/reagent choice. | Lower the reaction temperature to favor the kinetic product (C4). For C2 selectivity, ensure the correct tertiary amine protocol is used.[13] |
| Low or No Conversion | Inactive catalyst; insufficient heating; poor quality reagents. | For Suzuki: use fresh catalyst, ensure rigorous degassing. For SNAr: increase temperature, consider using microwave heating. |
| Formation of Disubstituted Product | Excess nucleophile/boronic acid; prolonged reaction time. | Use a controlled stoichiometry (1.0-1.1 eq.) of the incoming group. Monitor the reaction closely and stop it once the monosubstituted product is maximized. |
| Hydrolysis of Ester Group | Presence of strong base (e.g., NaOH, LiOH) and water. | Use non-hydrolytic bases like K₂CO₃ or DIPEA. Ensure solvents are anhydrous if hydrolysis is a concern. |
Conclusion
This compound is a powerful scaffold for building molecular complexity. While its inherent reactivity favors functionalization at the C4 position, a nuanced understanding of the underlying mechanistic principles allows for a reversal of this selectivity. By carefully selecting the reaction type—be it a standard Suzuki coupling, a conventional SNAr with primary/secondary amines, or an unconventional SNAr with tertiary amines—researchers can confidently and predictably direct substitution to either the C4 or C2 position. The ability to master this regiochemical control significantly broadens the accessible chemical space, providing a critical advantage in the design and synthesis of novel therapeutics.
References
- MacMillan, S. N. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Quantum Mechanix. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. BenchChem.
- orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Guz, N. R., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- This reference was reviewed but not directly cited in the final text.
-
Thompson, A. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Handy, S. T., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron. [Link]
- This reference was reviewed but not directly cited in the final text.
- Quantum Mechanix. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. BenchChem.
-
Thompson, A. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- This reference was reviewed but not directly cited in the final text.
- Neufeldt, S. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
-
Handy, S. T. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
- This reference was reviewed but not directly cited in the final text.
- This reference was reviewed but not directly cited in the final text.
- This reference was reviewed but not directly cited in the final text.
- This reference was reviewed but not directly cited in the final text.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Introduction
Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds, including anticancer and antiviral agents.[1] The strategic functionalization of pyrimidine rings is therefore a critical task for researchers. Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse substituents, a crucial capability for building molecular complexity and exploring structure-activity relationships (SAR).[2][3]
This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed coupling of this substrate. We will delve into the core principles of regioselectivity, provide optimized protocols for selective C4 and sequential C2 functionalization, and offer insights into catalyst selection and reaction troubleshooting.
The Core Principle: Regioselectivity in 2,4-Dichloropyrimidines
The central challenge and opportunity when working with 2,4-dichloropyrimidine substrates is controlling which chlorine atom reacts. The two positions, C4 and C2, exhibit intrinsically different reactivity.
In the vast majority of palladium-catalyzed cross-couplings (such as Suzuki, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions, the C4 position is significantly more reactive than the C2 position .[3][4][5] This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4–Cl bond.[1][3] Consequently, by carefully controlling reaction conditions, one can achieve highly selective mono-substitution at the C4 position.
Functionalization at the C2 position is typically achieved in a second, sequential step after the C4 position has been modified.[4] This stepwise approach is the most common and reliable strategy for synthesizing 2,4-disubstituted pyrimidines.[4] While recent research has uncovered specific catalyst systems that can invert this selectivity and favor the C2 position directly, these methods are highly specialized (e.g., for C-S coupling with bulky NHC ligands) and fall outside the scope of general application.[4][6][7][8]
The electron-withdrawing isopropyl carboxylate group at the C5 position further activates the ring for these transformations but does not typically alter the fundamental C4 > C2 reactivity order.[4]
Logical Workflow for Disubstitution
The differential reactivity dictates a clear and logical workflow for creating 2,4-disubstituted pyrimidines from this compound.
Caption: Sequential functionalization workflow for this compound.
PART 1: Selective C4-Position Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds. For selective C4-arylation or heteroarylation of this compound, a standard Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often highly effective and economical.
Causality Behind Component Selection:
-
Catalyst (Pd(PPh₃)₄): This Pd(0) catalyst is a workhorse for Suzuki couplings. It is readily available and effective for activating aryl chlorides, particularly on electron-deficient rings like pyrimidine. While other catalysts like Pd(dppf)Cl₂ can also be effective, Pd(PPh₃)₄ often provides an excellent balance of reactivity and cost for this initial C4 coupling.[1][9]
-
Base (K₂CO₃ or Na₂CO₃): An aqueous solution of a mild inorganic base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid without promoting harsh side reactions.
-
Solvent (1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O): A biphasic solvent system is often optimal. The organic solvent (dioxane or toluene/ethanol) solubilizes the pyrimidine substrate and the catalyst complex, while the aqueous phase dissolves the inorganic base and facilitates the reaction at the interface.[1][2] Dioxane has been shown to be particularly effective with Pd(PPh₃)₄.[1]
-
Temperature (55-100 °C): Moderate heating is typically sufficient to drive the reaction to completion selectively at the C4 position. Higher temperatures (>100-120 °C) risk promoting undesired side reactions, including coupling at the C2 position or catalyst decomposition.[1][10]
Comparative Data for C4-Suzuki Coupling Conditions
| Parameter | Condition 1: Conventional Heating | Condition 2: Microwave Irradiation | Rationale & Citation |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₄ (0.5-1 mol%) | Pd(PPh₃)₄ is efficient and cost-effective. Microwave allows for significantly lower catalyst loading.[1][10] |
| Base | K₂CO₃ (2-3 equiv) | K₂CO₃ (3 equiv) | Standard inorganic base for activating the boronic acid.[2] |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) or 1,4-Dioxane/H₂O (2:1) | 1,4-Dioxane/H₂O (2:1) | Dioxane/water is highly effective. Microwave protocols often favor this system for rapid, uniform heating.[1][2] |
| Temperature | 55 - 90 °C | 100 °C | Microwave heating allows for rapid attainment of the optimal temperature, drastically reducing reaction time.[1][10] |
| Time | 12 - 24 hours | 15 - 20 minutes | A key advantage of microwave-assisted synthesis is the dramatic reduction in reaction time.[1][10] |
Protocol 1: Selective C4-Arylation via Microwave-Assisted Suzuki Coupling
This protocol is optimized for speed and efficiency, leveraging microwave irradiation to achieve high yields of the C4-substituted product rapidly and with low catalyst loading.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.0 - 1.2 equiv)
-
Pd(PPh₃)₄ (0.005 equiv, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (2:1 v/v)
-
Microwave reaction vial with stir bar
Step-by-Step Methodology:
-
Vial Preparation: To a microwave reaction vial, add this compound, the desired boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This is critical to prevent oxidative degradation of the Pd(0) catalyst.
-
Microwave Reaction: Place the vial in a microwave reactor. Irradiate at a constant temperature of 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to isolate the pure Isopropyl 2-chloro-4-aryl-pyrimidine-5-carboxylate product.
PART 2: Sequential C2-Position Coupling (Buchwald-Hartwig Amination)
Once the C4 position is functionalized, the remaining C2-chloro group can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] The electronic properties of the newly installed C4 substituent can influence the reactivity at C2, often requiring more forcing conditions or a more robust catalyst system to achieve the second coupling.
Causality Behind Component Selection:
-
Substrate: The product from Protocol 1, Isopropyl 2-chloro-4-(substituted)-pyrimidine-5-carboxylate.
-
Catalyst System (Precatalyst + Ligand): For the less reactive C2 position, a more active catalyst system is often required. A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand like Xantphos is a common choice. Xantphos is a wide bite-angle ligand that facilitates the reductive elimination step, which is often rate-limiting for C-N bond formation.[12]
-
Base (NaOtBu or Cs₂CO₃): A stronger base is typically needed for Buchwald-Hartwig amination compared to Suzuki coupling. Sodium t-butoxide is a common and effective choice for generating the active palladium amide intermediate.
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
-
Temperature (Reflux): Higher temperatures are generally necessary to overcome the lower reactivity of the C2-chloro position and drive the reaction to completion.
Protocol 2: Sequential C2-Amination via Buchwald-Hartwig Coupling
This protocol describes the amination of the C2 position on a C4-substituted pyrimidine intermediate.
Materials:
-
Isopropyl 2-chloro-4-(substituted)-pyrimidine-5-carboxylate (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add the Isopropyl 2-chloro-4-(substituted)-pyrimidine-5-carboxylate substrate and anhydrous toluene.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to yield the final Isopropyl 2-(amino)-4-(substituted)-pyrimidine-5-carboxylate.
Catalytic Cycle Visualization (Suzuki Coupling)
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous degassing of solvents and reaction mixture. Use fresh catalyst. |
| Insufficient base or base strength. | Use 3 equivalents of base. For difficult couplings, consider a stronger base like Cs₂CO₃. | |
| Formation of Disubstituted Product in Step 1 | Reaction temperature is too high or time is too long. | Reduce temperature to 80-90 °C. Monitor reaction by LC-MS and stop once starting material is consumed.[1] |
| Dehalogenation (Cl replaced by H) | Presence of water/protons and certain ligands. | Ensure anhydrous conditions for Buchwald-Hartwig. Minimize reaction time. |
| Failure of C2 Coupling (Step 2) | Steric hindrance from the C4 substituent or amine. | Switch to a more active ligand system (e.g., a bulky biarylphosphine ligand). Increase reaction temperature. |
| Catalyst poisoning (e.g., by sulfur-containing heterocycles). | Thiophene-based boronic acids can poison the catalyst.[1] This may require specialized conditions or be incompatible. |
References
-
Krasavin, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2976. [Link]
-
Neufeldt, S. R., et al. (2023). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Handy, S. T., & Wilson, T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 7(7), 548-552. [Link]
-
Krasavin, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Handy, S. T., & Wilson, T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Various Authors. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Various Authors. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. ResearchGate. [Link]
-
Various Authors. (2023). Favorite "all-purpose" Pd catalyst?. Reddit. [Link]
-
Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
Various Authors. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. ResearchGate. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. [Link]
-
Merlic, C. A., & Pa, C. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(20), 3683-3686. [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9036-9049. [Link]
-
Various Authors. (2023). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]
-
Various Authors. (2022). Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. RSC Publishing. [Link]
-
Various Authors. (2025). Regioselective Thiolation of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
Various Authors. (2022). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 27(19), 6296. [Link]
-
Various Authors. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(15), 4991. [Link]
-
Amri, N., et al. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Mini-Reviews in Organic Chemistry, 22(8). [Link]
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Application Notes and Protocols for the Regioselective Amination of Isopropyl 2,4-Dichloropyrimidine-5-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Central Role of Aminated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-infectives.[1][2][3] The functionalization of this privileged heterocycle is therefore of paramount importance to drug development professionals. Among the various synthetic transformations, the nucleophilic aromatic substitution (SNAr) reaction on halopyrimidines stands out as a robust and versatile method for introducing diverse functionalities.[4] Specifically, the regioselective amination of 2,4-dichloropyrimidines allows for the precise installation of amino groups, which can serve as critical pharmacophores or as handles for further molecular elaboration.[5]
This application note provides a detailed protocol for the regioselective amination of isopropyl 2,4-dichloropyrimidine-5-carboxylate. The presence of the electron-withdrawing carboxylate group at the C5 position significantly influences the regioselectivity of the amination, typically favoring substitution at the C4 position.[6][7] We will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental procedure, and offer insights into reaction monitoring and product characterization, ensuring a reproducible and reliable synthesis for researchers in the field.
Mechanistic Insights: The Rationale Behind C4-Selectivity
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of two electronegative chlorine atoms and the C5-ester group.[4][8]
The reaction mechanism can be broken down into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks one of the carbon atoms bearing a chlorine atom. The attack is generally favored at the C4 position due to the ability of the adjacent C5-ester group to stabilize the resulting negative charge in the intermediate Meisenheimer complex through resonance.[9][10]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the aminated product.
The regioselectivity of the reaction—that is, whether the amine substitutes at the C2 or C4 position—is a critical consideration. For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, substitution is strongly favored at the C4 position.[6][7][11] This preference can be attributed to the greater resonance stabilization of the Meisenheimer intermediate when the attack occurs at C4.
Caption: SNAr mechanism for C4-selective amination.
Experimental Protocol: Amination with a Primary Amine
This protocol details a general procedure for the C4-selective amination of this compound using a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, cyclopentylamine)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile or ethanol to dissolve the starting material.
-
Amine and Base Addition: In a separate vial, prepare a solution of the primary amine (1.0-1.2 equiv) and a base such as triethylamine (2.0-3.0 equiv) or potassium carbonate (2.0 equiv) in the same solvent.
-
Reaction Initiation: Slowly add the amine/base solution to the stirred solution of the dichloropyrimidine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, it can be gently heated to 50-80°C.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isopropyl 4-amino-2-chloropyrimidine-5-carboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]
Caption: Step-by-step experimental workflow for amination.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the C4-selective amination of this compound with a primary amine.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Dichloropyrimidine | 1.0 equiv | Limiting reagent. |
| Primary Amine | 1.0 - 1.2 equiv | A slight excess can drive the reaction to completion. |
| Base (e.g., Et₃N) | 2.0 - 3.0 equiv | Scavenges the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Acetonitrile, Ethanol | Anhydrous conditions are recommended. |
| Temperature | Room Temp. to 80°C | Dependent on the nucleophilicity of the amine. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
| Outcome | ||
| Yield | 70 - 95% | Dependent on the amine and purification efficiency. |
| Regioselectivity | >95:5 (C4:C2) | C4-substitution is highly favored.[14][15] |
| Analytical Data | ||
| ¹H NMR | Diagnostic peaks for the amine moiety and pyrimidine ring protons. | |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the product's molecular weight. |
Trustworthiness: Self-Validating System
The protocol described is designed to be self-validating through rigorous in-process controls and final product characterization.
-
Reaction Monitoring: The use of TLC is crucial to determine the reaction endpoint, preventing the formation of potential byproducts from prolonged reaction times or excessive heating.
-
Purification: Flash column chromatography not only purifies the desired product but also separates it from any unreacted starting material and the minor C2-substituted isomer, allowing for an assessment of the reaction's regioselectivity.
-
Spectroscopic Analysis: Unambiguous characterization of the final product by NMR and mass spectrometry confirms the successful amination and the regiochemical outcome. The presence of a single major isomer in the spectra validates the selectivity of the reaction.
By adhering to this protocol and the embedded analytical checks, researchers can confidently synthesize and validate the target aminated pyrimidine derivative.
References
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]
-
ACS Publications. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Retrieved from [Link]
-
ACS Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Chemistry. Retrieved from [Link]
-
ACS Publications. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ACS Publications. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Retrieved from [Link]
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- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust and Scalable Synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Introduction
Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structure, featuring two reactive chlorine atoms and an ester functional group, makes it a versatile scaffold for synthesizing a wide array of complex heterocyclic compounds.[1][2][3] Pyrimidine derivatives are integral to numerous pharmacologically active agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The 2- and 4-positions of the pyrimidine ring are particularly susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate biological activity.[6] This application note provides a comprehensive, field-proven protocol for the multi-gram scale-up synthesis of this compound, emphasizing process safety, scalability, and high-purity outcomes.
Overall Synthetic Scheme
The synthesis is approached via a two-step sequence starting from commercially available 2,4-dihydroxypyrimidine-5-carboxylic acid (orotic acid). The initial step involves a robust chlorination/acid chloride formation, followed by in-situ esterification with isopropanol. This method avoids the isolation of the potentially unstable acid chloride intermediate, streamlining the process for scale-up efficiency.
Step 1: Chlorination
2,4-dihydroxypyrimidine-5-carboxylic acid (Orotic Acid) is treated with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the 2,4-dichloro derivative.
Step 2: Esterification
The resulting 2,4-dichloropyrimidine-5-carbonyl chloride is reacted with isopropanol to form the final product, this compound.
Experimental Protocols
Part 1: Detailed Scale-Up Synthesis (100 g Scale)
This protocol details the synthesis of this compound from orotic acid.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount (g) | Moles | Eq. |
| Orotic Acid | 65-86-1 | 156.10 | 100.0 | 0.64 | 1.0 |
| Phosphoryl Chloride (POCl₃) | 10025-87-3 | 153.33 | 589.0 | 3.84 | 6.0 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 124.3 | 0.96 | 1.5 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 77.0 | 1.28 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 1000 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1000 mL | - | - |
Equipment:
-
5 L 3-neck round-bottom flask (or glass-lined reactor)
-
Mechanical overhead stirrer
-
Reflux condenser equipped with a gas outlet to a scrubber (containing aqueous NaOH solution)
-
Temperature probe
-
Addition funnel
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble the reactor system in a well-ventilated fume hood. Ensure all glassware is dry. Equip the condenser with a gas line leading to a scrubber to neutralize the HCl and POCl₃ fumes that will be generated.
-
Chlorination:
-
Charge the reactor with Orotic Acid (100.0 g, 0.64 mol) and Toluene (1000 mL).
-
Begin stirring to create a slurry.
-
Slowly add Phosphoryl Chloride (POCl₃, 589.0 g, 3.84 mol) via the addition funnel over 30 minutes. The addition is exothermic; maintain the internal temperature below 40 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C).
-
Maintain reflux for 12-16 hours. The reaction progress should be monitored by HPLC until the starting material is consumed. The reaction mixture will become a clear, light-brown solution upon completion.
-
-
Removal of Excess POCl₃:
-
Cool the reaction mixture to 50 °C.
-
Carefully distill off the excess POCl₃ and Toluene under reduced pressure. This step is critical and must be performed with caution. The distilled POCl₃ should be collected in a cooled trap and quenched separately.
-
-
Esterification:
-
After distillation, allow the reactor to cool to room temperature and break the vacuum with nitrogen.
-
Add Dichloromethane (DCM, 1000 mL) to the crude residue (2,4-dichloropyrimidine-5-carbonyl chloride) and stir until fully dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate flask, prepare a solution of Isopropanol (77.0 g, 1.28 mol) and DIPEA (124.3 g, 0.96 mol) in DCM (200 mL).
-
Slowly add the Isopropanol/DIPEA solution to the cooled acid chloride solution over 1 hour, ensuring the internal temperature does not exceed 10 °C. The formation of DIPEA-hydrochloride salts will be observed as a white precipitate.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by HPLC for the disappearance of the acid chloride intermediate.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 500 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil or solid.
-
Part 2: Purification by Recrystallization
The crude product is typically of sufficient quality for many applications, but high-purity material requires recrystallization.
-
Solvent Selection: A mixture of heptane and ethyl acetate is an effective solvent system.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 60-70 °C).
-
Slowly add hot heptane until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C.
-
Expected Yield: 110-125 g (73-83% yield) of a white to off-white crystalline solid.
-
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Analytical Quality Control
The final product should be analyzed to ensure it meets the required specifications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥ 98.5% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | ~36-38 °C (literature for similar ethyl ester)[7][8] | Melting Point Apparatus |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ ~8.8 (s, 1H, Ar-H), 4.5 (sept, 1H, CH), 1.4 (d, 6H, 2xCH₃).
-
Mass Spec (ESI+): m/z 235.0 [M+H]⁺.[9]
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained chemists with appropriate engineering controls.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a face shield, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[10] Work should be conducted in a certified chemical fume hood.[11][12]
-
Reagent Hazards:
-
Phosphoryl Chloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.
-
2,4-Dichloropyrimidine Derivatives: These compounds are irritants and may cause skin, eye, and respiratory irritation.[6][11][13] Avoid inhalation of dust and direct contact with skin and eyes.[10][12]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][13]
-
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] Acidic and chlorinated waste streams should be segregated and neutralized before disposal.
References
-
ChemSRC. 2,4-Dichloropyrimidine(3934-20-1) MSDS Melting Point Boiling Density Storage Transport. Available from: [Link]
-
Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available from: [Link]
- G. S. S. V. Subba Rao, et al. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Future Journal of Pharmaceutical Sciences.
- S. Somakala, et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. 2024.
- B. Neises, W. Steglich.
- A. V. G. S. Prasad, et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.
- M. S. Tolba, et al.
- A. Geronikaki, et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2021.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- A. A. Gulevskaya, et al. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Organic Letters.
- M. Heide, et al. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. 2025.
-
ZaiQi Bio-Tech. ethyl 2,4-dichloropyrimidine-5-carboxylate. Available from: [Link]
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
LookChem. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. Available from: [Link]
- T. A. Ternes. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
- European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. EP 1054004 A1.
- H. Hong, H. W. Luesch. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Omega.
- A. A. G. S. Kumar, et al. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Journal of Analytical Methods in Chemistry. 2018.
- A. D. G. Lawton, et al. Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. Organic Process Research & Development.
-
ChemWhat. ethyl 2,4-dichloropyrimidine-5-carboxylate CAS#: 51940-64-8. Available from: [Link]
- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
PubChem. Ethyl 2,4-dichloropyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- S. Carradori, et al. Special Issue “Advances in Drug Discovery and Synthesis”. Molecules. 2023.
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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Troubleshooting & Optimization
common side reactions with Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the use of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic substitution?
The this compound molecule has two chloro-substituents at the C2 and C4 positions of the pyrimidine ring, which are the primary sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-isopropyl carboxylate group activates these positions for nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles.[1][2][3]
Q2: How does the C5-ester group influence the regioselectivity of nucleophilic substitution?
The isopropyl carboxylate group at the C5 position is an electron-withdrawing group. This electronic effect preferentially activates the C4 position for nucleophilic attack.[2][3] Therefore, in most SNAr reactions with common nucleophiles (e.g., amines, thiols), substitution is expected to occur selectively at the C4 position. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.[1][4]
Q3: What are the recommended storage and handling conditions for this compound?
Due to the reactive nature of the chloro-substituents, this compound is susceptible to hydrolysis.[5][6] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to moisture and protic solvents during storage and handling.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: Low Yield of the Desired C4-Substituted Product
Q: My SNAr reaction is giving a low yield of the expected C4-substituted product. What are the potential causes and how can I improve the yield?
A: Low yields in SNAr reactions with this compound can stem from several factors, including incomplete reaction, competing side reactions, or product degradation.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Base Strength: For reactions involving nucleophiles that require deprotonation (e.g., amines, thiols), the choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction. Consider using a stronger, non-nucleophilic base like DBU or a hindered amine base like diisopropylethylamine (DIPEA).
-
-
Competing Side Reactions:
-
Hydrolysis: The starting material and the chlorinated product are sensitive to water, which can lead to the formation of hydroxypyrimidine byproducts.[5][6] Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere will also help to minimize exposure to atmospheric moisture.
-
Di-substitution: If a large excess of the nucleophile is used or if the reaction temperature is too high, you may observe the formation of a di-substituted product where both chloro-groups have been displaced. To favor mono-substitution, use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents).
-
Experimental Workflow for Optimizing C4-Substitution:
Caption: Troubleshooting workflow for low yield in C4-substitution reactions.
Problem 2: Formation of the C2-Substituted Isomer
Q: I am observing the formation of the C2-substituted isomer as a significant byproduct. How can I improve the regioselectivity for the C4 position?
A: While the C5-ester group directs substitution to the C4 position, certain reaction conditions and nucleophiles can lead to the formation of the C2-isomer.[1][4]
Factors Influencing C2-Substitution:
-
Sterically Hindered Nucleophiles: Very bulky nucleophiles may favor attack at the less sterically hindered C2 position.
-
Tertiary Amine Nucleophiles: Interestingly, some tertiary amine nucleophiles have been shown to exhibit a preference for C2-substitution on 5-substituted-2,4-dichloropyrimidines.[2][3]
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.
Strategies to Enhance C4-Selectivity:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from polar aprotics like DMF and acetonitrile to less polar options like THF or dioxane.
-
Choice of Base: For amine nucleophiles, using a non-nucleophilic bulky base like DIPEA can sometimes improve selectivity.
Reaction Pathway Diagram:
Caption: Competing pathways for nucleophilic substitution.
Problem 3: Hydrolysis of the Starting Material or Product
Q: My NMR spectrum shows the presence of hydroxyl-pyrimidine species. How can I prevent hydrolysis?
A: Dichloropyrimidines are susceptible to hydrolysis, which can occur with the starting material or the product.[5][6] This leads to the formation of less reactive and often difficult-to-remove hydroxypyrimidine byproducts.
Prevention of Hydrolysis:
-
Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.
-
Purification of Reagents: Ensure that your nucleophile and any bases used are free of water. Liquid reagents can be dried over molecular sieves.
Troubleshooting Hydrolysis:
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| Broad peaks in NMR, mass corresponding to +18 (-Cl, +OH) | Presence of water in reagents or solvents. | Use anhydrous solvents and dry reagents. |
| Flocculent or slimy byproducts observed during workup.[5] | Formation of insoluble hydroxypyrimidine salts. | Maintain anhydrous conditions throughout the reaction and workup. |
| Reaction fails to go to completion despite excess nucleophile. | Hydrolysis of starting material to unreactive species. | Rigorously exclude water from the reaction. |
References
- Process for the preparation of chloropyrimidines.
-
Understanding the highly Regioselective in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
A mild method of hydrolysis of 2, 4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. ACS Publications. [Link]
-
NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. [Link]
- Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
2,4-Dichloropyrimidine-5-carboxamide. PubChem. [Link]
-
Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. [Link]
-
ethyl 2,4-dichloropyrimidine-5-carboxylate. ChemWhat. [Link]
- Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Optimizing Suzuki Coupling for Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and often challenging substrate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve your reaction yields and purity.
The pyrimidine core is a vital scaffold in a multitude of biologically active compounds, making its functionalization a critical step in medicinal chemistry.[1][2] The Suzuki-Miyaura coupling is a powerful tool for this purpose, offering a versatile method for forming carbon-carbon bonds.[3][4][5] However, the electronic properties of the dichloropyrimidine ring, particularly when substituted with an electron-withdrawing carboxylate group, introduce specific challenges that require careful consideration of reaction parameters.
This guide is structured to address these challenges directly, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low or I'm observing no product formation. Where should I start troubleshooting?
Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the inherent reactivity of the substrate and the specific reaction conditions. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, necessitating a more active catalyst system.[6][7]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: For less reactive aryl chlorides, a highly active catalyst system is paramount. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands can significantly improve yields.[7][8] Consider screening catalysts like Pd₂(dba)₃ in combination with ligands such as XPhos or SPhos.[9] The choice of ligand is crucial for promoting the oxidative addition step, which is often the rate-limiting step for aryl chlorides.
-
Base Selection and Strength: The base plays a critical role in the transmetalation step of the catalytic cycle. For this electron-deficient pyrimidine, a moderately strong base is often required.[10] A systematic screening of bases is recommended.
| Base | Relative Strength | Typical Observation | Source |
| K₃PO₄ | Strong | Often provides good to excellent yields in challenging couplings.[1] | [1] |
| K₂CO₃ | Moderate | A common and effective choice, but may require higher temperatures.[11][12] | [11][12] |
| Cs₂CO₃ | Strong | Can be very effective, but its hygroscopic nature requires careful handling.[11] | [11] |
-
Solvent System Optimization: The solvent must solubilize all reaction components and not interfere with the catalyst. A mixture of an aprotic organic solvent and water is standard.[10] 1,4-Dioxane/water mixtures are frequently successful.[12][13] In some cases, alcoholic solvent mixtures have been shown to enhance reactivity with dichloropyrimidines.[14]
-
Reaction Temperature: Chloropyrimidines often require higher reaction temperatures (typically 80-110 °C) to facilitate the oxidative addition.[15] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.[12]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
The most common side reactions in Suzuki couplings of this nature are protodeboronation of the boronic acid and homocoupling of the boronic acid.
Common Side Reactions and Mitigation Strategies:
Caption: Common side reactions and their mitigation strategies.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene. This is often exacerbated by excess water, acidic impurities, or prolonged reaction times at high temperatures.[9]
-
Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.
Q3: Which of the two chloro-substituents at the C2 and C4 positions will react first?
For 2,4-dichloropyrimidines, the Suzuki coupling generally exhibits a strong regioselectivity for the C4 position.[12][20] This is due to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[12] The presence of the ester at the 5-position is unlikely to alter this inherent preference. While exceptions exist, they typically require specific directing groups or sterically demanding substituents at the C5 position.[20]
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve my reaction? A: Yes, microwave-assisted synthesis can be highly effective for this type of reaction. It often leads to dramatically reduced reaction times (e.g., from hours to minutes) and can improve yields, sometimes with lower catalyst loading.[12][13][21] A typical starting point would be 15 minutes at 100 °C.[13]
Q: How should I monitor the progress of my reaction? A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][22] This allows you to determine the point of complete consumption of the starting material and can help to prevent the formation of byproducts due to prolonged reaction times.[23][24]
Q: My boronic acid is not very soluble in the reaction mixture. What should I do? A: Poor solubility can hinder the reaction. You can try altering the solvent mixture, for instance, by increasing the proportion of the organic solvent or by trying a different solvent system altogether (e.g., Toluene/Ethanol/Water).[14] In some cases, gentle heating can improve solubility, but be mindful of the potential for thermal decomposition of your reagents.
Q: What is the best way to purify my final product? A: The most common method for purification is flash column chromatography on silica gel.[13][15] The choice of eluent will depend on the polarity of your product and any remaining impurities.
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the optimization of your reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, typically in a 2:1 to 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[13]
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.[13]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Workflow for Microwave-Assisted Suzuki Coupling:
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
-
Almond-Thynne, J. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes. Scientific Update. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Anderson, K. W., & Handy, S. T. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 12(19), 4304–4307. Retrieved from [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2018). ResearchGate. Retrieved from [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). ResearchGate. Retrieved from [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). ACS Publications. Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). NIH. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). UBC Library. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid.... (n.d.). ResearchGate. Retrieved from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2020). FULIR. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... (2021). RSC Advances (RSC Publishing). Retrieved from [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). NIH. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
- 23. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 24. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this key synthetic intermediate. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation, even during storage. What is the likely cause?
A1: The most common cause of degradation for this compound is hydrolysis. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack by water, leading to the formation of hydroxylated impurities. This process can be accelerated by exposure to moisture, elevated temperatures, and non-neutral pH conditions.
Q2: How can I visually identify if my sample has undergone hydrolysis?
A2: While visual inspection is not a definitive method, hydrolysis can sometimes lead to a change in the physical appearance of the compound, such as discoloration or a change in consistency. However, the most reliable way to detect hydrolysis is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its hydrolysis byproducts.
Q3: What are the ideal storage conditions to prevent hydrolysis?
A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark environment. For long-term storage, temperatures of -20°C or 4°C are recommended.[1] The container should be tightly sealed to prevent the ingress of moisture. Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection.
Q4: I am using this compound in a reaction with a nucleophile. How can I be sure that the observed product is from the reaction with my nucleophile and not from hydrolysis?
A4: This is a critical consideration. To differentiate between your desired product and a hydrolysis byproduct, it is essential to run a control reaction. This control should contain all the reaction components, including the solvent and any bases or additives, but exclude your nucleophile. If you observe the formation of a new compound in the control reaction, it is likely a hydrolysis product. Additionally, using anhydrous solvents and reaction conditions is paramount.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
Symptoms: Your HPLC chromatogram of a recently dissolved sample of this compound shows one or more unexpected peaks, suggesting the presence of impurities.
Root Cause Analysis:
The primary suspect is hydrolysis occurring during sample preparation. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, makes it prone to nucleophilic aromatic substitution (SNAr) by water. The C4 position is generally more susceptible to this attack than the C2 position, especially with an electron-withdrawing group at C5.[2][3]
dot
Caption: Troubleshooting Workflow for Low Reaction Yields.
Experimental Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere.
-
Reagents: Ensure that all reagents, including your nucleophile and any bases, are anhydrous. If necessary, dry them using appropriate methods.
-
Inert Atmosphere: Set up your reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying this compound and its potential hydrolysis products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Forced Degradation Study Protocol
To develop a robust stability-indicating method, a forced degradation study should be performed to generate the potential degradation products. [4][5][6]
| Stress Condition | Protocol |
|---|---|
| Acid Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for a specified time. |
| Base Hydrolysis | Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. |
| Oxidative Degradation | Dissolve the compound in a suitable organic solvent and add 3% H₂O₂. Keep at room temperature for a specified time. |
| Thermal Degradation | Expose the solid compound to 80°C for a specified time. |
| Photodegradation | Expose a solution of the compound to UV light. |
Note: The duration of exposure to stress conditions should be adjusted to achieve a target degradation of 5-20%.
Recommended HPLC Method
The following is a general-purpose, stability-indicating RP-HPLC method that can be used as a starting point for your analysis. Method optimization may be required for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at a wavelength where both the parent compound and potential byproducts have significant absorbance (e.g., determined by UV scan). |
| Injection Volume | 10 µL |
This method should provide good separation between the relatively nonpolar this compound and its more polar hydroxylated degradation products.
References
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link].
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024-02-22). Available from: [Link].
-
ResearchGate. The SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at C-5 has excellent selectivity for substitution at C-4. Available from: [Link].
-
JETIR.org. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Available from: [Link].
-
PubMed. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. Available from: [Link].
-
PubMed. The influence of the C5 substituent on the 2-thiouridine desulfuration pathway and the conformational analysis of the resulting 4-pyrimidinone products. Available from: [Link].
-
MedCrave online. Forced degradation studies. (2016-12-14). Available from: [Link].
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link].
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link].
Sources
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- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pnrjournal.com [pnrjournal.com]
Technical Support Center: Purification of Products from Isopropyl 2,4-Dichloropyrimidine-5-carboxylate Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying reaction products derived from this versatile intermediate. As a key building block in the synthesis of many pharmaceutical compounds, including the widely used cholesterol-lowering drug Rosuvastatin, robust purification strategies are paramount to achieving high purity and yield.[1][2][3][4][5] This resource is designed to address the specific challenges you may encounter, from managing regioisomeric impurities to optimizing your purification workflow.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of products from reactions with this compound.
Question 1: I am seeing two major spots on my TLC after reacting this compound with a primary or secondary amine, and they are very difficult to separate. What are these spots and how can I get rid of the undesired one?
Answer:
This is a very common issue and the two spots are likely regioisomers: the desired C4-substituted product and the undesired C2-substituted product. The chlorine atom at the C4 position of the 2,4-dichloropyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[6][7][8] However, reaction conditions and the nature of the nucleophile can significantly influence this selectivity, often leading to a mixture of isomers.[9]
Causality and Strategic Solutions:
-
Understanding the Reactivity: The higher electrophilicity of the C4 position is the primary reason for its preferential reaction. However, strong electron-donating groups on the nucleophile or certain solvent effects can decrease this selectivity.
-
Optimizing Reaction Conditions to Favor C4 Substitution:
-
Solvent and Base Selection: The choice of solvent and base is critical. For many amine nucleophiles, using a non-polar solvent and a hindered, non-nucleophilic base can improve C4 selectivity.
-
Temperature Control: Running the reaction at a lower temperature can often enhance the kinetic selectivity for the more reactive C4 position.
-
-
Purification Strategies for Regioisomers:
-
Column Chromatography: While challenging, separation by column chromatography on silica gel is often the first approach. A shallow solvent gradient is crucial. It is advisable to test a wide range of solvent systems using TLC, including ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane), to maximize the separation (ΔRf). Specialized stationary phases, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can offer enhanced selectivity for separating isomers through π-π interactions.[10]
-
Recrystallization: If the desired C4 isomer is a solid, fractional crystallization can be a highly effective method for purification. This technique relies on slight differences in the solubility of the isomers in a particular solvent system. It may require some experimentation to find the ideal solvent or solvent mixture. A common starting point is to dissolve the mixture in a hot solvent and allow it to cool slowly.[11][12]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[9]
-
| Purification Method | Key Considerations |
| Column Chromatography | Test multiple solvent systems on TLC to maximize ΔRf. Consider specialized columns (e.g., Phenyl, PFP) for enhanced selectivity.[10] |
| Recrystallization | Requires the product to be a solid. Experiment with various solvents and cooling rates. |
| Preparative HPLC | Often the last resort for very challenging separations due to cost and scale limitations. |
Question 2: My overall yield after purification is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a multifaceted problem that can stem from issues in the reaction itself or during the workup and purification process.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Monitoring: Use TLC or LC-MS to monitor the reaction to completion. An incomplete reaction will naturally lead to a lower yield of the desired product.
-
-
Product Degradation:
-
Hydrolysis: The isopropyl ester is susceptible to hydrolysis, especially under acidic or basic aqueous workup conditions, to form the corresponding carboxylic acid.[13][14][15] If your product is intended to be the ester, minimize contact with strong acids or bases and water. If the carboxylic acid is the desired product, ensure the hydrolysis step goes to completion.
-
Decomposition on Silica Gel: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. To mitigate this, you can:
-
Use a less acidic stationary phase like neutral alumina.
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the silica surface.
-
Minimize the time your compound spends on the column by using flash chromatography.
-
-
-
Physical Loss During Workup:
-
Emulsions: During aqueous extraction, emulsions can form, trapping your product. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Precipitation: Ensure your product is fully dissolved in the organic layer during extraction. If it has limited solubility, you may need to use a larger volume of solvent or a different solvent system.
-
Workflow for Minimizing Yield Loss:
Caption: Workflow for optimizing yield by careful monitoring and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: Besides the C2 regioisomer, other common side products include:
-
Di-substituted product: If the reaction is not carefully controlled (e.g., stoichiometry of the nucleophile, reaction time), the nucleophile can substitute both chlorine atoms.
-
Hydrolysis product: As mentioned in the troubleshooting guide, hydrolysis of the isopropyl ester to the carboxylic acid can occur during aqueous workup.[13][14][15]
-
Starting material: Unreacted this compound may remain if the reaction is incomplete.
Q2: What is a good starting solvent system for column chromatography of a C4-amino substituted product?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. The optimal system will depend on the specific properties of your product, so it is essential to first determine the best solvent system by TLC.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially if your product is highly polar or if you are struggling with separation on silica gel. A typical mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of an acid (like formic acid or TFA) or a base (like ammonia or triethylamine) to improve peak shape.
Q4: My purified product looks like an oil, but I was expecting a solid. What should I do?
A4: If your product is an oil, it could be due to residual solvent or it may simply be that your compound has a low melting point.
-
Remove Residual Solvent: Ensure all solvent has been removed by drying the product under high vacuum, possibly with gentle heating if the compound is stable.
-
Induce Crystallization: If you expect a solid, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the desired compound if available.
-
Dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise until the solution becomes cloudy, then allowing it to stand.
-
Experimental Protocol: General Purification of a C4-Substituted-2-chloro-pyrimidine-5-carboxylate
This protocol provides a general workflow for the purification of a typical product from the reaction of this compound with an amine nucleophile.
-
Reaction Quench and Aqueous Workup:
-
Once the reaction is complete as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Column Chromatography (if necessary):
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.
-
Elute the column with your chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purification by Recrystallization (if the product is a solid):
-
Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).[12]
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Purification Strategy Decision Tree:
Caption: A decision tree for selecting an appropriate purification strategy.
References
-
Der Pharma Chemica. (n.d.). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). A Novel Process for Synthesis of Rosuvastatin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of Rosuvastatin Impurities in Pharmaceutical Quality Control. Retrieved from [Link]
-
Scirp.org. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rosuvastatin-impurities. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Rosuvastatin intermediate, preparation method of intermediate and preparation method of rosuvastatin ester. Retrieved from [Link]
-
WJPMR. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. Retrieved from [Link]
-
AWS. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. Retrieved from [Link]
- Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives.
-
SynZeal. (n.d.). Rosuvastatin Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
Reddit. (n.d.). Separating Regioisomers using Preparative TLC. Retrieved from [Link]
-
PMC - NIH. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]...
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Regioselective preparation of substituted pyrimidines.
-
Organic Syntheses Procedure. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]
-
Reddit. (n.d.). How to separate these regioisomers?. Retrieved from [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]
-
PMC - NIH. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Retrieved from [Link]
-
Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Retrieved from [Link]
-
PubMed. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Retrieved from [Link]
-
PubMed. (n.d.). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-chloro pyrimidine.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 3. Rosuvastatin intermediate, preparation method of intermediate and preparation method of rosuvastatin ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. wjpmr.com [wjpmr.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. studylib.net [studylib.net]
- 9. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 10. welch-us.com [welch-us.com]
- 11. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of novel pyrimidine derivatives from this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: The Chemistry at Play
This compound is a valuable intermediate in synthetic chemistry. The pyrimidine core is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms and a carboxylate group at the C5 position. This electronic arrangement makes the C4 and C2 positions susceptible to nucleophilic attack.
Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C4 position.[1][2][3][4][5] The presence of an electron-withdrawing group at the C5 position, such as the isopropyl carboxylate in our substrate, further enhances this selectivity for the C4 position.[6][7] However, a variety of factors, from the nature of the nucleophile to the reaction conditions, can influence the outcome, leading to challenges such as poor regioselectivity, low yields, or the formation of unexpected byproducts. This guide will help you address these issues systematically.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Poor or No Reaction
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows minimal formation of the desired product.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Insufficiently Activated Nucleophile | Many nucleophiles (e.g., amines, alcohols) require deprotonation to become sufficiently reactive. Ensure you are using an appropriate base (e.g., NaH, K₂CO₃, Et₃N) in a suitable stoichiometry to generate the active nucleophile. The choice of base should be compatible with your nucleophile and substrate. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction progress. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, enhancing the nucleophilicity of the anion.[8] Protic solvents may solvate and deactivate the nucleophile. |
| Sterically Hindered Nucleophile | A bulky nucleophile may face steric hindrance when approaching the pyrimidine ring, slowing down or preventing the reaction.[9] If possible, consider using a less sterically hindered nucleophile or increasing the reaction temperature to provide more energy for the molecules to overcome steric repulsion. |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
The reaction proceeds, but the isolated yield of the target C4-substituted product is lower than expected.
-
Significant amounts of starting material remain, or multiple spots are visible on the TLC plate.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Incomplete Reaction | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. If the reaction has stalled, a modest increase in temperature might be beneficial. |
| Product Degradation | Prolonged exposure to high temperatures or strongly basic conditions can lead to product degradation or hydrolysis of the isopropyl ester. Consider running the reaction at the lowest effective temperature and for the minimum time necessary. If using a strong base, consider a milder base or adding it portion-wise. |
| Sub-optimal Stoichiometry | Ensure the nucleophile is used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess may lead to side reactions. |
| Work-up and Purification Losses | The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatographic purification. Optimize your extraction and purification protocols. For instance, using a continuous extractor or salting out the aqueous layer can improve recovery. |
Issue 3: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
Symptoms:
-
¹H NMR or LC-MS analysis indicates the presence of both the desired C4-substituted product and the undesired C2-substituted isomer.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Nature of the Nucleophile | While C4 selectivity is generally favored, certain nucleophiles can exhibit reduced selectivity. For instance, some tertiary amines have been reported to show a preference for the C2 position on similar substrates.[6] If you are observing a mixture of isomers, consider if a different nucleophile could achieve the desired transformation. |
| High Reaction Temperature | Higher temperatures can sometimes lead to a decrease in regioselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored C2 isomer. Try running the reaction at a lower temperature for a longer period. |
| Solvent Effects | The solvent can influence the regioselectivity of SNAr reactions.[10][11][12][13] While polar aprotic solvents are generally recommended, it may be worth screening a few different solvents (e.g., DMF, DMSO, NMP, acetonitrile) to see if the C4:C2 ratio can be improved. |
| Catalyst-Controlled Selectivity | In some cases, palladium-catalyzed cross-coupling reactions can be used to achieve C2 selectivity, inverting the typical SNAr regioselectivity.[14] While this is a different reaction type, it is a strategy to consider if the C2 isomer is the desired product. |
Issue 4: Formation of Byproducts
Symptoms:
-
Mass spectrometry or NMR analysis reveals the presence of unexpected molecular weights or signals.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Di-substitution Product | If an excess of the nucleophile is used or the reaction is run for too long at a high temperature, substitution at both the C4 and C2 positions can occur. To minimize this, use a controlled amount of the nucleophile (around 1.0-1.2 equivalents) and carefully monitor the reaction to stop it once the mono-substituted product is maximized. |
| Hydrolysis of the Isopropyl Ester | The presence of water and a strong base can lead to the hydrolysis of the isopropyl ester to the corresponding carboxylic acid. Ensure you are using anhydrous solvents and reagents. If a basic work-up is required, use a mild base and keep the temperature low. |
| Reaction with the Solvent | Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile. If you are running the reaction at a high temperature in DMF and observe a byproduct corresponding to dimethylamine addition, consider switching to a more stable solvent like DMSO or NMP. |
Experimental Protocols: A Starting Point
Here is a general, step-by-step protocol for the C4-selective substitution of this compound with a generic amine nucleophile. This should be used as a starting point and optimized for your specific nucleophile.
Protocol: C4-Amination of this compound
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (or another suitable polar aprotic solvent).
-
In a separate flask, dissolve the amine nucleophile (1.1 eq).
-
Add a suitable base, such as K₂CO₃ (2.0 eq) or Et₃N (1.5 eq).
-
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add the amine/base mixture dropwise to the solution of the dichloropyrimidine at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Reaction Monitoring & Heating:
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gradually heat the mixture to 50-80 °C. Continue to monitor until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired C4-substituted product.
-
Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
General Reaction Mechanism: C4 vs. C2 Attack
Caption: The two possible pathways for nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound and why?
A: The expected and generally observed regioselectivity is substitution at the C4 position.[1][2][3][4] This is due to two main factors. First, in 2,4-dichloropyrimidines, the C4 position is electronically more activated towards nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon C4 attack can be delocalized onto both nitrogen atoms of the pyrimidine ring, leading to greater stabilization.[15] Second, the presence of the electron-withdrawing isopropyl carboxylate group at the C5 position further activates the adjacent C4 position for nucleophilic attack.[6][7]
Q2: How do I choose the right base for my reaction?
A: The choice of base depends on the pKa of your nucleophile.
-
For amine nucleophiles: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient to neutralize the HCl generated during the reaction. For less reactive amines, a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used.
-
For alcohol or thiol nucleophiles: A stronger base is needed to deprotonate the nucleophile. Sodium hydride (NaH) is a common choice, but be cautious of its pyrophoric nature. Carbonates (K₂CO₃, Cs₂CO₃) can also be effective, especially at elevated temperatures.
Q3: Can I substitute both chlorine atoms?
A: Yes, it is possible to perform a di-substitution. After the first substitution at the C4 position, the resulting 4-substituted-2-chloropyrimidine is generally less reactive towards further substitution due to the electron-donating nature of many common nucleophiles. However, by using a more reactive nucleophile, a higher temperature, and a larger excess of the nucleophile, the second chlorine at the C2 position can also be displaced. This requires careful optimization to avoid a mixture of mono- and di-substituted products.
Q4: My nucleophile is an aniline derivative. Are there any special considerations?
A: Aniline and its derivatives are generally weaker nucleophiles than aliphatic amines. Therefore, the reaction may require more forcing conditions, such as higher temperatures or the use of a stronger base to facilitate the reaction. In some cases, palladium-catalyzed Buchwald-Hartwig amination can be an alternative and more efficient method for coupling anilines to the pyrimidine core.[9]
Q5: I suspect my compound is unstable during silica gel chromatography. What are my alternatives?
A: If your product is unstable on silica gel, you can consider a few alternatives. First, try using a different stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase). Second, you can try to purify the compound by crystallization or trituration with a suitable solvent system. Finally, if the crude product is sufficiently pure, you may be able to proceed to the next step without chromatographic purification.
References
-
QM Magic Class | Chapter 29. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [Link]
-
Nature of the nucleophile and solvent effect on a SNAr reaction - ResearchGate. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem. [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
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- 3. studylib.net [studylib.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity with Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will delve into the nuances of controlling regioselectivity in your reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and overcome common experimental hurdles.
Introduction to Regioselectivity in 2,4-Dichloropyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, and 2,4-dichloropyrimidine derivatives are key intermediates for accessing a diverse range of functionalized molecules.[1] A critical challenge in working with these substrates is controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be modulated to achieve the desired substitution pattern.[2]
Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[3][4] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack, where the charge can be delocalized onto one of the ring nitrogens.[5][6] However, this inherent selectivity is not absolute and can be influenced by a variety of factors, often leading to mixtures of C2 and C4 substituted products.[2][4] Understanding and controlling these factors is paramount for efficient and predictable synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and related compounds.
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
The presence of the electron-withdrawing isopropyl carboxylate group at the C5 position enhances the inherent preference for nucleophilic attack at the C4 position.[4][7] This is because the C5 substituent can effectively stabilize the negative charge of the Meisenheimer intermediate formed during C4 substitution. Therefore, for most nucleophiles, you can expect the C4-substituted product to be the major or exclusive isomer.
Q2: Can I achieve selective substitution at the C2 position?
While C4 is the more reactive site, C2 substitution can be achieved under specific conditions. Factors that can favor C2 selectivity include:
-
Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered C2 position, although this is not always a dominant factor.
-
Nucleophile Choice: Certain nucleophiles have an inherent preference for the C2 position. For example, tertiary amines have been reported to show excellent C2 selectivity in the presence of a C5 electron-withdrawing group.[8][9]
-
Reaction Conditions: In some cases, acidic conditions may favor C2 substitution, as alkaline conditions can make C2 substitution more difficult.[2]
-
Palladium-Catalyzed Cross-Coupling: The choice of ligand in palladium-catalyzed reactions can be a powerful tool to override the inherent C4 selectivity and favor C2 coupling.[10][11]
Q3: How does the isopropyl ester group influence the reaction compared to a methyl or ethyl ester?
The isopropyl ester group is slightly bulkier than a methyl or ethyl ester. This increased steric hindrance could potentially influence the approach of very large nucleophiles or catalysts, but for most common reagents, the electronic effect of the ester group at the C5 position will be the dominant factor in directing regioselectivity towards the C4 position.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Problem 1: Poor Regioselectivity - Mixture of C2 and C4 Isomers
This is one of the most common challenges. If your reaction is yielding an inseparable mixture of regioisomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Catalyst Deactivation in Isopropyl 2,4-dichloropyrimidine-5-carboxylate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic reactions involving Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions for the functionalization of this key pyrimidine intermediate. Catalyst deactivation is a significant challenge in these systems, leading to low yields, stalled reactions, and reproducibility issues. This document provides in-depth troubleshooting guides, diagnostic protocols, and answers to frequently asked questions to help you navigate and overcome these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and functionalization of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to proceed to completion. What is the most probable cause?
A1: The most frequent culprit is catalyst poisoning by the pyrimidine substrate itself. The pyrimidine ring is an electron-deficient heterocycle containing two nitrogen atoms.[1] The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium catalyst center.[2][3] This coordination occupies the sites required for the catalytic cycle (oxidative addition, reductive elimination), effectively sequestering the palladium and removing it from the reaction. This phenomenon is analogous to the well-documented "2-pyridyl problem" often seen in cross-coupling with pyridine-containing substrates.[3]
Q2: I observe a black precipitate (Palladium black) forming in my reaction vessel, and the reaction has stalled. What is happening and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition via reduction and aggregation. The active catalytic species is typically a soluble Pd(0) complex. Under certain conditions, these complexes can become unstable and aggregate into larger, catalytically inactive palladium metal nanoparticles or bulk metal, known as "Palladium black".[4] This process is often promoted by high temperatures, the presence of certain bases (like triethylamine), or an inappropriate ligand-to-metal ratio.[5][6][7] To prevent this, ensure you are using robust ligands that stabilize the Pd(0) center, avoid excessive temperatures, and consider the choice of base carefully.
Q3: My reaction works well with standard phenylboronic acid, but fails when I use 2-thienylboronic acid. Why is there such a dramatic difference?
A3: This issue points towards catalyst poisoning by an external agent, in this case, sulfur. Thiophene and other sulfur-containing heterocycles are well-known poisons for palladium catalysts.[8][9] The sulfur atom binds very strongly to the palladium surface, more so than the desired reactants, irreversibly blocking the active sites and halting the catalytic cycle.[4] When working with such substrates, you may need to increase catalyst loading, use specialized ligands designed to be more resistant to poisoning, or purify your starting materials to remove any sulfur-containing impurities.
Q4: My reaction yield is highly inconsistent from one run to the next, even when I follow the same procedure. What subtle factors could be at play?
A4: Inconsistent yields are often traced back to factors that are easily overlooked but critical for sensitive cross-coupling reactions. The primary suspects are:
-
Atmosphere Integrity: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. Inefficient purging of the reaction vessel with an inert gas (Argon or Nitrogen) can lead to the oxidation of the catalyst to an inactive Pd(II) oxide or the ligand to its corresponding phosphine oxide, altering the catalyst's structure and activity.[10][11]
-
Solvent and Reagent Purity: Trace amounts of water or other impurities in solvents or reagents can be detrimental. Water can lead to protodeboronation of the boronic acid, consuming your starting material in a non-productive pathway, or contribute to catalyst decomposition.[9][12] Always use dry, degassed solvents for best results.
-
Base Quality: The choice and quality of the base are crucial. Ensure it is anhydrous and finely powdered for optimal reactivity and to avoid introducing water.
Q5: How does my choice of phosphine ligand specifically address the deactivation caused by the pyrimidine substrate?
A5: The ligand is arguably the most critical component for success. Bulky, electron-rich monophosphine ligands, such as the Buchwald (e.g., SPhos, XPhos) or Hartwig ligands, are highly effective for several reasons.[3][11]
-
Steric Hindrance: Their large size creates a sterically crowded environment around the palladium atom. This bulkiness can physically block the nitrogen atoms of the pyrimidine ring from coordinating to the metal center while still allowing the smaller chloro-substituent to access it for oxidative addition.[13]
-
Electronic Effects: These ligands are strong sigma-donors, which increases the electron density on the palladium center.[11] This enhanced electron density facilitates the rate-limiting oxidative addition step and promotes the final, product-releasing reductive elimination step, accelerating the catalytic cycle and outcompeting the deactivation pathways.[13] They also help stabilize the monoligated Pd(0) species, which is often the most active catalyst.[11]
Section 2: Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow and summary table to diagnose and resolve issues methodically.
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process for diagnosing a problematic reaction.
Caption: A decision tree for troubleshooting catalyst deactivation.
Troubleshooting Summary Table
| Observed Problem | Potential Root Cause | Recommended Action(s) | Key Diagnostic Check |
| Reaction Stalls at <50% Conversion | Substrate Poisoning: Pyrimidine nitrogen coordinating to Pd center.[2][3] | Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Increase catalyst and/or ligand loading. | Run a parallel reaction with a non-heterocyclic substrate (e.g., 1,4-dichlorobenzene) to confirm catalyst batch activity. |
| Black Precipitate Forms | Catalyst Aggregation: Formation of inactive Pd(0) nanoparticles ("Pd Black").[5][6][7] | Lower reaction temperature. Screen alternative bases (e.g., K₃PO₄ instead of Cs₂CO₃). Ensure adequate ligand-to-metal ratio. | Filter the precipitate and test the filtrate for remaining catalytic activity. Analyze precipitate with TEM or XRD. |
| Inconsistent Yields Between Runs | Atmospheric Contamination or Impurities: O₂ or H₂O in the reaction.[9][12][14] | Improve inert gas purging technique (e.g., use a Firestone valve, perform multiple vacuum/backfill cycles). Use freshly distilled/dried solvents. | Run a control reaction using a well-established, robust coupling (e.g., Suzuki coupling of 4-bromotoluene) to validate setup and reagents. |
| Reaction Fails Only with Specific Coupling Partners | Reagent-Specific Poisoning: E.g., sulfur in thiophene boronic acids.[8] | Purify the problematic reagent. Increase catalyst loading significantly (e.g., from 1 mol% to 5 mol%). | Perform a spiking experiment: add a small amount of the suspected poison to a working reaction to see if it quenches it. |
| Slow Reaction Despite High Temperature | Ligand Degradation or Inappropriate Choice: Ligand is not robust enough for the conditions or does not sufficiently activate the catalyst.[10] | Switch to a more thermally stable ligand. Ensure the chosen ligand promotes both oxidative addition and reductive elimination effectively.[13] | Monitor the reaction by ³¹P NMR to observe the integrity of the phosphine ligand over time. |
Section 3: Diagnostic and Remediation Protocols
For a deeper investigation into catalyst failure, direct analysis of the spent catalyst is invaluable. If deactivation is due to simple reduction, a reactivation procedure may be possible.
Protocol 1: Characterization of a Deactivated Catalyst
Objective: To isolate and prepare a spent catalyst sample for surface analysis to determine the deactivation mechanism.
Methodology:
-
Sample Isolation: Once the reaction is confirmed to have failed, allow the mixture to cool under an inert atmosphere. If a precipitate (e.g., Pd black) has formed, isolate it by cannulation or filtration under inert conditions. If the catalyst is homogeneous, it must be precipitated or adsorbed onto a support first.
-
Washing: Wash the isolated catalyst multiple times with a dry, deoxygenated solvent (e.g., THF or toluene) to remove residual reactants, products, and base. This step is critical to ensure the analysis reflects the state of the catalyst itself.
-
Drying: Dry the washed catalyst sample thoroughly under high vacuum to remove all traces of solvent.
-
Analysis Submission: Submit the dried sample for analysis. The two most informative techniques are:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the oxidation state of palladium (Pd(0) vs. Pd(II)) and detect the presence of surface poisons like sulfur, nitrogen, or oxygen.[15][16]
-
Transmission Electron Microscopy (TEM): This technique is used to visualize the catalyst's morphology. It can unequivocally confirm if Pd(0) has aggregated into nanoparticles and provide information on their size and distribution.
-
Protocol 2: General Procedure for Oxidative Reactivation of a Palladium Catalyst
Objective: To attempt the regeneration of a catalyst that has been deactivated by reduction to Pd(0) through re-oxidation. This is an experimental procedure and success is not guaranteed.
Materials:
-
Deactivated Palladium Catalyst (isolated from a reaction)
-
Benzoquinone (BQ) or an alternative oxidizing agent like a hypochlorite solution.[6][17]
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Suspension: Suspend the isolated, washed, and dried deactivated catalyst in the chosen solvent under a strict argon or nitrogen atmosphere.
-
Oxidant Addition: Add a stoichiometric amount of the oxidizing agent (e.g., 1-2 equivalents of Benzoquinone relative to the palladium content) to the suspension.[7]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. The disappearance of the black Pd(0) precipitate and the formation of a colored, homogeneous solution may indicate successful re-oxidation.
-
Validation: Before using the reactivated catalyst, it is crucial to validate its activity. Use a small aliquot in a test reaction with a reliable substrate combination and compare its performance to a fresh catalyst sample.
Section 4: Visualizing Deactivation Mechanisms
Understanding the competing pathways that lead to catalyst deactivation is key to preventing them.
Caption: The active Pd(0) catalyst can exit the catalytic cycle via several deactivation pathways.
References
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). No source provided.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Reactivation of alumina supported palladium catalysts. (1954).
- Lecture 10 Catalyst characteriz
- Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines. (n.d.). Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PubMed.
- Method for reactivating deactivated palladium/carbon catalyst. (2007).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
- Lecture 6 Catalyst characteriz
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... (n.d.).
- Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. (2025). Request PDF.
- Poisoning and deactivation of palladium catalysts. (n.d.).
- Developing Ligands for Palladium(II)
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2025).
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. (n.d.). Benchchem.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025).
Sources
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- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. mdpi.com [mdpi.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 17. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Work-up and Troubleshooting for Isopropyl 2,4-Dichloropyrimidine-5-Carboxylate Reactions
Welcome to the technical support center for researchers working with Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, mastering its handling is crucial for success.[1] This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Work-up Workflow
The majority of reactions with this compound, such as the common Suzuki-Miyaura cross-coupling, follow a fundamental work-up logic designed to separate the desired organic product from inorganic salts, catalyst residues, and unreacted polar starting materials.
General Experimental Workflow: Post-Reaction Processing
The following diagram outlines the standard sequence of operations after a typical cross-coupling reaction has reached completion.
Caption: A typical experimental workflow for work-up and purification.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
Q1: My crude reaction mixture is dark gray or black after a Suzuki coupling. How do I remove this coloration and what is it?
A1: Cause and Explanation: This discoloration is a tell-tale sign of residual palladium catalyst. While essential for the reaction, palladium complexes can decompose to form fine black or colloidal palladium metal, which can be challenging to remove. These residues not only discolor the product but can also interfere with NMR analysis (causing peak broadening) and poison catalysts in subsequent synthetic steps.
Troubleshooting Steps:
-
Initial Filtration: Before aqueous work-up, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium black.[2]
-
Aqueous Washes: During extraction, washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help complex and remove some copper salts if they were used as co-catalysts.[3]
-
Post-Extraction Treatment: If the organic layer is still dark after standard washes, concentrate it and redissolve it in a minimum amount of solvent. Treat the solution with a palladium scavenger. Alternatively, filtering the concentrated organic solution through a short plug of silica gel, washing with the eluent, can effectively adsorb the palladium residues.
Q2: My NMR shows a mixture of my desired mono-substituted product and a di-substituted byproduct. How can I avoid this and how do I separate them?
A2: Cause and Explanation: this compound has two reactive chlorine sites. While the C4 position is generally more reactive to nucleophilic substitution and Suzuki coupling, over-reaction can occur, leading to substitution at both C2 and C4.[4][5] This is often caused by using more than 1.0 equivalent of the nucleophile/boronic acid, elevated temperatures, or prolonged reaction times.[6]
Prevention & Mitigation:
-
Stoichiometry Control: Use precisely 0.95-1.0 equivalents of your coupling partner to favor mono-substitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. For Suzuki couplings, temperatures around 55-80°C are often sufficient for the first coupling.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Separation: The di-substituted product is typically less polar than the mono-substituted product. Separation can usually be achieved via silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increasing the polarity, should provide good separation.
Q3: I'm seeing a new peak in my LC-MS with a mass corresponding to the hydrolysis of a chlorine atom. What happened?
A3: Cause and Explanation: The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, replacing a C-Cl bond with a C-OH group to form a pyrimidinone. This side reaction is typically promoted by the presence of strong bases (like NaOH or excess K₂CO₃) in combination with water, especially at elevated temperatures.[8][9]
Troubleshooting Steps:
-
Base Selection: Use a milder or non-hydroxide base if possible. For Suzuki couplings, potassium carbonate (K₂CO₃) is common, but ensure you are not using an excessive amount.
-
Anhydrous Conditions: While many Suzuki couplings use aqueous solvent mixtures, minimizing the water content or using anhydrous conditions with a base like Cs₂CO₃ can prevent hydrolysis.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this accelerates the rate of hydrolysis.
-
Work-up pH: During the aqueous work-up, avoid strongly basic or acidic conditions for extended periods. Neutralize the reaction mixture carefully.
Q4: During the liquid-liquid extraction, a persistent emulsion has formed. How can I break it?
A4: Cause and Explanation: Emulsions are fine dispersions of one liquid phase within another, stabilized by particulate matter (like catalyst residues) or amphiphilic molecules. They are common in crude reaction mixtures and prevent clean phase separation.
Resolution Strategies:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to destabilize the emulsion and force the separation of the layers.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or a cotton plug. This can remove the fine particulates that are stabilizing the emulsion.
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for monitoring reaction progress? A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative monitoring.[7] For quantitative analysis and to distinguish between products with similar polarities (like regioisomers), High-Performance Liquid Chromatography (HPLC) and LC-MS are superior.[7][10] A UV detector set at 254 nm is typically effective for pyrimidine-containing compounds.[11]
Q2: What are the key safety precautions when working with this compound and its reactions? A2: this compound and related halogenated pyrimidines should be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Handling: Avoid personal contact, including skin contact and inhalation.[12] Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations. Halogenated organic waste often requires specific disposal streams.[12]
Q3: My product is an oil, but the literature reports a solid. What should I do? A3: This often indicates the presence of residual solvent or impurities. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, try dissolving it in a minimal amount of a hot solvent in which it is soluble and then add a non-polar "anti-solvent" dropwise until turbidity appears. Cool the mixture slowly to induce crystallization. If this fails, purification by column chromatography is the best option to remove impurities that may be inhibiting crystallization.
Section 4: Data Tables & Protocols
Table 1: Common Aqueous Solutions for Work-up
| Reagent Solution | Purpose | Mechanism & Notes |
| Water (H₂O) | Dissolve inorganic salts | Used as the initial quenching agent and for initial washes. |
| Sat. aq. NaHCO₃ | Neutralize excess acid | Reacts with acids (e.g., HCl from amine salts) to produce CO₂, H₂O, and NaCl. Use with caution to avoid pressure buildup. |
| Sat. aq. NH₄Cl | Quench organometallics; remove bases | Mildly acidic solution used to neutralize strong bases or quench reactive intermediates without strongly acidifying the mixture. |
| Brine (Sat. aq. NaCl) | "Dry" the organic layer; break emulsions | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and drawing water out of the organic layer. |
Protocol: Standard Work-up for a Suzuki Coupling Reaction
-
Cool & Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Add deionized water (approx. 2-3 times the volume of the reaction solvent) and stir for 5-10 minutes.
-
Dilute & Transfer: Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) (approx. 3-5 times the volume of the reaction solvent). Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Wash the organic layer sequentially with:
-
Deionized water (1x)
-
Saturated aqueous NaHCO₃ (1x, if the reaction was run under acidic conditions or quenched with acid)
-
Brine (1x)[15]
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter & Concentrate: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[4]
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- Benchchem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Santa Cruz Biotechnology. (n.d.).
- BenchChem. (2025). A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. BenchChem.
- BenchChem. (2025).
- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dichloropyrimidine. Fisher Scientific.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Cole-Parmer.
- Google Patents. (1996). Process for the preparation of chloropyrimidines.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Lemr, K. (2002). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- National Institutes of Health. (n.d.).
- Schubert, K. R., & Boland, M. J. (1990). The Enzymes of Ureide Synthesis, Degradation, and Reutilization in Legumes. In B. J. Miflin & P. J. Lea (Eds.), The Biochemistry of Plants (Vol. 16, pp. 197-282). Academic Press.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
- Journal of Organic Chemistry. (1979). A mild method of hydrolysis of 2, 4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils.
Sources
- 1. srinichem.com [srinichem.com]
- 2. youtube.com [youtube.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate. Our focus is on anticipating and resolving common challenges related to byproduct formation, ensuring the integrity and success of your synthetic workflow.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically proceeds in two key stages: the chlorination of a uracil-5-carboxylic acid derivative and the subsequent esterification with isopropanol. While seemingly straightforward, this process is fraught with potential pitfalls, primarily revolving around incomplete reactions and the formation of undesired side products. Understanding the underlying chemistry of these transformations is paramount to effective troubleshooting.
The chlorination step, commonly employing phosphorus oxychloride (POCl₃), is a vigorous reaction that can lead to a variety of impurities if not carefully controlled. Similarly, the esterification step is a reversible reaction that can be hampered by the presence of water or other nucleophiles. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in this synthesis?
A1: The most prevalent byproducts can be categorized by the reaction step in which they are formed:
-
From the Chlorination Step:
-
Monochloro-hydroxypyrimidines: These are products of incomplete chlorination. The two main isomers are Isopropyl 2-chloro-4-hydroxypyrimidine-5-carboxylate and Isopropyl 4-chloro-2-hydroxypyrimidine-5-carboxylate. Due to the higher reactivity of the C4 position on the pyrimidine ring towards nucleophilic substitution, the 2-chloro-4-hydroxy isomer is often the more abundant of the two.[1][2]
-
Unreacted Starting Material: Residual uracil-5-carboxylic acid or its isopropyl ester if esterification is performed prior to chlorination.
-
Decarboxylated Species: Under harsh thermal conditions, decarboxylation of the pyrimidine-5-carboxylic acid can occur, leading to 2,4-dichloropyrimidine.[3][4][5]
-
-
From the Esterification Step:
-
2,4-Dichloropyrimidine-5-carboxylic acid: This is the result of incomplete esterification.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid, or hydrolysis of the chloro groups to hydroxyl groups.
-
-
From Both Steps:
-
Polymeric materials: These can form under forcing reaction conditions or in the presence of certain impurities.
-
Q2: My final product is a dark, oily residue instead of the expected solid. What could be the cause?
A2: A dark, oily product often indicates the presence of significant impurities and potential decomposition. The primary culprits are often residual phosphorus-containing byproducts from the chlorination step (e.g., polyphosphoric acids) and polymeric tars. This can be caused by:
-
Excessively high reaction temperatures during chlorination.
-
Inadequate quenching of the reaction mixture, leading to uncontrolled side reactions.
-
Presence of moisture in the starting materials or solvents.
Q3: I am seeing two spots on my TLC that are close to my product spot. What are they likely to be?
A3: These are most likely the monochloro-hydroxy-pyrimidine isomers. Their polarity is similar to the desired product, which can make them difficult to separate. The presence of these byproducts is a clear indication of incomplete chlorination.
Troubleshooting Guide
Problem 1: Incomplete Chlorination
Symptoms:
-
Presence of monochloro-hydroxypyrimidines in the crude product (verified by LC-MS or NMR).
-
Low yield of the desired 2,4-dichloro product.
-
The reaction mixture remains heterogeneous even after prolonged heating.
Root Causes and Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Insufficient POCl₃ | POCl₃ acts as both the chlorinating agent and often the solvent. An inadequate amount will lead to an incomplete reaction. | Use a sufficient excess of POCl₃. A common ratio is 5-10 equivalents relative to the starting uracil derivative. |
| Low Reaction Temperature | The activation energy for the second chlorination is higher than the first. Insufficient temperature will stall the reaction at the monochloro stage. | Ensure the reaction temperature is maintained at reflux (typically 100-110 °C) for a sufficient duration. Monitor the reaction by TLC or HPLC. |
| Presence of Water | Water will react with POCl₃ in a highly exothermic reaction, consuming the reagent and generating HCl and phosphoric acid, which can interfere with the desired reaction. | Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. |
| Inefficient Mixing | If the starting material is not fully suspended and in contact with the POCl₃, the reaction will be incomplete. | Use vigorous mechanical stirring to ensure a homogenous reaction mixture. |
Experimental Protocol: Optimizing the Chlorination Reaction
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add the uracil-5-carboxylic acid derivative.
-
Reagent Addition: Slowly add 5-10 equivalents of phosphorus oxychloride (POCl₃) at room temperature.
-
Heating: Heat the mixture to reflux (100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully with ice-water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or HPLC. The reaction is complete when the starting material and monochloro intermediates are no longer observed.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly and carefully add it to crushed ice with vigorous stirring to quench the excess POCl₃.
Problem 2: Byproduct Formation During Esterification
Symptoms:
-
Presence of 2,4-dichloropyrimidine-5-carboxylic acid in the final product.
-
Formation of hydrolysis byproducts (hydroxy-pyrimidines).
-
Low yield of the desired isopropyl ester.
Root Causes and Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Incomplete Esterification | Esterification is an equilibrium reaction. Insufficient isopropanol or catalyst, or the presence of water, will shift the equilibrium towards the starting materials. | Use a large excess of isopropanol (it can often be used as the solvent). If an acid catalyst is used (e.g., H₂SO₄), ensure it is added in a catalytic amount (1-5 mol%). |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions. | Use anhydrous isopropanol and ensure all equipment is dry. |
| Hydrolysis of Chloro Groups | The chloro groups on the pyrimidine ring are susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures. | Perform the esterification under anhydrous conditions. If a basic work-up is required, use mild bases and low temperatures. |
Experimental Protocol: Clean Esterification
-
Preparation: Ensure the 2,4-dichloropyrimidine-5-carboxylic acid is dry. Use anhydrous isopropanol.
-
Reaction Setup: Dissolve the carboxylic acid in a large excess of anhydrous isopropanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a solid acid catalyst that can be easily filtered off.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Visualizing the Pathways
To better understand the formation of key byproducts, the following diagrams illustrate the reaction pathways.
Caption: Byproduct formation pathways in the synthesis.
Summary of Key Byproducts and Their Characteristics
| Byproduct | Formation Step | Reason for Formation | Analytical Signature (Expected) | Mitigation Strategy |
| Monochloro-hydroxypyrimidines | Chlorination | Incomplete reaction | Two distinct isomers, often with slightly different retention times in HPLC and distinct NMR signals. | Increase POCl₃ stoichiometry, reaction time, and temperature. Ensure anhydrous conditions. |
| 2,4-Dichloropyrimidine-5-carboxylic acid | Esterification | Incomplete reaction or hydrolysis | A more polar spot on TLC compared to the ester. Presence of a carboxylic acid proton in ¹H NMR. | Use excess anhydrous isopropanol, an effective catalyst, and remove water. |
| 2,4-Dichloropyrimidine | Chlorination | Decarboxylation at high temperatures | Absence of the carboxylate signal in NMR and IR. Lower mass in MS. | Avoid excessive heating during the chlorination step. |
Concluding Remarks
A successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and a meticulous experimental technique. By focusing on anhydrous conditions, appropriate stoichiometry of reagents, and careful monitoring of reaction progress, the formation of byproducts can be significantly minimized. This guide serves as a foundational resource to empower researchers to navigate the complexities of this synthesis with confidence and achieve high-purity target compounds.
References
-
QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]
- Effenberger, F., Konig, G., & Klenk, H. (1979). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 18(11), 876-877.
-
Xiao, J., et al. (2018). A plausible mechanism of this reaction is discussed in a paper by Xiao et. al. Chemistry Stack Exchange. Retrieved from [Link]
- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
-
Wolfson, R. M., & Wolfson, S. L. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(12), 4484–4489. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Page loading... [guidechem.com]
- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
Technical Support Center: Monitoring the Synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis and reaction monitoring of Isopropyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for common challenges encountered during its synthesis. Our focus is on ensuring scientific integrity and providing practical, field-proven advice to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Approach
This section addresses the most common initial questions regarding the selection and application of analytical techniques for monitoring this specific reaction.
Q1: What are the primary analytical techniques for monitoring the conversion of a dihydroxypyrimidine precursor to this compound?
A1: The most suitable techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages.[1][2]
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, and cost-effective real-time checks of the reaction's progress. It excels at visualizing the disappearance of the starting material and the appearance of the product, especially when there's a significant polarity difference.[1][3]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows for precise measurement of reactant consumption, product formation, and impurity profiling, which is critical for optimization and yield calculations.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the product and any intermediates or byproducts. It can also be used for quantitative analysis and in-situ monitoring to observe the reaction in real-time without sample workup.[5]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS is invaluable for confirming the molecular weight of the product and identifying unknown peaks in the chromatogram, which could be side-products or impurities.[1][6]
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Primary Use | Pros | Cons |
| TLC | Rapid qualitative monitoring | Fast, inexpensive, simple setup, good for checking multiple time points quickly.[3] | Non-quantitative, lower sensitivity, potential for co-elution of spots.[1] |
| HPLC | Quantitative analysis & purity assessment | Highly sensitive, quantitative, reproducible, suitable for automation.[1][7] | More expensive equipment, requires method development, slower than TLC. |
| NMR | Structural confirmation & in-situ monitoring | Unambiguous structural data, can monitor reaction directly in the tube.[5][8] | Lower throughput, requires expensive equipment, less sensitive than HPLC for trace impurities. |
| LC-MS | Identification of products & byproducts | Provides molecular weight information, high specificity and sensitivity.[6][9] | Requires specialized equipment, can have matrix effects. |
Part 2: In-Depth Protocol & Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting workflows for the most common analytical methods.
Thin-Layer Chromatography (TLC) Analysis
TLC is the first line of analysis for its speed and simplicity. The key to successful TLC is achieving good separation between the starting material (e.g., Isopropyl 2,4-dihydroxypyrimidine-5-carboxylate) and the chlorinated product. The product, being significantly less polar, will have a higher Rf value.
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[10]
-
Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference spot.
-
At each time point (t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the starting line.
-
It is highly recommended to "co-spot" by applying the reaction mixture directly on top of a spot of the starting material to confirm identity.[3]
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the chamber is saturated with solvent vapor by lining it with filter paper.[1] Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The pyrimidine rings are typically UV-active.[11]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated (overloaded). The mobile phase is too polar or not polar enough. | Dilute the sample before spotting. Adjust the mobile phase composition; for this reaction, try increasing the hexane-to-ethyl acetate ratio.[1] |
| Inconsistent Rf Values | Chamber was not properly saturated. Mobile phase composition changed due to evaporation. | Ensure the chamber is sealed and lined with saturated filter paper for 15-20 minutes before use. Always use fresh mobile phase.[1] |
| Reaction appears complete by TLC, but yield is low | The product might be co-eluting with a starting material or reagent. The starting material may not be UV-active. | Try a different mobile phase to achieve better separation. Use a secondary visualization method, such as an iodine chamber or potassium permanganate stain.[1] |
High-Performance Liquid Chromatography (HPLC) Analysis
For accurate, quantitative data, HPLC is the method of choice. It allows you to track the percentage conversion of your starting material to this compound and detect any side-products.
A logical workflow for monitoring reaction progress using offline HPLC analysis.
This method should serve as a robust starting point for analysis and can be optimized further.[4][12]
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold 2 min | A gradient is recommended to ensure elution of both the more polar starting material and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at 254 nm | Pyrimidine rings strongly absorb UV light around this wavelength. |
| Injection Volume | 5-10 µL | A small volume prevents column overloading. |
Q: My chromatogram shows unexpected peaks. What are they and what should I do?
A: Unexpected peaks are common and can stem from several sources. A systematic approach is key to identification.[1]
-
Check Starting Materials: Inject a sample of your starting materials and reagents to see if the peak corresponds to an impurity.
-
Consider Side Reactions: Dichloropyrimidine synthesis can have side reactions. A common one is hydrolysis of one of the chloro groups to a hydroxyl group if moisture is present. This would result in a more polar byproduct (shorter retention time). Another possibility is incomplete chlorination.
-
Use Mass Spectrometry: The most definitive way to identify an unknown peak is to analyze the sample by LC-MS. The mass-to-charge ratio will provide the molecular weight, allowing you to deduce the structure.[6]
A logical workflow for diagnosing the source of unexpected peaks in an HPLC chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is unparalleled for confirming that the desired chemical transformation has occurred. For this reaction, you would monitor the disappearance of the starting material's signals and the concurrent appearance of the product's signals in the ¹H NMR spectrum.
-
Starting Material (e.g., Isopropyl 2,4-dihydroxypyrimidine-5-carboxylate): You would expect to see broad signals for the -OH protons (which may exchange with D₂O) and a characteristic signal for the C6-H proton on the pyrimidine ring.
-
Product (this compound): The -OH signals will disappear. The C6-H proton signal will shift, typically downfield, due to the strong electron-withdrawing effect of the two adjacent chlorine atoms.[13] The isopropyl ester signals (a septet and a doublet) should remain, though their chemical shifts may be slightly altered.
Table 2: Estimated ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Starting Material (Estimated δ) | Product (Estimated δ) | Rationale for Change |
| Pyrimidine C6-H | ~8.2-8.5 ppm | ~8.8-9.1 ppm | Deshielding effect from the newly installed chlorine atoms. |
| Isopropyl -CH | ~5.1-5.3 ppm (septet) | ~5.2-5.4 ppm (septet) | Minor shift due to overall change in the molecule's electronic environment. |
| Isopropyl -CH₃ | ~1.3-1.4 ppm (doublet) | ~1.4-1.5 ppm (doublet) | Minor shift. |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.
Q: My reaction appears complete by TLC, but the NMR spectrum still shows starting material. Why?
A: This is a classic case where the higher sensitivity of NMR reveals what TLC cannot.[1]
-
Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.
-
Detection Limits: TLC has a higher limit of detection. A small amount of remaining starting material (~1-5%) might be invisible on the TLC plate but is easily detected by NMR.[1]
-
Causality: Always trust the NMR data for final confirmation of reaction completion. The reaction may simply require more time, a slight increase in temperature, or additional reagent to proceed to 100% conversion.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Frydman, L., et al. (2013). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
- BenchChem Technical Support Team. (2025).
- Gómez, B., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions. BenchChem.
- Chemistry LibreTexts. (2022).
- BenchChem Technical Support Team. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
- Van Kuilenburg, A. B. P., et al. (2004). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- WSU Chemistry Department. Monitoring Reactions by TLC.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Atim, A. B., et al. (2016).
- Ceballos-Laita, L., et al. (2025). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.
- SIELC Technologies. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column.
- Van Gennip, A. H., et al. (1984). Two-dimensional Thin-Layer Chromatography for the Screening of Disorders of Purine and Pyrimidine Metabolism. PubMed.
- Sayyid, M., et al. (2021).
- Urbańczyk, M., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- Desai, N. C., et al. (2014). IR, NMR spectral data of pyrimidine derivatives.
- Pîrnău, A., et al. (2012). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Gregory, J. M., et al. (2000). Process for preparing 4,6-dichloro-pyrimidine.
- Foley, D. (2012). Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker.
- PubChem. This compound.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. BenchChem.
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
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Validation & Comparative
A Comparative Guide to Alternatives for Isopropyl 2,4-dichloropyrimidine-5-carboxylate in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of the core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. Isopropyl 2,4-dichloropyrimidine-5-carboxylate serves as a valuable and versatile building block, offering a readily functionalizable scaffold for engaging with the hinge region of kinase active sites. However, the pursuit of optimized pharmacological profiles often necessitates the exploration of alternative reagents that may offer improved properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property.
This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind selecting these alternatives, compare their performance in relevant assays, and provide detailed experimental protocols to facilitate their synthesis and evaluation in your research.
The Central Role of the Dichloropyrimidine Scaffold
The 2,4-dichloropyrimidine core is a privileged scaffold in kinase inhibitor design. The two chlorine atoms provide reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains to probe the ATP-binding site. The pyrimidine nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. The carboxylate at the 5-position can be further modified to interact with other regions of the active site or to modulate physicochemical properties.
However, challenges associated with the dichloropyrimidine scaffold, such as potential for off-target activity due to the promiscuous nature of the hinge-binding motif and possible metabolic liabilities, have driven the exploration of alternative heterocyclic systems.
Alternative Scaffolds: A Head-to-Head Comparison
The following sections will explore key alternative scaffolds to the 2,4-dichloropyrimidine core, focusing on their synthesis, reactivity, and performance in kinase inhibition assays.
Pyrazolo[3,4-d]pyrimidines: The Bioisosteric Powerhouse
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established and highly successful bioisostere of the purine core of ATP, making it an excellent alternative to the dichloropyrimidine system for hinge binding.[1][2] This fused heterocyclic system offers a distinct electronic and steric profile while maintaining the key hydrogen bonding interactions with the kinase hinge.
Rationale for Use:
-
Bioisosteric Replacement: The pyrazolo[3,4-d]pyrimidine core closely mimics the adenine ring of ATP, often leading to high-affinity binding to the kinase hinge region.[1]
-
Reduced Promiscuity: In some cases, this scaffold has been shown to offer improved selectivity profiles compared to more traditional hinge binders.
-
Established Synthetic Routes: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrazolo[3,4-d]pyrimidine core.[3][4]
Comparative Performance Data:
While direct head-to-head comparisons with this compound are scarce, we can infer comparative performance from studies on analogous compounds targeting the same kinases.
| Scaffold | Target Kinase | IC50 (nM) | Reference |
| 2,4-Disubstituted Pyrimidine | EGFR-L858R/T790M | 6.4 | [5] |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | Potent Inhibition | [6] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | Potent Inhibition | [6] |
| Pyrazolo[3,4-d]pyrimidine | PKD | 17-35 | [7] |
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate
This protocol outlines the synthesis of a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which can be further functionalized.[4]
-
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add phenylhydrazine.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Heat the product from Step 1 in formamide at 190°C for 8 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the solid product by filtration.
-
-
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Reflux the product from Step 2 in phosphorus oxychloride (POCl3) for 6 hours.
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.
-
Caption: Synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate.
Other Substituted Pyrimidines: Fine-Tuning the Core
Instead of a complete scaffold hop, modifications to the substitution pattern of the pyrimidine ring itself can serve as a powerful strategy to overcome the limitations of the parent compound.
Rationale for Use:
-
Modulation of Reactivity: Altering the electronic nature of substituents at the 5- and 6-positions can influence the regioselectivity of SNAr reactions at the 2- and 4-positions.[8]
-
Improved Selectivity: Introducing steric bulk or specific functional groups can enhance selectivity for the target kinase over off-targets.
-
Enhanced Physicochemical Properties: Modifications can be made to improve solubility, metabolic stability, and cell permeability.[9][10]
Comparative Performance Data:
The following table highlights how different substituents on the pyrimidine ring can impact inhibitory activity.
| Compound | R1 | R2 | Target Kinase | IC50 (µM) | Reference |
| 7c | Thiomorpholino | N-benzylamino | AChE | 0.33 | [11] |
| 7c | Thiomorpholino | N-benzylamino | BuChE | 2.30 | [11] |
Experimental Protocol: Nucleophilic Aromatic Substitution on a Dichloropyrimidine
This protocol provides a general procedure for the SNAr reaction on a 2,4-dichloropyrimidine derivative.[12]
-
Reaction Setup:
-
Dissolve the 2,4-dichloropyrimidine substrate in a suitable aprotic solvent (e.g., DMF, NMP, or dioxane).
-
Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to the mixture.
-
Add the desired nucleophile (e.g., an amine or thiol).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: General workflow for SNAr on dichloropyrimidines.
Bioisosteric Replacement of the Carboxylate Group
The isopropyl carboxylate moiety at the 5-position of the parent compound also presents an opportunity for modification to fine-tune the molecule's properties. Bioisosteric replacement of the carboxylic acid ester can impact solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.
Potential Bioisosteres for the Carboxylate Group:
-
Amides: Can introduce additional hydrogen bonding opportunities and modulate lipophilicity.
-
Sulfonamides: Offer a different geometric and electronic profile and are generally more metabolically stable than esters.
-
Tetrazoles: Act as non-classical bioisosteres of carboxylic acids, maintaining acidity while increasing lipophilicity.
-
Small Heterocycles (e.g., oxadiazoles, triazoles): Can mimic the steric and electronic properties of the ester while improving metabolic stability.
The choice of bioisostere will depend on the specific goals of the drug design program, such as improving cell permeability or altering the pharmacokinetic profile.
Conclusion and Future Perspectives
While this compound remains a valuable and widely used building block in medicinal chemistry, the exploration of alternative reagents is crucial for the development of next-generation kinase inhibitors with superior pharmacological profiles. This guide has highlighted pyrazolo[3,4-d]pyrimidines as a potent bioisosteric alternative and has demonstrated how modifications to the pyrimidine scaffold itself can be used to fine-tune a compound's properties.
The provided experimental protocols and comparative data serve as a starting point for researchers to design and synthesize novel kinase inhibitors. The key to success lies in a rational, data-driven approach to scaffold selection and modification, with a keen eye on the interplay between structure, activity, and physicochemical properties. As our understanding of the kinome and the principles of drug design continues to evolve, so too will the repertoire of heterocyclic scaffolds employed to create safer and more effective medicines.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 10. Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents | CoLab [colab.ws]
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- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Dichloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrimidine core is of paramount importance, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. Dichloropyrimidines, in particular, serve as versatile building blocks, offering multiple reactive sites for the introduction of diverse functional groups. However, the successful synthesis of target molecules hinges on a nuanced understanding of the differential reactivity of the chlorine atoms on the pyrimidine ring. This guide provides an in-depth comparison of the reactivity of common dichloropyrimidine isomers, supported by experimental data and mechanistic insights, to empower researchers in designing efficient and selective synthetic strategies.
The Underlying Principles of Reactivity
The reactivity of dichloropyrimidines in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions is governed by the electron-deficient nature of the pyrimidine ring.[1] The two nitrogen atoms withdraw electron density, rendering the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. The chlorine atoms, being good leaving groups, further activate the ring for substitution.
The regioselectivity of these reactions—that is, which chlorine atom reacts preferentially—is a product of several competing factors:
-
Electronic Effects: The positions of the nitrogen atoms exert a strong influence on the electrophilicity of the attached carbon atoms. Generally, the C4 and C6 positions are more electron-deficient and thus more reactive towards nucleophiles than the C2 position.[2] This is due to the greater ability of the para- and ortho-located nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.
-
Steric Hindrance: The accessibility of a reaction site to an incoming nucleophile or catalyst can play a significant role. Bulky substituents on the pyrimidine ring or the nucleophile itself can hinder reaction at a particular position.[3][4]
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can dramatically influence the outcome of a reaction, sometimes even reversing the inherent reactivity of the dichloropyrimidine substrate.[5]
Reactivity Comparison: 2,4-Dichloropyrimidine vs. 4,6-Dichloropyrimidine
The two most commonly employed dichloropyrimidine isomers are 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. Their distinct substitution patterns lead to different reactivity profiles.
2,4-Dichloropyrimidine: A Tale of Two Sites
In 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position in SNAr reactions.[2][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4, where the negative charge can be delocalized onto both ring nitrogens.
However, this selectivity is not absolute and can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while many nucleophilic substitution reactions favor the C4 position, exceptions exist where C2 selectivity is observed, particularly with certain substituents on the pyrimidine ring.[7][8] Quantum mechanics (QM) analyses have been employed to understand these subtle electronic effects that can lead to a reversal of selectivity.[8][9]
In the realm of palladium-catalyzed cross-coupling reactions, the C4 position also typically exhibits higher reactivity.[2][10] However, recent advances have demonstrated that C2-selective cross-couplings can be achieved through careful selection of palladium precatalysts and ligands, highlighting the power of catalyst control in overcoming the inherent reactivity preferences of the substrate.[10][11]
4,6-Dichloropyrimidine: Symmetrical Reactivity
4,6-Dichloropyrimidine possesses a symmetrical structure, making the C4 and C6 positions electronically equivalent.[12] This simplifies reactions where monosubstitution is desired, as the initial nucleophilic attack can occur at either position without generating regioisomers. The high reactivity of these positions makes 4,6-dichloropyrimidine a valuable precursor for introducing a wide array of functional groups via SNAr and cross-coupling reactions.[12][13]
The primary challenge with 4,6-dichloropyrimidine often lies in achieving selective monosubstitution versus disubstitution. Careful control of stoichiometry and reaction conditions is crucial to prevent the second chlorine atom from reacting.
Quantitative Data Summary
The following table summarizes the general reactivity patterns and observed selectivities for common dichloropyrimidine derivatives.
| Dichloropyrimidine Isomer | Reaction Type | Preferred Position of Attack | Typical C4/C2 or C6/C2 Selectivity | Key Influencing Factors |
| 2,4-Dichloropyrimidine | SNAr | C4 | 1:1 to >95:5 | Nucleophile, solvent, temperature, ring substituents[2][5] |
| Suzuki Coupling | C4 | Generally high | Catalyst, ligands, base[2][14] | |
| Buchwald-Hartwig Amination | C4 | Generally high | Catalyst, ligands, base[14] | |
| Sonogashira Coupling | C4 ≈ C2 | Low to moderate | Catalyst, conditions[2] | |
| 4,6-Dichloropyrimidine | SNAr | C4 or C6 | N/A (equivalent) | Stoichiometry (for mono- vs. di-substitution)[13] |
| Suzuki Coupling | C4 or C6 | N/A (equivalent) | Catalyst, ligands, base[12] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine
This protocol describes a typical procedure for the selective monosubstitution at the C4 position of 2,4-dichloropyrimidine with an amine nucleophile.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (e.g., DIPEA, 1.1-1.5 eq.) to the solution.
-
Slowly add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted product.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can act as a competing nucleophile.
-
Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the primary nucleophile.
-
Stoichiometry Control: Using a slight excess of the amine can drive the reaction to completion, but a large excess may lead to disubstitution.
Visualization of Reaction Pathways
SNAr Mechanism on 2,4-Dichloropyrimidine
Caption: General mechanism for SNAr at the C4 position of 2,4-dichloropyrimidine.
Experimental Workflow for Regioselectivity Screening
Caption: A typical experimental workflow for studying dichloropyrimidine reactivity.
Conclusion: A Strategic Approach to Synthesis
The choice of dichloropyrimidine isomer and the precise control of reaction conditions are critical for the successful synthesis of functionalized pyrimidine derivatives. While general reactivity trends provide a valuable starting point, a deep understanding of the interplay between electronic effects, steric factors, and the reaction environment is essential for achieving high yields and selectivities. This guide serves as a foundational resource for researchers, enabling them to make informed decisions in their synthetic endeavors and to navigate the nuanced reactivity of these important heterocyclic building blocks.
References
- BenchChem. (2025). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Le, C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- Neufeldt, S. R., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- BenchChem. (2025). Comparative study of 4,6-diethoxy- vs.
- PharmaBlock. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. PharmaBlock FAQ.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Cuetos, A., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry.
- Mueller, G. P., & Stobaugh, R. E. (n.d.). Steric Hindrance in the Pfitzinger Reaction. Journal of the American Chemical Society.
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- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Structure of Isopropyl 2,4-dichloropyrimidine-5-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational, serving as core components in a vast array of therapeutic agents, from antivirals to anticancer drugs.[1][2][3] The precursor, Isopropyl 2,4-dichloropyrimidine-5-carboxylate, is a particularly valuable building block due to its reactive chlorine atoms at the C2 and C4 positions, which allow for selective and diverse functionalization through nucleophilic aromatic substitution (SNAr) reactions.[4][5][6]
However, the synthesis of novel derivatives from this precursor introduces a critical challenge: regioselectivity. Depending on the reaction conditions and the nature of the nucleophile, substitution can occur at either the C2 or C4 position, leading to distinct isomers with potentially disparate biological activities.[5][7] Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible drug discovery.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of these derivatives. As a Senior Application Scientist, my objective is to move beyond simple protocols and delve into the causality behind our analytical choices, presenting a self-validating workflow that ensures the scientific integrity of your findings.
The Integrated Analytical Workflow
The structural validation of a newly synthesized derivative is not a monolithic task but a sequential process of inquiry. Each technique provides a different layer of information, and together, they build a complete and validated picture of the molecule. The most effective approach follows a logical progression from rapid confirmation to definitive elucidation.
Caption: A logical workflow for the structural validation of novel chemical entities.
Part 1: The First Checkpoint — Mass Spectrometry (MS)
Expertise & Causality: Following synthesis and purification, mass spectrometry is the first and most crucial analytical step. Its primary purpose is to confirm that the reaction has produced a compound of the expected molecular weight. We employ High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, because it provides a highly accurate mass measurement (to within 5 ppm). This accuracy allows for the confident determination of the compound's elemental formula, immediately distinguishing it from potential byproducts.
Trustworthiness through Self-Validation: For dichloropyrimidine derivatives, MS offers a powerful, built-in validation feature: the chlorine isotopic pattern. Naturally occurring chlorine exists as two stable isotopes, 35Cl (~75.8%) and 37Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1. Observing this specific pattern provides high confidence that two chlorine atoms are present in the structure, validating a key feature of the starting material.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution 1:100 in the same solvent.
-
Instrumentation: Utilize a triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Given the presence of nitrogen atoms in the pyrimidine ring, positive ion mode (ESI+) is typically effective, as the molecule can be readily protonated to form the [M+H]+ ion.[8]
-
Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Interpretation: Compare the measured accurate mass of the [M+H]+ ion with the theoretically calculated mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
Data Presentation: Expected MS Data for a Hypothetical Derivative
Let's consider a hypothetical product: Isopropyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate (C9H12ClN3O2).
| Feature | Theoretical Value | Observed Value | Deviation (ppm) |
| Monoisotopic Mass [M+H]+ | 230.0691 (for 35Cl) | 230.0688 | -1.3 |
| Isotopic Peaks | [M+H]+: 100% | 100% | N/A |
| [M+2+H]+: 32.5% | 32.8% | N/A |
Part 2: Assembling the Puzzle — NMR Spectroscopy
Expertise & Causality: Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms.[9][10] For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable. The chemical shift of the lone pyrimidine proton (at C6) is highly sensitive to the nature of the substituents at the C2 and C4 positions, providing the first clue to the substitution pattern. Furthermore, the signals from the isopropyl group and any newly introduced substituents must be fully assigned.
To resolve ambiguity, especially in complex derivatives, we turn to two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), for example, to confirm the -CH and -CH3 groups of the isopropyl ester.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for these derivatives. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, observing a correlation from the methyl protons of a new substituent to the C4 carbon of the pyrimidine ring would unambiguously confirm substitution at that position.
Trustworthiness through Self-Validation: A complete and consistent assignment across all 1D and 2D spectra serves as a self-validating system. If the observed HMBC and COSY correlations logically assemble into the proposed structure and no unassigned signals or inconsistent correlations remain, the structural assignment is considered robust.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the solvent is free of water and other impurities.
-
¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), multiplicity (e.g., singlet, doublet), coupling constants (J in Hz), and integration (relative number of protons).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR: Based on the complexity of the 1D spectra, run COSY, HSQC, and HMBC experiments to establish definitive correlations and finalize the structural assignment.
Data Presentation: Representative ¹H NMR Data
For the same hypothetical product, Isopropyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| Pyrimidine-H (C6-H) | ~8.7 | s | 1H | N/A |
| Isopropyl-CH | ~5.2 | sept | 1H | 6.3 |
| N-H | ~5.8 (broad) | s | 1H | N/A |
| N-CH3 | ~3.1 | d | 3H | 5.0 |
| Isopropyl-CH3 | ~1.4 | d | 6H | 6.3 |
Note: Chemical shifts are approximate and can vary based on solvent and other factors.
Part 3: The Definitive Answer — Single-Crystal X-ray Crystallography
Expertise & Causality: While NMR provides a powerful model of the molecular structure in solution, single-crystal X-ray crystallography offers the "gold standard" for unambiguous structural proof.[11] It provides a precise three-dimensional map of electron density in the solid state, revealing exact atomic coordinates, bond lengths, and bond angles.[12][13] For chiral derivatives, it can determine the absolute stereochemistry. In cases of ambiguous regiochemistry that cannot be resolved by NMR, a crystal structure provides the final, definitive answer.[7]
Trustworthiness through Self-Validation: The output of a successful crystallographic experiment is a single, static model that is refined against thousands of observed diffraction data points. The quality of the final structure is judged by statistical parameters (like the R-factor), which indicate how well the model fits the experimental data. A low R-factor signifies a high-quality, trustworthy structure. The primary limitation is the need to grow a single, well-ordered crystal, which can be a significant challenge.[11][14]
Experimental Protocol: X-ray Crystallography Workflow
-
Crystal Growth: The most critical and often trial-and-error step. Systematically screen various solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to obtain diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. A model of the structure is built and refined until it accurately matches the experimental data.
Caption: Key stages in single-crystal X-ray diffraction analysis.
Comparative Summary of Techniques
The choice of analytical technique is dictated by the specific question at hand. These methods are not mutually exclusive but are powerfully complementary.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Principle | Measurement of mass-to-charge ratio of ionized molecules. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Diffraction of X-rays by a crystalline lattice. |
| Sample Type | Ionizable compound. | Soluble compound in a suitable deuterated solvent. | Single, well-ordered crystal. |
| Information | Molecular weight, elemental composition, isotopic distribution. | Atomic connectivity, relative stereochemistry, solution-state conformation.[15] | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[11] |
| Key Advantage | Speed, sensitivity, confirmation of elemental formula (HRMS). | Detailed structural information on molecules in a physiologically relevant state (solution).[15] | Unambiguous, "gold standard" determination of 3D structure.[11] |
| Limitation | Provides no information on isomer connectivity. | Can be complex to interpret for large or symmetric molecules. | Requires high-quality single crystals, which can be difficult to obtain.[14] |
By judiciously applying this multi-technique workflow, from the rapid mass confirmation by MS to the detailed connectivity mapping by NMR and, when necessary, the definitive 3D structure from X-ray crystallography, researchers can validate the structures of their this compound derivatives with the highest degree of scientific rigor.
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A Comparative Guide to HPLC and GC-MS Analysis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
A Senior Application Scientist's Perspective on Method Selection for a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of pharmaceutical intermediates is a cornerstone of quality control and process optimization. Isopropyl 2,4-dichloropyrimidine-5-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise analytical characterization. The choice of analytical methodology is critical and hinges on a thorough understanding of the analyte's physicochemical properties and the specific requirements of the analysis.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a critical evaluation to guide you in selecting the most appropriate method for your laboratory's needs.
The Analyte: this compound
This compound (C₈H₈Cl₂N₂O₂) is a heterocyclic compound featuring a pyrimidine ring substituted with two chlorine atoms and an isopropyl ester group.[1] Its molecular structure dictates its analytical behavior. The dichloropyrimidine core imparts a degree of polarity, while the isopropyl ester group adds non-polar character. The presence of chlorine atoms makes it amenable to specific detectors, and its volatility and thermal stability are key considerations for gas-phase analysis.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] The separation is based on the differential partitioning of the analyte between the two phases. For a molecule like this compound, reversed-phase HPLC is the most logical approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
The "Why" Behind HPLC for this Analyte
The primary advantage of HPLC is its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3] Since the thermal stability of this compound may be a concern without experimental data, HPLC presents a lower-risk, robust option for its analysis. The technique operates at or near ambient temperatures, minimizing the potential for degradation.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[5] In GC, a gaseous mobile phase carries the vaporized sample through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
The "Why" Behind GC-MS for this Analyte
For volatile and thermally stable compounds, GC offers high separation efficiency and speed.[4] The coupling with mass spectrometry provides unparalleled specificity and sensitivity, allowing for confident identification of the analyte and any potential impurities.[5] The key question for this compound is whether it can be volatilized without decomposition in the heated GC inlet.
Experimental Protocols
The following protocols are designed as robust starting points for the analysis of this compound.
HPLC-UV Protocol
This protocol is adapted from a method for the closely related ethyl 2,4-dichloropyrimidine-5-carboxylate, providing a high probability of success.[6][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH 3.0, adjusted with phosphoric acid) in a 50:50 (v/v) ratio.[3][7]
-
Column Temperature: 30°C[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Protocol (Direct Injection)
This protocol assumes the analyte has sufficient volatility and thermal stability for direct analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
Injection Mode: Split (10:1) or splitless, depending on sensitivity requirements.
-
Injection Volume: 1 µL
Mass Spectrometer Parameters:
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
Visualizing the Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS | Rationale & Insights |
| Analyte Volatility | Not required | Essential | HPLC is the safer bet without prior knowledge of the analyte's thermal properties.[2] |
| Thermal Lability | Handles thermally labile compounds well.[3] | Potential for degradation in the hot injector.[8] | The ester and chloro-substituents could be susceptible to thermal degradation. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, due to both chromatographic separation and mass filtering. | Co-eluting impurities with similar UV spectra can be an issue in HPLC. |
| Sensitivity | Moderate, dependent on the chromophore of the analyte. | High, especially in selected ion monitoring (SIM) mode. | GC-MS is generally more sensitive for amenable compounds.[2] |
| Identification | Based on retention time comparison with a standard. | Confident identification based on fragmentation pattern and library matching.[5] | The mass spectrum from GC-MS provides structural information, which is a significant advantage. |
| Sample Throughput | Typically longer run times (10-30 min).[4] | Can have faster run times for volatile compounds.[4] | Method development for GC-MS can be more time-consuming. |
| Derivatization | Not required. | May be necessary if the compound is not volatile or is thermally unstable. | Derivatization adds complexity and potential for error to the workflow. |
| Cost & Complexity | Lower initial instrument cost, but ongoing solvent costs.[4] | Higher initial instrument cost, but lower solvent consumption.[1] | GC-MS systems are generally more complex to operate and maintain. |
The Critical Question of Thermal Stability and Derivatization in GC-MS
The primary unknown for the GC-MS analysis of this compound is its behavior at elevated temperatures. Some pyrimidine derivatives are known to be thermally stable, while others can degrade.[8][9] If direct injection leads to peak tailing, broad peaks, or the appearance of degradation products, derivatization would be necessary.
Derivatization is a chemical modification to make an analyte more suitable for GC analysis by increasing its volatility and thermal stability.[10] For this compound, the ester functionality is the most likely site for derivatization, although it is generally considered stable. If hydrolysis were a concern, silylation of the resulting carboxylic acid could be an option. However, for this intact ester, derivatization is unlikely to be required unless significant thermal instability of the entire molecule is observed.
Conclusion and Recommendation
Caption: Logical Framework for Method Selection.
For routine quality control, assay, and quantification of known impurities of this compound, HPLC-UV is the recommended technique . Its robustness, simplicity, and circumvention of potential thermal stability issues make it a reliable and efficient choice for this purpose.[1][3]
GC-MS should be employed when the primary goal is the identification of unknown impurities or when very low detection limits are required .[5] Its superior sensitivity and the structural information provided by the mass spectrum are invaluable in these scenarios. However, initial method development should include an assessment of the analyte's thermal stability. If degradation is observed, further investigation into derivatization or the use of a milder injection technique, such as a programmable temperature vaporizer (PTV) inlet, would be warranted.
Ultimately, the choice between HPLC and GC-MS is not about which technique is definitively "better," but which is the most fit-for-purpose for the specific analytical challenge at hand.[3] By understanding the strengths and limitations of each, researchers can make an informed decision to ensure the quality and integrity of their drug development process.
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Chemsynthesis. (2023, May 20). ethyl 2,4-dichloro-5-pyrimidinecarboxylate. Retrieved from [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Phenomenex. (2023, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57593543, this compound. Retrieved from [Link]
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- Al-Heetimi, F. A. H., & Al-Jubori, A. A. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. IOP Conference Series: Earth and Environmental Science, 790(1), 012028.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104020, Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Separation of Ethyl 2,4-dichloropyrimidine-5-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
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Jigs Chemical. (n.d.). CAS No. 51940-64-8 Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
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- Li, Y., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 352-359.
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A Comparative Guide to Pyrimidine Synthesis: From Classic Reactions to Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic motif is therefore of paramount importance. This guide provides an in-depth, objective comparison of prominent pyrimidine synthesis routes, evaluating their performance based on experimental data. We will explore the nuances of established methods like the Biginelli and Pinner reactions, alongside contemporary approaches such as microwave-assisted and iridium-catalyzed syntheses, offering insights to inform your selection of the most suitable synthetic strategy.
Section 1: The Landscape of Pyrimidine Synthesis: An Overview
The synthesis of pyrimidines has evolved significantly from classical condensation reactions to highly efficient, modern catalytic methods. The choice of a particular route depends on several factors, including the desired substitution pattern, substrate availability, required reaction conditions, and scalability. This guide will delve into the mechanistic underpinnings and practical considerations of four key methodologies, providing a comparative framework based on yield, reaction time, and overall efficiency.
Section 2: Classical Routes Revisited: Biginelli and Pinner Synthesis
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to pyrimidines.[1] Its operational simplicity and the convergence of three components in a single step have made it a staple in heterocyclic chemistry.[2][3]
Mechanism: The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring.[1][4]
Yields and Conditions: Classical Biginelli reactions often require harsh conditions and long reaction times, sometimes resulting in moderate yields.[5] However, numerous modifications, including the use of various catalysts and reaction conditions, have been developed to improve yields and shorten reaction times.[4][6]
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines.[7] This method is particularly valuable for accessing a wide range of substituted pyrimidines.[8]
Mechanism: The reaction proceeds via the formation of an imino ester (Pinner salt) from a nitrile and an alcohol in the presence of an acid catalyst. This intermediate then reacts with an amine to form an amidine, which subsequently cyclizes with a 1,3-dicarbonyl compound.[9][10] The classical approach can be harsh, but milder, Lewis acid-promoted variations have been developed.[11][12]
Yields and Conditions: Yields in the Pinner synthesis can be variable and are often dependent on the nature of the substrates and the reaction conditions employed. The use of anhydrous conditions is typically crucial to prevent unwanted side reactions.[10]
Section 3: Modern Approaches: Speed, Efficiency, and Sustainability
Microwave-Assisted Pyrimidine Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[13][14] In the context of pyrimidine synthesis, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields.[15][16]
Advantages:
-
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to faster reaction rates.[17][18]
-
Improved Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[13][15]
-
Energy Efficiency: By targeting the reactants directly, microwave synthesis can be more energy-efficient than conventional heating methods.[17]
-
Solvent-Free Conditions: Microwave-assisted reactions can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[13]
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.[14]
-
Scalability: Scaling up microwave reactions can present challenges in achieving uniform heating.[15]
Iridium-Catalyzed Multicomponent Synthesis: A Sustainable and Regioselective Approach
Recent advances have led to the development of highly efficient iridium-catalyzed multicomponent reactions for pyrimidine synthesis. These methods offer a sustainable and regioselective route to highly substituted pyrimidines from simple and readily available starting materials like alcohols and amidines.[19][20]
Mechanism: The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir-pincer complex. This process allows for the selective formation of C-C and C-N bonds, leading to the aromatization of the pyrimidine ring.[20]
Advantages:
-
High Yields and Selectivity: This method has been shown to produce a wide array of pyrimidines in high yields (up to 93%) and with excellent regioselectivity.[19][20]
-
Sustainable: Utilizes readily available alcohols and liberates only hydrogen and water as byproducts.[20]
-
Catalyst Efficiency: The iridium catalyst is highly efficient, and strategies for its recycling are being explored to enhance sustainability.[21][22]
Limitations:
-
Reaction Conditions: May require specific inert atmosphere techniques and specialized ligands.
Section 4: Comparative Analysis of Pyrimidine Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed pyrimidine synthesis routes based on published experimental data.
| Synthesis Route | Typical Yields (%) | Reaction Time | Key Reagents | Catalyst | Typical Solvents | Key Advantages | Key Disadvantages |
| Biginelli Reaction (Conventional) | 40-85%[6][23] | 3-24 hours[19][24] | Aldehyde, β-ketoester, Urea/Thiourea | HCl, NH₄Cl[24] | Methanol, Ethanol | One-pot, simple procedure. | Harsh conditions, long reaction times, moderate yields.[5] |
| Biginelli Reaction (Microwave) | 65-95%[5] | 2-15 minutes[5] | Aldehyde, β-ketoester, Urea/Thiourea | Various acids/Lewis acids | Solvent-free or polar solvents | Rapid, high yields, eco-friendly.[13][15] | Specialized equipment, potential scalability issues.[14][15] |
| Pinner Synthesis | 50-90%[8] | Variable (hours) | 1,3-Dicarbonyl, Amidine | Acid or Base | Anhydrous solvents | Versatile for substituted pyrimidines. | Harsh conditions (classical), sensitive to water.[10][11] |
| Iridium-Catalyzed Synthesis | up to 93%[19][20] | 12-24 hours | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | High yields, excellent regioselectivity, sustainable.[20] | Expensive catalyst, requires specific ligands and conditions. |
Section 5: Experimental Protocols
Protocol for Conventional Biginelli Reaction
-
Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), and a catalytic amount of HCl.[24]
-
Solvent: Ethanol (10 mL).[11]
-
Procedure:
-
Combine the aldehyde, β-ketoester, and urea in a round-bottom flask.
-
Add the solvent and the acid catalyst.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[24]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and collect the precipitated solid by filtration.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.[23]
-
Protocol for Microwave-Assisted Biginelli Reaction
-
Reactants: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol).[5]
-
Catalyst: A catalytic amount of an appropriate acid or Lewis acid.
-
Procedure:
-
In a microwave-safe vessel, mix the aldehyde, ethyl acetoacetate, and urea.
-
Add the catalyst.
-
Subject the mixture to microwave irradiation (e.g., 180W) for 1-10 minutes.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and add cold water to the reaction mixture.
-
Collect the solid product by filtration and recrystallize from ethanol.
-
Protocol for Pinner-type Synthesis of a Pyrido[2,3-d]pyrimidine
-
Reactants: 2-amino-4,6-dimethylnicotinonitrile (1 mmol), carboxylic acid (excess), and POCl₃.[14]
-
Procedure:
-
In a flask, add 2-amino-4,6-dimethylnicotinonitrile and an excess of the desired carboxylic acid.
-
Add POCl₃ dropwise as a chlorinating and cyclizing agent.
-
Reflux the reaction mixture for 5-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from methanol.[14]
-
General Protocol for Iridium-Catalyzed Pyrimidine Synthesis
-
Reactants: Amidine (1.0 equiv), primary alcohol (1.1 equiv), secondary alcohol (1.1 equiv), and a third alcohol component (if desired).[20]
-
Catalyst: PN5P-Ir-pincer complex (typically 1-2 mol%).[19]
-
Solvent: Anhydrous toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the iridium catalyst, amidine, and a magnetic stir bar.
-
Add the anhydrous toluene, followed by the respective alcohols.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 150 °C) for the required time (e.g., 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Section 6: Visualizing the Synthetic Pathways
To better illustrate the workflow and mechanistic logic, the following diagrams are provided.
Caption: Workflow of the Biginelli Reaction.
Caption: Comparison of Modern Pyrimidine Synthesis Workflows.
Section 7: Conclusion and Future Outlook
The synthesis of pyrimidines continues to be an active area of research, driven by the quest for more efficient, sustainable, and versatile methods. While classical reactions like the Biginelli and Pinner syntheses remain valuable tools, modern approaches offer significant advantages. Microwave-assisted synthesis provides a rapid and often higher-yielding alternative for many transformations. For the construction of complex, highly substituted pyrimidines, iridium-catalyzed multicomponent reactions represent the state-of-the-art in terms of efficiency and regioselectivity.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. By understanding the strengths and limitations of each method presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development efforts. Future developments in this field are likely to focus on the discovery of even more efficient and sustainable catalytic systems, further expanding the synthetic chemist's toolbox for accessing this critical heterocyclic scaffold.
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. [Link]
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RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC Corporation. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
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Merits and Demerits of Microwave Assisted Reactions.pptx. (n.d.). Slideshare. [Link]
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Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). NIH. [Link]
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The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. (2015). ResearchGate. [Link]
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Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (n.d.). ACS Publications. [Link]
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IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. (n.d.). ResearchGate. [Link]
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Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI. [Link]
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Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (n.d.). PubMed. [Link]
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A Cost-Benefit Analysis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that balances synthetic efficiency with economic viability. Isopropyl 2,4-dichloropyrimidine-5-carboxylate, a versatile building block in medicinal chemistry, offers distinct advantages and disadvantages compared to its ethyl counterpart and other pyrimidine-based scaffolds. This guide provides an in-depth technical analysis of its synthesis, a comparative cost-benefit evaluation, and an overview of alternative synthetic pathways.
The Synthetic Landscape of Dichloropyrimidine Carboxylates
This compound and its close analog, ethyl 2,4-dichloropyrimidine-5-carboxylate, are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The core of their utility lies in the reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
A Plausible Synthetic Route
A common and industrially scalable route to this compound involves a two-step process starting from a suitable pyrimidine precursor.
Step 1: Chlorination of 2,4-dihydroxypyrimidine-5-carboxylic acid
The synthesis begins with the chlorination of 2,4-dihydroxypyrimidine-5-carboxylic acid. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst. The reaction converts the hydroxyl groups into more reactive chloro groups, yielding 2,4-dichloropyrimidine-5-carboxylic acid[1].
Step 2: Fischer Esterification
The resulting 2,4-dichloropyrimidine-5-carboxylic acid is then subjected to a Fischer esterification reaction with isopropanol to yield the final product. This acid-catalyzed reaction is a well-established method for ester formation[2][3][4][5]. The choice of isopropanol over ethanol in this step is the primary point of differentiation and the focus of our cost-benefit analysis.
Experimental Protocols
Synthesis of 2,4-dichloropyrimidine-5-carboxylic acid
-
Reaction: 2,4-dihydroxypyrimidine-5-carboxylic acid is reacted with an excess of phosphorus oxychloride (POCl₃).
-
Catalyst: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the reaction.
-
Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of POCl₃.
-
Workup: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated and purified.
Fischer Esterification to this compound
-
Reactants: 2,4-dichloropyrimidine-5-carboxylic acid is dissolved in an excess of isopropanol, which serves as both a reactant and a solvent.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added.
-
Conditions: The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the ester.
-
Purification: The final product is isolated and purified using standard techniques such as distillation or chromatography.
Cost-Benefit Analysis: Isopropyl vs. Ethyl Ester
The primary decision point in the synthesis of 2,4-dichloropyrimidine-5-carboxylate esters is the choice of alcohol for the esterification step. Here, we compare the use of isopropanol versus ethanol.
Cost of Starting Materials
A crucial factor in any industrial synthesis is the cost of raw materials. Generally, ethanol is a more readily available and less expensive solvent and reactant compared to isopropanol. Current market data indicates that the price of industrial-grade ethanol is typically lower than that of isopropanol[6][7][8][9][10][11][12][13][14]. This price difference can have a significant impact on the overall cost of production, especially at a large scale.
| Alcohol | Price per Metric Ton (Approximate) |
| Ethanol | $600 - $800 |
| Isopropanol | $1000 - $1400 |
Note: Prices are subject to market fluctuations and supplier agreements.
Reaction Kinetics and Yield
The rate of Fischer esterification is influenced by the structure of the alcohol. Isopropanol, being a secondary alcohol, is bulkier than the primary alcohol ethanol. This increased steric hindrance can lead to a slower reaction rate for the esterification with 2,4-dichloropyrimidine-5-carboxylic acid. Consequently, achieving a high yield of the isopropyl ester may require longer reaction times or more forcing conditions compared to the synthesis of the ethyl ester. While specific yield data for the isopropyl ester is not widely published, it is a reasonable expectation that the yield may be slightly lower than that of the ethyl ester under identical conditions.
Product Properties and Applications
The choice between the isopropyl and ethyl ester often depends on the desired properties of the final product or the specific requirements of a subsequent reaction step. The isopropyl group, being more lipophilic than the ethyl group, can influence the solubility and pharmacokinetic properties of downstream drug candidates. In some cases, the specific steric and electronic properties of the isopropyl ester may be advantageous for a particular biological target. For instance, the intermediate 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine is a key component in the synthesis of the widely used cholesterol-lowering drug, Rosuvastatin[15].
Workflow and Process Considerations
The physical properties of the alcohol used can also impact the manufacturing process. Isopropanol has a higher boiling point (82.6 °C) than ethanol (78.37 °C), which will affect the reflux temperature during esterification and the conditions required for solvent removal.
Alternatives to 2,4-Dichloropyrimidine-5-carboxylates
While 2,4-dichloropyrimidine-5-carboxylates are valuable intermediates, alternative pyrimidine-based scaffolds can also be employed in drug discovery and development. These alternatives may offer different reactivity profiles, biological activities, and synthetic accessibility.
Pyrimidine-5-carboxamides
Pyrimidine-5-carboxamides are another important class of pyrimidine derivatives with a range of biological activities. Their synthesis often involves the reaction of a pyrimidine-5-carboxylic acid or its corresponding acid chloride with an amine[16]. This pathway offers a straightforward method to introduce a diverse range of substituents at the 5-position.
5-Cyanopyrimidines
5-Cyanopyrimidine derivatives have emerged as potent and selective inhibitors of various kinases, including p38α MAP kinase[17]. The cyano group can act as a key hydrogen bond acceptor in protein-ligand interactions. The synthesis of these compounds often involves the construction of the pyrimidine ring from acyclic precursors already containing the cyano group[18][19].
Conclusion and Future Perspectives
The choice between this compound and its ethyl analog is a nuanced decision that requires careful consideration of economic, synthetic, and application-specific factors. While the ethyl ester offers a potential cost advantage due to the lower price of ethanol and potentially faster reaction kinetics, the isopropyl ester may be indispensable for synthesizing specific drug candidates where its unique structural features are required for biological activity.
For researchers and drug development professionals, a thorough evaluation of the structure-activity relationships of their target molecules will ultimately guide the selection of the most appropriate pyrimidine intermediate. As the demand for novel therapeutics continues to grow, the development of efficient and cost-effective synthetic routes to a diverse range of pyrimidine building blocks will remain a key area of focus in medicinal chemistry.
Visualizations
Synthesis of this compound
Caption: A plausible two-step synthesis of this compound.
Cost-Benefit Analysis Workflow
Caption: Decision workflow for selecting a pyrimidine intermediate.
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences. [Link]
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). R Discovery. [Link]
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Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (2016). ResearchGate. [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2015). ResearchGate. [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
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High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
An In-Depth Technical Guide to Assessing the Purity of Synthesized Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel pyrimidine compound is a significant milestone. However, the true value of this achievement hinges on a critical, subsequent step: the rigorous assessment of its purity. The presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can profoundly impact experimental outcomes, leading to erroneous biological data and compromising the safety and efficacy of potential drug candidates.[1] This guide provides a comparative analysis of the primary analytical techniques used to establish the purity of synthesized pyrimidines, grounded in the principles of scientific integrity and regulatory expectations.
The International Council for Harmonisation (ICH) has established clear guidelines, such as ICH Q3A, that underscore the importance of controlling impurities in new drug substances.[2][3] These guidelines set thresholds for reporting, identifying, and qualifying impurities, making a robust analytical strategy indispensable for any compound intended for therapeutic development.[2][4] This document will delve into the core methodologies—High-Performance Liquid Chromatography, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and Elemental Analysis—explaining the causality behind experimental choices and providing a framework for creating a self-validating, orthogonal approach to purity assessment.
HPLC is a cornerstone technique for purity analysis, offering high-resolution separation of the main compound from its impurities.[5] Its sensitivity and reproducibility make it ideal for routine quality control and for quantifying even trace-level impurities. For pyrimidine derivatives, which often contain UV-active aromatic rings, reversed-phase HPLC with UV detection is the most common and effective approach.
Causality Behind the Method
The choice of a reversed-phase column (e.g., C18) is based on the principle of hydrophobic interaction.[6] Pyrimidine compounds, being moderately polar, will interact with the nonpolar stationary phase. By using a polar mobile phase (typically a mixture of water and acetonitrile or methanol), we can elute the compounds. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile.[5] UV detection is selected because the pyrimidine ring and any associated aromatic substituents exhibit strong absorbance, typically around 254-270 nm, allowing for sensitive detection.[5]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the synthesized pyrimidine compound in a suitable solvent (e.g., acetonitrile or the initial mobile phase) to a known concentration, typically around 1 mg/mL.[5]
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Execution: Run a gradient elution, for example, starting from 10% B to 95% B over 20 minutes, followed by a hold and re-equilibration period.
-
Data Analysis: Integrate the peak areas of all detected signals in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Quantifying Purity
While HPLC is excellent for detecting and quantifying impurities, NMR spectroscopy, particularly ¹H NMR, is unparalleled for providing structural confirmation of the main compound and identifying impurities.[7][8] Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the compound itself.[5]
Causality Behind the Method
¹H NMR provides information on the chemical environment of every proton in the molecule. Impurities will present their own set of signals, which are typically identifiable by their distinct chemical shifts and lower integration values relative to the main compound's signals. For qNMR, a certified internal standard with a known concentration and purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. This approach is highly accurate because the signal intensity is directly proportional to the number of nuclei, making it independent of the compound's structure, unlike UV response in HPLC.[9]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆) at a precisely known concentration. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh a sample of the synthesized pyrimidine (e.g., 5-10 mg). Add a precise volume of the internal standard stock solution. Ensure complete dissolution.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification. A typical D1 for qNMR is 30-60 seconds.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_std).
-
-
Purity Calculation: Use the following formula to calculate the absolute purity: Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
Workflow for qNMR Purity Assessment
Caption: Workflow for Quantitative NMR (qNMR).
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized pyrimidine and identifying impurities based on their mass-to-charge (m/z) ratio.[10] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.[11] While MS alone is not typically used for purity quantification, its coupling with HPLC (LC-MS) is an invaluable tool for identifying unknown impurity peaks seen in the chromatogram.[12]
Causality Behind the Method
In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer. As each compound (the main product and any impurities) elutes, it is ionized (e.g., by Electrospray Ionization, ESI), and its m/z is measured. This provides a mass spectrum for each peak in the chromatogram, allowing for the tentative identification of impurities by comparing their measured molecular weights to those of potential starting materials, reagents, or by-products.
Experimental Protocol: LC-MS Impurity Identification
-
Methodology: The protocol is similar to the HPLC method described above. However, the mobile phase must be compatible with MS.[13]
-
Mobile Phase Modification: Replace non-volatile buffers like phosphate with volatile alternatives like ammonium formate or formic acid.
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ion modes to ensure detection of the compound and its potential impurities.
-
Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra obtained at the same retention times. The mass spectrum corresponding to the main peak should show an intense ion matching the expected molecular weight of the pyrimidine product (e.g., [M+H]⁺ or [M-H]⁻). Other peaks can be analyzed for their molecular weights to aid in their identification.
Workflow for LC-MS Impurity Identification
Caption: Workflow for LC-MS Analysis.
Elemental Analysis (EA): The Fundamental Purity Check
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[14] It provides a direct assessment of bulk purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the compound's molecular formula.
Causality Behind the Method
The technique works by combusting a small, precise amount of the sample in an oxygen-rich environment.[15][16] The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. A significant deviation between the found and calculated percentages indicates the presence of impurities that alter the overall elemental composition of the bulk material. For publication in reputable chemistry journals and for regulatory submissions, the experimental values are generally expected to be within ±0.4% of the calculated values.[17][18]
Experimental Protocol: CHN Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water, which would alter the C, H, and O content. A high vacuum or drying pistol is recommended.
-
Analysis: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin capsule and introduced into the combustion analyzer.
-
Data Interpretation: The instrument software reports the weight percentages of C, H, and N. These are compared to the theoretical percentages for the proposed molecular formula. If the values are within the ±0.4% tolerance, it provides strong evidence for the compound's identity and high purity.[18]
Workflow for Elemental Analysis
Caption: Workflow for Elemental Analysis (EA).
Comparative Guide to Purity Analysis Techniques
No single technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, using multiple methods that measure different chemical properties.[5][19] For instance, HPLC may show a single peak (e.g., 99.9% purity), but NMR could reveal the presence of a structurally similar isomer co-eluting with the main peak. Elemental analysis, in turn, provides a crucial check on the bulk sample's elemental integrity.
Data Summary: Comparison of Analytical Methods
| Parameter | HPLC-UV | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis |
| Primary Purpose | Purity quantification, impurity profiling | Structural confirmation, absolute purity (qNMR) | Molecular weight confirmation, impurity ID | Elemental composition, bulk purity |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Very High (pg to fg) | Low (mg) |
| Specificity | High for separation | Very high for structure | Very high for mass | Low (bulk property) |
| Quantification | Relative (Area %), requires standards for absolute | Absolute (qNMR with internal standard) | Not primary for quantification | Absolute (bulk %) |
| Throughput | High | Low to Moderate | High (when coupled with LC) | Moderate |
| Sample State | Destructive | Non-destructive (sample recoverable) | Destructive | Destructive |
| Key Insight | Detects separable impurities | Confirms identity, quantifies without specific standards | Confirms expected mass | Confirms correct formula |
Conclusion: An Integrated Strategy for Self-Validating Purity Assessment
Assessing the purity of synthesized pyrimidine compounds is a multi-faceted process that demands a thoughtful, integrated analytical strategy. Relying on a single method is insufficient. A self-validating system, essential for both academic rigor and regulatory compliance, should incorporate the following:
-
HPLC for high-sensitivity detection of impurities and relative quantification.
-
¹H NMR to confirm the identity of the main component and to check for impurities not visible by UV or that co-elute. qNMR should be used for an unbiased, absolute purity value.
-
Mass Spectrometry to provide unambiguous confirmation of the molecular weight.
-
Elemental Analysis as a fundamental check of the bulk sample's elemental composition.
By combining the chromatographic separation power of HPLC with the structural resolution of NMR, the mass confirmation of MS, and the fundamental check of EA, researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach ensures the highest level of confidence in the synthesized material, validating its suitability for subsequent research and development.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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PubMed Central (PMC). (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. [Link]
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SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
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ACS Publications. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. [Link]
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PubMed. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. [Link]
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MDPI. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
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PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
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PubMed Central (PMC). (2024). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. [Link]
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STAR Protocols. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
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MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
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Patsnap. (2024). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
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Reddit. (2016). Would HPLC or NMR be better for plant extracts?. [Link]
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SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]
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ResearchGate. (2000). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]
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ResearchGate. (2023). (PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
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ResearchGate. (2024). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
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ScienceScholar. (2022). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Pyrimidine Carboxylate Isomers
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and chemical biology, forming the core of many pharmaceuticals and natural products.[1][2] The positional isomerism of substituents on the pyrimidine ring can drastically alter a molecule's biological activity, making the unambiguous identification of isomers a critical step in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of pyrimidine carboxylate isomers, with a focus on pyrimidine-2-carboxylate, pyrimidine-4-carboxylate, and pyrimidine-5-carboxylate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to effectively distinguish between these closely related compounds.
The Challenge of Isomerism
The position of the carboxylate group on the pyrimidine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring creates a π-deficient system, particularly at the 2-, 4-, and 6-positions.[3] The placement of the carboxylate group at these positions versus the 5-position leads to distinct spectroscopic signatures that can be leveraged for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5] Both ¹H and ¹³C NMR are invaluable for distinguishing pyrimidine carboxylate isomers.
Causality Behind Experimental Choices in NMR
The choice of solvent and internal standard is crucial for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but its ability to dissolve pyrimidine carboxylic acids can be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice due to its higher polarity. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine carboxylate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[4] For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure. In the ¹³C NMR spectrum, analyze the chemical shifts of the carbon signals.
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} caption { label = "Figure 1: NMR Spectroscopy Workflow"; fontsize = 10; }
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the pyrimidine ring are highly sensitive to the position of the carboxylate group. The electron-withdrawing effect of the carboxylate group will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyrimidine-2-carboxylate | H4/H6: ~8.9 (d), H5: ~7.6 (t) | C2: ~165, C4/C6: ~158, C5: ~122 |
| Pyrimidine-4-carboxylate | H2: ~9.3 (s), H5: ~7.9 (d), H6: ~8.8 (d) | C2: ~155, C4: ~168, C5: ~125, C6: ~159 |
| Pyrimidine-5-carboxylate | H2: ~9.2 (s), H4/H6: ~9.0 (s) | C2: ~158, C4/C6: ~160, C5: ~120 |
*Note: These are representative chemical shifts and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] The vibrational frequencies of different bonds are sensitive to their chemical environment, allowing for the differentiation of isomers.
Causality Behind Experimental Choices in IR
For solid samples, the choice between preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired data quality. KBr pellets provide high-quality transmission spectra but require more sample preparation. ATR is a convenient alternative that requires minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the pyrimidine carboxylate isomer (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory in the sample compartment of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
-
dot graph "" { graph [rankdir="LR" width="7.6" height="3.5" bgcolor="#F1F3F4"]; node [shape=box style=filled fillcolor="#FFFFFF" fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label = "Figure 2: FT-IR Spectroscopy Workflow"; fontsize = 10; }
Comparative IR Data
The key vibrational bands to focus on for differentiating pyrimidine carboxylate isomers are the C=O stretching frequency of the carboxylic acid and the C-H and C=N stretching and bending vibrations of the pyrimidine ring. The position of the carboxylate group will influence the electronic distribution within the ring, leading to subtle shifts in the vibrational frequencies of the ring bonds.
| Isomer | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) * |
| Pyrimidine-2-carboxylate | ~1720-1700 | ~1570-1550 | ~3100-3000 |
| Pyrimidine-4-carboxylate | ~1725-1705 | ~1580-1560 | ~3100-3000 |
| Pyrimidine-5-carboxylate | ~1715-1695 | ~1560-1540 | ~3100-3000 |
*Note: These are representative frequencies and can be influenced by hydrogen bonding and the physical state of the sample.
UV-Vis Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, which in this case is the substituted pyrimidine ring.
Causality Behind Experimental Choices in UV-Vis
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the λmax. Protic solvents like ethanol or methanol are commonly used. It is important to use a solvent that does not absorb in the same region as the analyte. The pH of the solution can also affect the spectrum of ionizable compounds like carboxylic acids.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrimidine carboxylate isomer in a suitable solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Blank Measurement: Fill a separate cuvette with the pure solvent to be used as a blank.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record the baseline. Then, replace the blank with the sample cuvette and measure the absorbance spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
dot graph "" { graph [rankdir="LR" width="7.6" height="3.5" bgcolor="#F1F3F4"]; node [shape=box style=filled fillcolor="#FFFFFF" fontcolor="#202124"]; edge [color="#FBBC05"];
} caption { label = "Figure 3: UV-Vis Spectroscopy Workflow"; fontsize = 10; }
Comparative UV-Vis Data
The position of the carboxylate group will affect the extent of conjugation and the energy of the electronic transitions in the pyrimidine ring. This will result in different λmax values for the isomers.
| Isomer | λmax (nm) * |
| Pyrimidine-2-carboxylate | ~245, ~270 |
| Pyrimidine-4-carboxylate | ~250, ~280 |
| Pyrimidine-5-carboxylate | ~260 |
*Note: These are representative values and can be influenced by the solvent and pH.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[4][8] This information is crucial for confirming the molecular weight and can also be used to differentiate isomers based on their fragmentation patterns.
Causality Behind Experimental Choices in MS
The choice of ionization technique is important. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, this can be done using a direct insertion probe. For solutions, the sample can be introduced via an infusion pump or coupled with a liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique (e.g., EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.
dot graph "" { graph [rankdir="LR" width="7.6" height="3.5" bgcolor="#F1F3F4"]; node [shape=box style=filled fillcolor="#FFFFFF" fontcolor="#202124"]; edge [color="#34A853"];
} caption { label = "Figure 4: Mass Spectrometry Workflow"; fontsize = 10; }
Comparative Mass Spectrometry Data
While all three isomers will have the same molecular weight, their fragmentation patterns under EI-MS can be different. The position of the carboxylate group will influence the stability of the resulting fragment ions. A common fragmentation pathway for carboxylic acids is the loss of CO₂.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) * |
| Pyrimidine-2-carboxylate | 124 | 79 ([M-CO₂H]⁺) |
| Pyrimidine-4-carboxylate | 124 | 79 ([M-CO₂H]⁺) |
| Pyrimidine-5-carboxylate | 124 | 79 ([M-CO₂H]⁺) |
*Note: The relative intensities of the fragment ions may differ between the isomers, providing a basis for differentiation.
Integrated Spectroscopic Approach for Unambiguous Isomer Identification
While each spectroscopic technique provides valuable information, a combination of these methods is often necessary for the unambiguous identification of pyrimidine carboxylate isomers. An integrated approach, as outlined in the workflow below, ensures a high degree of confidence in the structural assignment.
dot graph "" { graph [rankdir="TB" width="7.6" height="4.5" bgcolor="#F1F3F4"]; node [shape=box style=filled fillcolor="#FFFFFF" fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label = "Figure 5: Integrated Workflow for Isomer Identification"; fontsize = 10; }
Conclusion
The spectroscopic differentiation of pyrimidine carboxylate isomers is a critical task in synthetic and medicinal chemistry. By leveraging the unique strengths of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently elucidate the structure of these important molecules. A thorough understanding of the principles behind each technique and a systematic, integrated approach to data analysis are paramount for achieving accurate and reliable results. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to characterize and utilize pyrimidine derivatives in their scientific endeavors.
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A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
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The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society.
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
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The synthesis of pyrimidine‐5‐carboxamides. ResearchGate.
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics.
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. IntechOpen.
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Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.
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Pyrimidine-2-carboxylic acid. SpectraBase.
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Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
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FT-IR data of pyrimidine derivatives compounds. ResearchGate.
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The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry.
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal.
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Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isopropyl 2,4-dichloropyrimidine-5-carboxylate
As researchers dedicated to advancing drug discovery, our work inherently involves handling a diverse array of chemical entities. Among these, halogenated heterocyclic compounds like Isopropyl 2,4-dichloropyrimidine-5-carboxylate are invaluable synthetic intermediates. However, their utility in synthesis is matched by the critical need for responsible management of the waste they generate. Improper disposal not only poses significant environmental risks but also compromises the safety and integrity of our laboratories.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning that underpins these procedures, ensuring a deep understanding that fosters a culture of safety and environmental stewardship.
Hazard Assessment & Chemical Profile
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a chlorinated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the hazards can be inferred from its structure and data on similar compounds like 2,4-dichloropyrimidine.
Key Hazards:
-
Skin and Eye Irritation: Similar dichloropyrimidines are known to cause skin irritation and serious eye irritation.[1][2][3] Prolonged or repeated contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Environmental Toxicity: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Discharge into drains or the environment must be strictly avoided.[4]
-
Reactivity: The molecule is generally stable under recommended storage conditions but may be sensitive to hydrolysis, especially under basic conditions, which could liberate chlorinated byproducts.[5] It is incompatible with strong oxidizing agents.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [6][7] |
| Molecular Weight | 235.07 g/mol | [6][7] |
| Appearance | Pale yellow powder or crystalline solid | [4] |
| Reactivity | Chlorine atoms are reactive toward nucleophilic substitution. | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of PPE is directly informed by the hazard assessment.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.[4] Dispose of contaminated gloves as hazardous waste.
-
Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][4]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]
Waste Segregation & Collection: The Cornerstone of Compliance
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contamination can make disposal prohibitively expensive and complex.
This compound waste is classified as halogenated organic waste .
Segregation Protocol:
-
Designate a specific waste container exclusively for halogenated organic solids. This includes contaminated consumables like weigh boats, gloves, and paper towels.
-
Label the container clearly with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Never mix this waste with non-halogenated solvents, aqueous waste, or acidic/basic waste streams.[9]
The following diagram illustrates the decision-making workflow for proper waste segregation.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocol
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10][11] This process ensures the complete destruction of the molecule, preventing the formation of persistent and toxic byproducts like dioxins. Chemical decomposition methods are generally not recommended in a standard laboratory setting due to their complexity and potential hazards.[12]
Procedure for Collection and Storage for Disposal:
-
Work Area Preparation: Conduct all waste handling within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is suitable for solid waste. Ensure the container is clearly and accurately labeled as described in the segregation section.
-
Transferring Solid Waste:
-
Carefully transfer residual solid this compound into the designated halogenated solid waste container.
-
Use disposable spatulas or scoops for the transfer. Dispose of these contaminated utensils in the same waste container.
-
Collect any contaminated PPE (gloves, etc.) and disposable labware (weigh papers, pipette tips) in this container.
-
-
Decontaminating Non-Disposable Glassware:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
This first rinse solvent is now considered halogenated waste. Decant it into the designated Halogenated Liquid Waste container.
-
Repeat the rinse. Subsequent rinses may be collected as halogenated waste or, depending on institutional policy, as non-halogenated waste if the initial rinse was thorough. Always consult your institution's Environmental Health & Safety (EHS) office.
-
-
Final Storage:
-
Securely close the waste container. Do not overfill; leave at least 10% headspace.
-
Wipe the exterior of the container clean.
-
Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.
Spill & Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Small Spill (Contained within the Fume Hood):
-
Alert Colleagues: Notify others in the immediate area.
-
Ensure PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or a commercial spill pillow).
-
Collection: Carefully scoop the absorbent material and spilled compound into the halogenated solid waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a solvent (like acetone), then with soap and water. Dispose of the cleaning materials as halogenated waste.
In Case of a Large Spill or a Spill Outside a Fume Hood:
-
EVACUATE the immediate area.
-
ALERT others and activate the nearest fire alarm if the spill is flammable or creates a significant inhalation hazard.
-
CALL your institution's emergency response number and the EHS office immediately.
-
Provide the dispatcher with the chemical name, location of the spill, and an estimate of the quantity.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold our collective responsibility to protect the environment. This protocol should be integrated into your standard operating procedures and reviewed regularly.
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- University of Wisconsin-Milwaukee. (n.d.).
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- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Mastering the Safe Handling of Isopropyl 2,4-dichloropyrimidine-5-carboxylate: A Guide for Laboratory Professionals
For the researcher navigating the complexities of drug development and organic synthesis, Isopropyl 2,4-dichloropyrimidine-5-carboxylate stands as a valuable intermediate. Its unique chemical architecture, featuring a dichloropyrimidine core, allows for versatile applications in creating novel molecular entities. However, this same reactivity necessitates a comprehensive and meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and similar halogenated heterocyclic compounds.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: The compound can cause significant and potentially damaging irritation upon contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.
Given these hazards, all handling procedures must be designed to strictly prevent contact and inhalation.
Engineering Controls: Your First and Best Line of Defense
The most effective way to mitigate exposure is to use engineering controls that contain the hazard at its source.
Certified Chemical Fume Hood: All weighing and handling of this compound must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow draws airborne particles away from the user, preventing respiratory exposure.
Best Practices for Fume Hood Use:
-
Ensure the fume hood has a current inspection sticker.
-
Work at least 6 inches (15 cm) inside the sash.
-
Keep the sash at the lowest possible height that is practical for your work.
-
Avoid rapid movements and minimize foot traffic in front of the hood to prevent air turbulence that could compromise containment.
-
Do not use the fume hood for storage, as clutter can disrupt airflow.
Personal Protective Equipment (PPE): The Essential Barrier
Where engineering controls are the first line of defense, PPE is the critical last barrier between you and the chemical. The selection of appropriate PPE is not a matter of preference but a scientifically informed decision.
PPE Selection Summary
| Protection Type | Specification | Rationale |
| Hand Protection | Viton® or Nitrile Gloves (double-gloving recommended) | Viton® offers excellent resistance to chlorinated aromatic compounds.[1] Nitrile gloves show shorter breakthrough times but are a viable option for splash protection when changed frequently.[1] |
| Eye Protection | Chemical Safety Goggles (meeting ANSI Z87.1 standard) | Provides a seal around the eyes to protect against dust particles and splashes. Standard safety glasses are insufficient. |
| Body Protection | Fully-buttoned Laboratory Coat (chemical-resistant material recommended) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary. | The fume hood provides primary respiratory protection. A respirator is an emergency or backup measure. |
Logical Flow for PPE Selection
Caption: PPE decision workflow for handling the target compound.
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a safe operational workflow.
Preparation:
-
Review Documentation: Before starting, review this guide and any internal standard operating procedures (SOPs).
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is on, the sash is at an appropriate height, and the work surface is clean and uncluttered.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, and a labeled waste container) inside the fume hood.
Handling and Dispensing:
-
Grounding: If transferring large amounts of the solid, consider grounding equipment to prevent static discharge.
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or into a tared container. Perform this task in the fume hood to contain any dust.
-
Transfer: Slowly and carefully transfer the solid to the reaction vessel. Avoid any actions that could generate dust.
-
Capping: Immediately cap the stock container and the reaction vessel.
Post-Handling:
-
Decontamination: Decontaminate spatulas and other reusable equipment by rinsing them with a suitable solvent (e.g., acetone or ethanol) into the designated halogenated waste container.[2] Wipe down the work surface of the fume hood with a cloth dampened with soapy water, followed by a clean water rinse.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Plan for the Unexpected
Exposure Scenarios:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Contain: If the spill is small and contained within the fume hood, cover it with an absorbent material suitable for chemical spills.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated halogenated waste container. Decontaminate the area as described in the handling protocol.
-
Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Labeling:
-
Waste Stream: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (solvent rinses) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
EPA Waste Codes: While a specific listing for this compound is unlikely, it would fall under the category of halogenated organic compounds. Depending on the solvent used, relevant EPA hazardous waste codes could include F001 or F002.[7][8] Always consult with your institution's EHS department for specific labeling requirements.
Disposal Workflow:
Caption: Disposal procedure for halogenated waste.
By adhering to these scientifically grounded principles and protocols, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and the well-being of your laboratory team.
References
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. Available at: [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Available at: [Link]
-
St John Ambulance Victoria. (2019). First Aid for Common Household Chemical Exposures. Available at: [Link]
-
Texoma Country Pools and Spas. (2018). First Aid for Swimming Pool Chlorine And Chemical Exposure. Available at: [Link]
-
The Chlorine Institute. (2018). First Response to Chlorine Exposures. YouTube. Available at: [Link]
-
Parr, B., & D'Alessandro, M. (2021). First Aid for Pool Chemical Exposure: A Narrative Review. Cureus, 13(7), e16766. Available at: [Link]
Sources
- 1. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 4. First Aid for Pool Chemical Exposure: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. stjohnvic.com.au [stjohnvic.com.au]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Waste Code [rcrainfo.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
